Tazarotene Sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYAJPOMFRVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tazarotene Sulfoxide: Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotene, a third-generation topical retinoid, is a cornerstone in the therapeutic landscape for dermatological conditions such as psoriasis, acne vulgaris, and photoaging[1][2]. As a prodrug, tazarotene is rapidly metabolized in biological systems to its active form, tazarotenic acid, which modulates gene expression through its interaction with retinoic acid receptors (RARs)[2]. The metabolic journey of tazarotene and its active metabolite also involves oxidative pathways, leading to the formation of several metabolites, including Tazarotene Sulfoxide[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for the characterization of this compound, a primary oxidative metabolite and a key impurity in the manufacturing and storage of tazarotene. Understanding the profile of this compound is critical for impurity profiling, stability assessment, and ensuring the quality and safety of tazarotene-based pharmaceutical products.
Chemical Structure and Physicochemical Properties
This compound is formed through the oxidation of the thioether group in the tazarotene molecule[3]. This structural modification significantly alters the polarity and physicochemical properties of the parent compound.
Chemical Structure:
-
IUPAC Name: Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate[4]
-
Molecular Weight: 367.46 g/mol [6]
The introduction of the sulfoxide group increases the molecule's polarity compared to the parent drug, tazarotene. This change in polarity has a direct impact on its chromatographic behavior and solubility characteristics[3].
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Note: The increased polarity of this compound compared to Tazarotene suggests a higher affinity for polar solvents.
Metabolic Pathway and Biological Activity
Tazarotene undergoes extensive metabolism following topical application. The primary metabolic pathway involves de-esterification to the active metabolite, tazarotenic acid. Both tazarotene and tazarotenic acid are further metabolized via oxidation to their corresponding sulfoxides and sulfones[1].
Crucially, studies have indicated that the sulfoxide derivative of tazarotenic acid is inactive in all assays. This suggests that the oxidation of the thioether moiety to a sulfoxide leads to a loss of pharmacological activity. While direct studies on the biological activity of this compound are limited, its structural similarity to the inactive tazarotenic acid sulfoxide strongly implies that it is also an inactive metabolite.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While detailed spectral data is often proprietary, the key expected features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nicotinic acid and thiochromane rings, the ethyl ester group, and the gem-dimethyl groups. The protons on the carbon atoms adjacent to the sulfoxide group will likely experience a downfield shift compared to the parent tazarotene due to the electron-withdrawing nature of the S=O bond.
-
¹³C NMR: The carbon NMR spectrum will provide detailed information on the carbon skeleton. The carbon atoms directly bonded to the sulfoxide group are expected to be deshielded and appear at a higher chemical shift compared to the corresponding carbons in tazarotene.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A key diagnostic peak would be the S=O stretching vibration, which typically appears in the region of 1030-1070 cm⁻¹. Other significant bands would include the C=O stretch of the ester, C≡C stretching of the alkyne, and various C-H and C=C aromatic stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The increased polarity of the sulfoxide can influence its fragmentation behavior under mass spectrometric conditions[3]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Analytical Methodologies for Quantification
The accurate quantification of this compound is crucial for impurity profiling in tazarotene drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose[3].
Experimental Protocol: Reversed-Phase HPLC for Tazarotene and Impurities
This protocol provides a general framework for the separation and quantification of tazarotene and its related substances, including this compound. Method optimization and validation are essential for specific applications.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid.
-
Tazarotene and this compound reference standards.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., a mixture of methanol and acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 20 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the tazarotene drug substance or extract the drug product in the diluent to achieve a suitable concentration.
4. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time relative to the reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Conclusion
This compound is a significant metabolite and impurity of tazarotene, characterized by the oxidation of its thioether group. This structural modification results in increased polarity and a loss of the pharmacological activity observed with the parent drug and its active metabolite, tazarotenic acid. A thorough understanding of the chemical and physical properties of this compound, along with robust analytical methods for its detection and quantification, are paramount for ensuring the quality, stability, and safety of tazarotene-containing pharmaceutical products. The information and methodologies presented in this guide provide a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of tazarotene.
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PubMed Central. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. [Link]
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Introduction: Tazarotene as a Receptor-Selective Retinoid Prodrug
An In-Depth Technical Guide to the In Vivo Metabolism of Tazarotene to Tazarotene Sulfoxide
Tazarotene is a third-generation, acetylenic topical retinoid developed to enhance receptor selectivity and improve the therapeutic index compared to earlier retinoids.[1][2] It is prescribed for the treatment of plaque psoriasis, acne vulgaris, and the mitigation of photodamage.[2][3] A critical concept for any researcher in this field is that tazarotene is a prodrug.[2][4] It requires metabolic activation in the body to exert its therapeutic effect, which is mediated by its primary active metabolite, tazarotenic acid.[5] This guide provides a detailed technical overview of the metabolic journey of tazarotene, with a specific focus on the key oxidative transformation to this compound, the enzymes responsible, and the experimental frameworks required for its investigation.
The Bioactivation Pathway: From Prodrug to Active Moiety
Upon topical application, tazarotene must first be converted to its cognate carboxylic acid, tazarotenic acid, to bind to Retinoic Acid Receptors (RARs), primarily RAR-β and RAR-γ.[1][5] This initial, requisite step is a de-esterification reaction catalyzed by esterase enzymes.
-
Mechanism: Hydrolysis of the ethyl ester group.
-
Location: This conversion is rapid and occurs within the skin, the target tissue, as well as systemically in the blood.[6][7][8] The ubiquitous nature of esterases ensures efficient bioactivation.
-
Experimental Rationale: The rapid and extensive nature of this hydrolysis explains why in vivo studies detect very little of the parent tazarotene in systemic circulation.[4] For in vitro studies focused on subsequent oxidative metabolism, it is often more direct and mechanistically informative to use tazarotenic acid as the starting substrate. This approach isolates the activity of oxidative enzymes (e.g., CYPs, FMOs) from the variable and typically non-rate-limiting esterase activity.
Oxidative Metabolism: The Formation of this compound
Tazarotenic acid, the active retinoid, undergoes further Phase I metabolism, primarily through oxidation of the sulfur atom on the benzothiopyranyl ring to form tazarotenic acid sulfoxide.[6][9] This sulfoxidation reaction is a major metabolic pathway and is mediated by multiple enzyme systems, a crucial point for predicting drug-drug interactions and understanding metabolic clearance.
Key Enzymatic Contributors
Research using human liver microsomes (HLMs) and cDNA-expressed recombinant enzymes has identified two major enzyme superfamilies responsible for this conversion:
-
Cytochrome P450 (CYP) System: CYPs are a primary family of enzymes involved in the metabolism of a vast array of xenobiotics.[10]
-
CYP2C8: This is a key hepatic enzyme identified as a significant contributor to the formation of tazarotenic acid sulfoxide.[9][11]
-
CYP26A1 & CYP26B1: These are specialized CYPs primarily responsible for metabolizing endogenous all-trans retinoic acid (at-RA).[9][12] Their structural similarity to at-RA makes tazarotenic acid a substrate for these enzymes, which also catalyze its conversion to the sulfoxide metabolite.[9] This highlights a potential interaction between xenobiotic and endogenous retinoid metabolism pathways.
-
-
Flavin-Containing Monooxygenase (FMO) System: FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of nucleophilic heteroatoms, particularly nitrogen and sulfur.
The involvement of multiple, distinct enzyme systems (CYP2C8, CYP26s, FMOs) provides metabolic redundancy.[13] This means that if one pathway is inhibited (e.g., by a co-administered drug that is a CYP2C8 inhibitor), other enzymes can still metabolize tazarotenic acid, mitigating the risk of extreme systemic accumulation.[13]
The Metabolic Cascade Visualization
The following diagram illustrates the sequential metabolism of tazarotene.
Caption: Metabolic pathway of tazarotene from prodrug to its primary metabolites.
Experimental Framework for Studying Tazarotene Metabolism
A robust investigation into tazarotene metabolism requires a multi-tiered approach, progressing from simple in vitro systems to more complex in vivo models. The choice of system depends entirely on the scientific question being asked.
Workflow for Metabolic Investigation
Caption: A logical workflow for investigating tazarotene metabolism.
Core Experimental Protocols
The following protocols are foundational for any laboratory investigating tazarotene metabolism. They are designed as self-validating systems based on established, peer-reviewed methodologies.[9][11]
Protocol 1: In Vitro Metabolism of Tazarotenic Acid in Human Liver Microsomes
Objective: To determine the rate of formation of tazarotenic acid sulfoxide from tazarotenic acid in a pooled human liver microsomal system.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Tazarotenic Acid
-
Tazarotenic Acid Sulfoxide analytical standard
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Stopping/Extraction Solvent)
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLMs (final concentration typically 0.2-0.5 mg/mL).
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add tazarotenic acid (final concentration typically 1-10 µM) to the HLM mixture and vortex gently. Immediately add the NADPH regenerating system to start the reaction. Causality Note: The reaction is NADPH-dependent; control incubations lacking NADPH are essential to confirm enzymatic activity versus chemical degradation.
-
Incubation: Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are crucial to ensure the reaction rate is measured in the linear range.
-
Terminate Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Vortex the terminated samples vigorously. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Plasma for Pharmacokinetic Analysis
Objective: To extract tazarotene and its metabolites from plasma for quantification.
Materials:
-
Plasma samples (e.g., from minipig study)[14]
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
Acidifying Agent: 5% Glacial Acetic Acid in water[14]
-
Extraction Solvent: Ethyl ether-cyclohexane (4:1, v/v)[14]
-
Reconstitution Solvent: Mobile phase or a compatible solvent (e.g., 50:50 ACN:Water)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add a precise volume of plasma (e.g., 100 µL).
-
Add Internal Standard: Add a small, precise volume of IS solution. Trustworthiness Note: The IS is critical for correcting for variability in extraction efficiency and instrument response, ensuring accurate quantification.
-
Acidification: Add 5% glacial acetic acid. Vortex. Causality Note: Acidification protonates the carboxylic acid group on tazarotenic acid, increasing its hydrophobicity and improving its partitioning into the organic extraction solvent.[14]
-
Liquid-Liquid Extraction (LLE): Add the extraction solvent (e.g., 1 mL). Vortex vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge at high speed for 10 minutes to separate the aqueous and organic layers.
-
Isolate Extract: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solvent (e.g., 100 µL). Vortex to ensure the analytes are fully dissolved.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Data Presentation and Quantitative Summary
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Enzymes Involved in Tazarotenic Acid Sulfoxidation
| Enzyme/System | Enzyme Class | Role Confirmed By | Key Reference |
| CYP2C8 | Cytochrome P450 | Recombinant enzymes, chemical inhibition | [9][11][13] |
| CYP26A1 | Cytochrome P450 | Recombinant enzymes | [9] |
| CYP26B1 | Cytochrome P450 | Recombinant enzymes | [9] |
| FMO1 | Flavin-Monooxygenase | Recombinant enzymes | [9][11] |
| FMO3 | Flavin-Monooxygenase | Recombinant enzymes | [9][11] |
Table 2: Summary of Tazarotene Pharmacokinetics After Topical Application
| Parameter | Value | Species | Significance | Key Reference |
| Systemic Bioavailability | ~1% to <6% | Human | Low systemic exposure minimizes risk of systemic side effects. | [6][15] |
| Primary Active Metabolite | Tazarotenic Acid | Human | The therapeutically relevant moiety. | [2][5] |
| Primary Circulating Metabolite | Tazarotenic Acid | Human | Parent drug (tazarotene) is rarely detected systemically. | [4] |
| Terminal Half-Life (T½) | ~18 hours | Human | Refers to the elimination of tazarotenic acid and its metabolites. | [6] |
| Elimination Pathways | Urinary & Fecal | Human | Rapid elimination of polar metabolites prevents accumulation. | [6][15] |
Conclusion
The in vivo metabolism of tazarotene is a well-defined, multi-step process crucial to its pharmacological profile. It begins with a rapid and efficient esterase-catalyzed conversion to the active metabolite, tazarotenic acid. This key molecule is then subject to Phase I oxidative metabolism, primarily sulfoxidation, to form tazarotenic acid sulfoxide. This transformation is not dependent on a single enzyme but is robustly handled by a suite of CYPs (CYP2C8, CYP26A1/B1) and FMOs (FMO1, FMO3), providing redundant clearance pathways. This metabolic profile ensures low systemic exposure of the parent prodrug and efficient elimination of its metabolites, contributing to the favorable safety profile of topical tazarotene. A thorough understanding of these pathways and the experimental methods used to probe them is fundamental for any scientist engaged in the development, evaluation, or clinical application of this therapeutic agent.
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Introduction: Tazarotene as a Receptor-Selective Retinoid Prodrug
An In-Depth Technical Guide to the Pharmacokinetics of Tazarotene Sulfoxide Formation in Humans
Authored for Researchers, Scientists, and Drug Development Professionals
Tazarotene is a third-generation, acetylenic topical retinoid, distinguished in dermatological therapy for its efficacy in treating plaque psoriasis, mild-to-moderate acne vulgaris, and the effects of photoaging.[1][2][3] Structurally, tazarotene is a prodrug, meaning it requires metabolic conversion to exert its primary therapeutic effects.[4] This conversion initiates a cascade of pharmacokinetic events, leading to the formation of its principal active metabolite, tazarotenic acid, and subsequently, other metabolites such as this compound. Understanding the pharmacokinetics of this metabolic pathway is critical for comprehending its mechanism of action, systemic exposure, and safety profile. This guide provides a detailed examination of the absorption, distribution, metabolism, and elimination (ADME) of tazarotene, with a specific focus on the enzymatic processes governing the formation of this compound in humans.
The Metabolic Cascade: From Topical Application to Systemic Elimination
The journey of tazarotene from a topical cream or gel to its eventual elimination is characterized by rapid and efficient metabolic transformations that limit systemic exposure and concentrate its activity within the skin.
Phase I: Percutaneous Absorption and Bioactivation
Following topical application, tazarotene exhibits low systemic bioavailability, with percutaneous absorption estimated to be less than 6%.[5] In healthy skin, systemic bioavailability (measured via its metabolite, tazarotenic acid) is approximately 1%.[1] This can increase to 5% or less in patients with psoriasis, likely due to a compromised skin barrier function that improves with treatment.[1]
Once absorbed, tazarotene is rapidly and almost completely hydrolyzed by esterases present in the skin, blood, and liver to its primary active metabolite, tazarotenic acid.[1][6] This de-esterification is the pivotal bioactivation step. Tazarotenic acid is the molecule responsible for the drug's therapeutic effects, which it mediates by selectively binding to retinoic acid receptors (RARs), particularly the RAR-β and RAR-γ subtypes, and modulating gene expression related to cell differentiation, proliferation, and inflammation.[6][7][8]
Phase II: Oxidative Metabolism to this compound and Beyond
The main circulating entity, tazarotenic acid, undergoes further oxidative metabolism.[9] A key transformation in this pathway is the oxidation of tazarotenic acid to tazarotenic acid sulfoxide.[9][10] This reaction, along with subsequent oxidation to tazarotenic acid sulfone, is primarily catalyzed by specific isozymes of the Cytochrome P450 (CYP) family.[10][11]
-
Primary Enzymatic Drivers : Research has identified that CYP26A1 and CYP26B1, enzymes known for their role in metabolizing endogenous all-trans-retinoic acid, are highly efficient in catalyzing the formation of tazarotenic acid sulfoxide.[10][12] Studies using human liver microsomes have also implicated CYP2C8 and Flavin-containing monooxygenases (FMOs) in the formation of the sulfoxide metabolite.[9]
-
Further Metabolism : Both CYP26A1 and CYP26B1 can further metabolize tazarotenic acid sulfoxide into tazarotenic acid sulfone.[10] These sequential oxidation steps produce more polar, water-soluble compounds that are readily eliminated from the body.
The metabolic pathway is visualized below.
Phase III: Distribution and Elimination
Tazarotenic acid is highly bound (>99%) to plasma proteins, primarily albumin.[7] It does not accumulate in adipose tissue.[1] The elimination of tazarotenic acid and its metabolites is rapid and occurs through both renal (urine) and biliary (feces) pathways in approximately equal measure.[1][5][7] The terminal half-life of tazarotenic acid is consistently reported to be around 16 to 18 hours.[1][7] This pharmacokinetic profile—characterized by low systemic absorption, rapid conversion, and efficient elimination—underpins the favorable safety profile of topical tazarotene, minimizing the risk of systemic adverse effects.[5][13]
Quantitative Pharmacokinetic Data in Humans
Clinical studies provide precise data on the systemic exposure to tazarotene and tazarotenic acid following topical administration. The data below is synthesized from studies involving patients with acne vulgaris, comparing different formulations and application conditions.
| Parameter | Tazarotene (Parent Drug) | Tazarotenic Acid (Active Metabolite) | Study Conditions |
| Cmax (ng/mL) | 0.012 ± 0.006 | 0.43 ± 0.19 | Tazarotene Foam 0.1% (Day 22)[14] |
| AUC0-tau (hrng/mL) | 0.14 ± 0.09 | 6.98 ± 3.56 | Tazarotene Foam 0.1% (Day 22)[14] |
| Cmax (ng/mL) | 0.023 ± 0.016 | 0.97 ± 0.49 | Tazarotene Gel 0.1% (Day 22)[14] |
| AUC0-tau (hrng/mL) | 0.21 ± 0.12 | 12.46 ± 5.02 | Tazarotene Gel 0.1% (Day 22)[14] |
| Cmax (µg/L) | Not Reported | 0.10 ± 0.06 | Tazarotene Cream 0.1% (Face only)[15] |
| AUC (µg·h/L) | Not Reported | 1.54 ± 1.01 | Tazarotene Cream 0.1% (Face only)[15] |
| Cmax (µg/L) | Not Reported | 1.20 ± 0.41 | Tazarotene Cream 0.1% (15% BSA)[15] |
| AUC (µg·h/L) | Not Reported | 17.0 ± 6.1 | Tazarotene Cream 0.1% (15% BSA)[15] |
| Data presented as Mean ± Standard Deviation (SD). Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve. BSA: Body Surface Area. |
The data clearly demonstrates that while systemic exposure is measurable, plasma concentrations of the active metabolite remain very low (typically below 1-2 ng/mL or µg/L), even under maximal use conditions.[1][15]
Experimental Protocols for Studying Tazarotene Metabolism
Investigating the formation of this compound requires robust in vitro and in vivo methodologies. The following protocols represent standard, field-proven approaches.
In Vitro Analysis of Tazarotenic Acid Oxidation
This protocol is designed to identify the specific enzymes responsible for converting tazarotenic acid to its sulfoxide metabolite using a subcellular fraction.
Causality and Rationale: Human liver microsomes are utilized as they contain a high concentration of Phase I metabolic enzymes, including CYPs and FMOs, making them the gold standard for this type of investigation.[9] The requirement for an NADPH-regenerating system is critical, as CYP enzymes are heme-containing monooxygenases that depend on NADPH as a cofactor for their catalytic activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 1 mg/mL final concentration) with a phosphate buffer (pH 7.4).[9]
-
Substrate Addition: Add tazarotenic acid to the mixture at a predetermined concentration.
-
Pre-incubation: Equilibrate the mixture by incubating for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.
-
Reaction Termination (Quenching): Stop the reaction by adding a volume of a cold organic solvent, such as acetonitrile. This step serves the dual purpose of halting all enzymatic activity and precipitating microsomal proteins.[16]
-
Sample Cleanup: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for analysis. Use a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify the remaining tazarotenic acid and the newly formed tazarotenic acid sulfoxide.[17]
Trustworthiness: The validity of this protocol relies on the use of a validated LC-MS/MS method. This analytical technique provides high sensitivity and specificity, allowing for the accurate quantification of analytes even at low concentrations, ensuring the data is reliable and reproducible.[15]
In Vivo Human Pharmacokinetic Study
This workflow outlines a typical clinical trial designed to assess the systemic exposure of tazarotene and its metabolites under maximal use conditions.
Causality and Rationale: This study design aims to simulate a "worst-case" clinical scenario by applying the drug to a large surface area (15% BSA) to safely evaluate the maximum potential systemic absorption and subsequent metabolism in human subjects.[14][15] A multi-day dosing regimen is necessary to allow the drug to reach steady-state concentrations in the plasma.
Step-by-Step Methodology:
-
Subject Enrollment: Recruit and enroll subjects from the target patient population (e.g., moderate-to-severe acne vulgaris).[14]
-
Dosing: Administer the tazarotene formulation (e.g., 0.1% cream) once daily for a period of 22 to 30 days. The application should cover a large, predefined body surface area (e.g., 15% including face, chest, and back) to assess maximal use.[14][15]
-
Blood Sampling: On designated study days (e.g., Day 1 for single-dose kinetics and Days 15 and 22 for steady-state kinetics), collect serial blood samples into appropriate anticoagulant tubes. A typical schedule would include a pre-dose sample and samples at 1, 2, 4, 6, 8, 12, and 24 hours post-application.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples frozen at -70°C or below until analysis.
-
Bioanalysis: Determine the plasma concentrations of tazarotene, tazarotenic acid, and tazarotenic acid sulfoxide using a validated LC-MS/MS method with a lower limit of quantification appropriate for the low expected concentrations (e.g., 0.005 µg/L).[15][17]
-
Pharmacokinetic Analysis: Use the resulting plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both the parent drug and its metabolites.
Conclusion
The pharmacokinetics of tazarotene in humans are defined by its status as a prodrug with a well-characterized and efficient metabolic pathway. Following topical application, minimal systemic absorption occurs. The absorbed drug is rapidly hydrolyzed by esterases to its active form, tazarotenic acid. This key metabolite is then further oxidized to tazarotenic acid sulfoxide and other polar metabolites, a process mediated predominantly by CYP26A1 and CYP26B1 enzymes. The rapid metabolism and subsequent elimination via both urine and feces, with a half-life of approximately 18 hours, result in very low systemic exposure.[1] This metabolic profile is fundamental to tazarotene's clinical utility, ensuring targeted dermatological activity with a minimal risk of systemic side effects.
References
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Tang-Liu, D. D., Matsumoto, R. M., & Usansky, J. I. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]
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Ho, E. T., & Draelos, Z. D. (2019). Bioavailability, Pharmacokinetics, and Transepidermal Water Loss of Short Contact Tazarotene Lotion 0.1% Versus Tazarotene (Tazorac®) Cream 0.1%. The Journal of clinical and aesthetic dermatology, 12(9), 24–29. [Link]
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Menter, A. (2000). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 43(2 Pt 3), S31–S35. [Link]
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Kutbi, H. I., & Falk, B. W. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 16(1), 53. [Link]
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Chandraratna, R. A. (1998). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 139 Suppl 52, 1–7. [Link]
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Yu, J. S., & Tang-Liu, D. D. (2003). Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin. Clinical Pharmacokinetics, 42(10), 921–928. [Link]
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Marks, R. (1998). Early clinical development of tazarotene. British Journal of Dermatology, 139 Suppl 52, 8–11. [Link]
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Gaikwad, J., Sharma, S., & Hatware, K. V. (2020). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry, 50(1), 90–96. [Link]
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Nagpal, S., et al. (1997). Molecular mechanisms of tazarotene action in psoriasis. Journal of the American Academy of Dermatology, 37(2 Pt 3), S18-24. [Link]
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Al-Jawasmeh, R. A., et al. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. Cancers, 16(7), 1361. [Link]
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Foster, R. H., Brogden, R. N., & Benfield, P. (1997). Tazarotene: A review of its pharmacological profile and potential for clinical use in psoriasis. Drugs, 54(2), 297-310. [Link]
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GlobalRx. (n.d.). Tazarotene 0.1% Topical Cream: Comprehensive Clinical Profile for Industrial Buyers. [Link]
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
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Foster, R. H., Brogden, R. N., & Benfield, P. (1997). Tazarotene. Drugs, 54(2), 297-310. [Link]
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An In-Depth Technical Guide to the Biological Activity of Tazarotene Sulfoxide
Preamble: A Molecule in Context
In the landscape of dermatological therapeutics, the retinoid tazarotene stands as a potent modulator of cellular processes.[1][2] Approved for the treatment of psoriasis, acne vulgaris, and photoaging, its efficacy is rooted in its ability to influence gene expression.[2] However, the journey of the tazarotene molecule from topical application to cellular effect is a multi-step process of metabolic activation and deactivation. Tazarotene itself is a prodrug, rapidly converted in the skin to its primary active metabolite, tazarotenic acid.[1] This guide delves deeper into the metabolic cascade, focusing on a subsequent, and functionally distinct, metabolite: tazarotenic acid sulfoxide. Understanding the biological activity, or lack thereof, of this sulfoxide metabolite is crucial for a comprehensive grasp of tazarotene's pharmacology and for guiding future research in retinoid chemistry and dermatology.
Section 1: The Metabolic Journey of Tazarotene
The biological impact of tazarotene is intrinsically linked to its metabolic transformation. This process ensures the targeted delivery of the active compound and its eventual clearance from the body.
From Prodrug to Active Metabolite: The Role of Esterases
Upon topical application, tazarotene, an ethyl ester, readily penetrates the stratum corneum. Within the viable epidermis and dermis, it encounters a class of enzymes known as esterases. These enzymes catalyze the hydrolysis of the ester bond, cleaving the ethyl group and yielding the biologically active carboxylic acid form, tazarotenic acid.[1] This rapid conversion is a critical first step, as tazarotenic acid is the primary mediator of tazarotene's therapeutic effects.
Oxidative Metabolism: The Formation of Tazarotenic Acid Sulfoxide
Tazarotenic acid undergoes further metabolism, primarily through oxidation. This process is catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating that CYP2C8, as well as flavin-containing monooxygenases (FMOs), are involved in its conversion to tazarotenic acid sulfoxide.[3] This sulfoxidation reaction represents a key step in the detoxification and elimination pathway of the drug.
Figure 1: Metabolic pathway of tazarotene.
Section 2: Unraveling the Biological Activity of Tazarotenic Acid Sulfoxide
The central question for researchers and drug developers is the extent to which tazarotenic acid sulfoxide contributes to the overall biological effect of tazarotene. While tazarotenic acid is a potent agonist of retinoic acid receptors (RARs), the activity of its sulfoxide metabolite appears to be significantly attenuated.
Receptor Binding Affinity: A Tale of Diminished Interaction
The primary mechanism of action for retinoids like tazarotenic acid is their direct binding to and activation of RARs, which are nuclear receptors that function as ligand-inducible transcription factors. Tazarotenic acid exhibits high affinity for RARβ and RARγ subtypes, which are prominently expressed in the skin.[2]
Crucially, studies have shown that the sulfoxide metabolite of tazarotenic acid, AGN190844, is inactive in receptor-mediated transactivation assays. This strongly suggests a significantly reduced or complete lack of binding affinity for RARs. The addition of the sulfoxide group likely alters the molecular conformation and electronic properties of the ligand, hindering its ability to fit into the ligand-binding pocket of the RARs.
Impact on Gene Regulation: A Silent Player
The binding of a retinoid to an RAR initiates a cascade of molecular events, leading to the regulation of target gene expression. This includes the modulation of genes involved in cellular differentiation, proliferation, and inflammation. Given the inactivity of tazarotenic acid sulfoxide in transactivation assays, it is inferred that this metabolite does not significantly contribute to the regulation of these key genes.
| Compound | RAR Binding Affinity | Gene Regulation Activity |
| Tazarotene | Low (Prodrug) | Indirect (via conversion) |
| Tazarotenic Acid | High (RARβ and RARγ selective) | Active |
| Tazarotenic Acid Sulfoxide | Negligible/Inactive | Inactive |
Table 1: Comparative biological activity of tazarotene and its metabolites.
Section 3: Methodologies for Investigating the Biological Activity of Tazarotene Sulfoxide
To rigorously assess the biological activity of tazarotenic acid sulfoxide and confirm its inactive nature, a series of well-established in vitro assays are employed. These protocols provide a framework for the systematic investigation of retinoid metabolites.
Receptor Binding Assays: Quantifying the Interaction
A competitive binding assay is a direct method to determine the affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for RARs
-
Reagents and Materials:
-
Recombinant human RARα, RARβ, and RARγ (full-length or ligand-binding domain).
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).
-
Tazarotenic acid (positive control).
-
Tazarotenic acid sulfoxide (test compound).
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of radiolabeled retinoic acid, and varying concentrations of either unlabeled tazarotenic acid or tazarotenic acid sulfoxide.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The equilibrium dissociation constant (Ki) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. A higher Ki value indicates lower binding affinity.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Reporter Gene Assays: Assessing Functional Activity
Reporter gene assays are a powerful tool to measure the ability of a compound to activate a specific signaling pathway, in this case, the RAR-mediated transcriptional activation.
Protocol: RAR Luciferase Reporter Gene Assay
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T, HaCaT).
-
Expression plasmid for the desired RAR isoform (e.g., pCMX-hRARγ).
-
Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE) (e.g., pRARE-luc).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Tazarotenic acid (positive control).
-
Tazarotenic acid sulfoxide (test compound).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the chosen cell line with the RAR expression plasmid and the RARE-luciferase reporter plasmid.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with varying concentrations of tazarotenic acid or tazarotenic acid sulfoxide for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence produced using a luminometer.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to vehicle-treated control cells.
-
The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 3: Workflow for a luciferase reporter gene assay.
In Vitro Skin Models: Evaluating Effects on Keratinocyte Differentiation
To assess the physiological effects of retinoids on skin cells, in vitro models of the human epidermis are invaluable. These models allow for the examination of markers of keratinocyte differentiation.
Protocol: Analysis of Keratinocyte Differentiation Markers
-
Model System:
-
Normal human epidermal keratinocytes (NHEKs) cultured in a high-calcium medium to induce differentiation.
-
3D reconstructed human epidermis models.
-
-
Procedure:
-
Culture NHEKs or reconstructed epidermis in the presence of varying concentrations of tazarotenic acid or tazarotenic acid sulfoxide for several days.
-
Harvest the cells or tissue for analysis.
-
-
Endpoint Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of key differentiation markers such as involucrin (IVL), loricrin (LOR), and transglutaminase 1 (TGM1).
-
Western Blotting: Analyze the protein levels of the same differentiation markers.
-
Immunofluorescence Staining: Visualize the localization and expression of differentiation markers within the epidermal layers.
-
-
Expected Outcome:
-
Active retinoids like tazarotenic acid are expected to modulate the expression of these markers, often inhibiting terminal differentiation in hyperproliferative conditions. Tazarotenic acid sulfoxide, being inactive, would not be expected to produce significant changes.
-
Section 4: Conclusion and Future Directions
The available evidence strongly indicates that tazarotenic acid sulfoxide is a biologically inactive metabolite of tazarotene. Its formation represents a key step in the detoxification and clearance of the active drug, tazarotenic acid. For researchers in drug development, this highlights the importance of a thorough understanding of metabolic pathways, as even minor structural modifications can lead to a complete loss of biological activity.
Future research could focus on confirming the inactivity of tazarotenic acid sulfoxide using the latest analytical and cell-based assay technologies. Furthermore, a detailed investigation into the pharmacokinetics of tazarotenic acid sulfoxide formation and elimination in different patient populations could provide valuable insights into individual variations in response to tazarotene therapy. Ultimately, a comprehensive understanding of the entire metabolic cascade of tazarotene reinforces its profile as a well-characterized and effective therapeutic agent in dermatology.
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Foti, R. S., Isoherranen, N., Zelter, A., Dickmann, L. J., Reid, P., Dvorak, D., & Rettie, A. E. (2016). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. The Journal of pharmacology and experimental therapeutics, 357(2), 269–280. [Link]
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Tang-Liu, D. D., & Rood, E. P. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical pharmacokinetics, 37(4), 293–306. [Link]
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Schlotawa, L., Gatz, M., Ekhlasi, A., Debus, J. D., Gentile, F., Fogh, J., ... & Dierks, T. (2023). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO molecular medicine, 15(4), e14837. [Link]
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An In-depth Technical Guide to the Solubility and Stability Profile of Tazarotene Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotene, a third-generation topical retinoid, is a cornerstone in the treatment of psoriasis, acne vulgaris, and photoaging.[1] As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, to modulate gene expression involved in cell differentiation and proliferation.[1] The metabolic journey of tazarotene, however, extends beyond this primary activation step. Oxidation of the thioether group in the tazarotene molecule leads to the formation of key metabolites, including tazarotene sulfoxide and tazarotene sulfone.[2] this compound, in particular, is not only a metabolite but also a primary oxidative impurity formed during synthesis, storage, or under oxidative stress conditions.[3][4]
This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. Understanding these fundamental physicochemical properties is paramount for drug development professionals for several key reasons:
-
Formulation Development: The solubility of this compound in various excipients will dictate the choice of formulation components to ensure its homogeneity and bioavailability.
-
Analytical Method Development: A thorough understanding of its properties is crucial for developing robust analytical methods for its detection and quantification in both drug substances and drug products.
-
Stability and Shelf-Life Prediction: Knowledge of its stability under various stress conditions is essential for predicting the shelf-life of tazarotene formulations and for implementing appropriate storage and handling procedures to minimize its formation as a degradant.
-
Regulatory Compliance: Regulatory bodies require a comprehensive understanding of all potential impurities and degradants.
This guide will delve into the known physicochemical characteristics of tazarotene and its sulfoxide, explore the metabolic and degradation pathways leading to its formation, and provide detailed experimental protocols for its analysis.
Physicochemical Properties
A comparative look at the physicochemical properties of tazarotene and its sulfoxide derivative is essential for understanding their behavior in different environments.
| Property | Tazarotene | This compound | Reference(s) |
| Chemical Name | Ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate | [3][] |
| CAS Number | 118292-40-3 | 864841-56-5 | [3][] |
| Molecular Formula | C₂₁H₂₁NO₂S | C₂₁H₂₁NO₃S | [3][] |
| Molecular Weight | 351.46 g/mol | 367.46 g/mol | [3][] |
| Appearance | Pale yellow to light yellow solid | Not explicitly stated, likely a solid | [] |
| LogP | 5.96 | Not explicitly stated, expected to be lower than tazarotene due to increased polarity. | [1] |
Metabolic and Degradation Pathways
This compound is formed through the oxidation of the sulfur atom in the thiochromane ring of the tazarotene molecule. This can occur both metabolically in vivo and as a degradation process in vitro.
Caption: Metabolic Pathway of Tazarotene.
Metabolic Pathway
Following topical application, tazarotene undergoes rapid hydrolysis by esterases in the skin to form its active metabolite, tazarotenic acid.[6] Both tazarotene and tazarotenic acid are further metabolized, primarily through oxidation, to form sulfoxides and sulfones, which are then eliminated.[6]
Degradation Pathway
Tazarotene has been shown to be unstable under various stress conditions, leading to the formation of several degradation products, with this compound being a prominent oxidative degradant.[6][7]
-
Oxidative Degradation: Exposure of tazarotene to oxidative conditions, such as hydrogen peroxide, leads to the formation of this compound and further to tazarotene sulfone.[2][8]
-
Photodegradation: While some studies suggest tazarotene is relatively photostable, others have shown that it can degrade upon exposure to UV radiation, especially in the presence of certain UV absorbers, to form the sulfoxide.[2][9]
-
Hydrolytic Degradation: Tazarotene is unstable under both acidic and basic hydrolytic conditions, primarily leading to the formation of tazarotenic acid through ester hydrolysis.[6][10]
Solubility Profile
Solubility of Tazarotene
| Solvent/System | Solubility | Reference(s) |
| Chloroform | Slightly Soluble | [] |
| Dichloromethane | Slightly Soluble | [] |
| Dimethyl Sulfoxide (DMSO) | >15 mg/mL | [][11] |
| Methanol | Slightly Soluble | [] |
| Ethanol | Very Soluble | [] |
| Propylene Glycol | Very Soluble | [] |
| Water | Practically Insoluble | [12] |
| 0.1 N HCl | Insoluble | [13] |
| 0.1 N NaOH | Insoluble | [13] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [11] |
Inferred Solubility of this compound
The introduction of the polar sulfoxide group is expected to:
-
Increase Aqueous Solubility: The aqueous solubility of this compound is anticipated to be higher than that of tazarotene, although it is likely to remain poorly soluble in water.
-
Decrease Lipophilicity: The logP value of this compound is expected to be lower than that of tazarotene, indicating reduced partitioning into nonpolar solvents.
-
Alter Solubility in Organic Solvents: The solubility in polar organic solvents may be enhanced, while solubility in nonpolar organic solvents may decrease compared to tazarotene.
Stability Profile
The stability of this compound is a critical parameter for ensuring the safety and efficacy of tazarotene-containing products. As a primary oxidative degradation product, its formation indicates the degradation of the active pharmaceutical ingredient. While detailed stability studies on isolated this compound are not extensively reported, its formation under forced degradation conditions of tazarotene provides significant insights into its stability.
Forced Degradation Studies of Tazarotene
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.
Caption: Forced Degradation of Tazarotene.
-
Hydrolytic Stability: Tazarotene is susceptible to hydrolysis of its ethyl ester group under both acidic and basic conditions, yielding tazarotenic acid.[6][10]
-
Oxidative Stability: Tazarotene readily oxidizes to form this compound.[2][8] This highlights the sensitivity of the thioether linkage to oxidative stress.
-
Photostability: Exposure to light, particularly UV radiation, can induce the oxidation of tazarotene to this compound.[2]
-
Thermal Stability: While specific data on the thermal degradation of this compound is limited, standard practice involves assessing stability at elevated temperatures to determine degradation kinetics.
Experimental Protocols
Accurate and precise analytical methods are essential for the quantification of this compound, both as a metabolite and as a degradation product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most commonly employed techniques.
Protocol 1: HPLC-UV Method for the Determination of Tazarotene and its Impurities
This protocol is based on established methods for the analysis of tazarotene and its related substances.[7]
1. Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of tazarotene and this compound.
2. Materials and Reagents:
- Tazarotene Reference Standard
- This compound Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
-
Ammonium Formate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Water (HPLC grade)
-
3. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid
- Mobile Phase B: Acetonitrile
- Gradient Program: | Time (min) | % Mobile Phase B | |---|---| | 0 | 40 | | 15 | 80 | | 20 | 80 | | 22 | 40 | | 25 | 40 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 325 nm
- Injection Volume: 10 µL
4. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve tazarotene and this compound reference standards in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to obtain a known concentration.
- Sample Solution: Extract the drug product with the diluent to achieve a target concentration within the linear range of the method.
5. Method Validation (as per ICH guidelines):
- Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention times of tazarotene and this compound.
- Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve.
- Accuracy: Perform recovery studies by spiking a known amount of standards into a placebo matrix.
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).
Protocol 2: Forced Degradation Study
1. Objective: To investigate the stability of tazarotene and identify its degradation products under various stress conditions.
2. Procedure:
- Acid Hydrolysis: Treat the drug substance or product with 0.1 N HCl at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
- Base Hydrolysis: Treat the drug substance or product with 0.1 N NaOH at room temperature for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Treat the drug substance or product with 3% H₂O₂ at room temperature for a defined period.
- Photodegradation: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Thermal Degradation: Expose the solid drug substance or product to dry heat at a specified temperature (e.g., 80 °C) for a defined period.
3. Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1). Identify and quantify the degradation products formed.
Conclusion
This compound is a critical molecule to consider in the lifecycle of tazarotene-based pharmaceutical products. As a primary metabolite and a significant oxidative degradation product, a thorough understanding of its physicochemical properties is indispensable for the development of safe, effective, and stable formulations. While specific quantitative data on the solubility and stability of isolated this compound remains limited in publicly accessible literature, this guide has synthesized the available information on its formation, its relationship to the parent drug, and robust analytical methodologies for its characterization and quantification. The provided experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the behavior of this compound and to ensure the quality and performance of tazarotene drug products. Further research into the specific solubility and degradation kinetics of this compound would be highly valuable to the pharmaceutical science community.
References
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Nowaczyk, A., Płotka-Wasylka, J., & Szczepańska, N. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceutics, 12(9), 899. [Link]
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Tang-Liu, D. D., & Guffey, M. K. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 293–307. [Link]
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Jain, D., & Jain, S. (2018). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. ResearchGate. [Link]
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UCL Discovery. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. [Link]
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SynZeal. This compound | 864841-56-5. [Link]
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Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. (2025). PubMed Central. [Link]
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Schlotawa, L., et al. (2023). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO Molecular Medicine. [Link]
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Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. (2023). PubMed Central. [Link]
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Patel, M. J., et al. (2012). HPTLC method for estimation of tazarotene in topical gel formulations and in vitro study. Journal of Planar Chromatography--Modern TLC, 25(5), 456-460. [Link]
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Veeprho. This compound | CAS 864841-56-5. [Link]
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ResearchGate. Solubility of tazarotene in various excipients and buffers. [Link]
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Rawat, D., et al. (2013). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. Asian Journal of Pharmaceutical Education and Research, 2(2), 72-89. [Link]
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Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
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Review on Characteristics and Analytical Methods of Tazarotene: An Update. (2021). PubMed. [Link]
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(PDF) Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. (2020). ResearchGate. [Link]
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Saad, A. S., et al. (2010). Stability‐indicating chemometric methods for the determination of tazarotene. Journal of the Chinese Chemical Society, 57(4), 836-843. [Link]
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Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. (2020). MDPI. [Link]
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Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques. (2011). ResearchGate. [Link]
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Tazarotene Sulfoxide CAS number 864841-56-5 identification
An In-Depth Technical Guide for the Identification of Tazarotene Sulfoxide (CAS No: 864841-56-5)
Abstract
This technical guide provides a comprehensive framework for the unequivocal identification and characterization of this compound (CAS No: 864841-56-5). This compound is a principal oxidative metabolite and a known impurity of Tazarotene, a third-generation topical retinoid.[1][2] Accurate identification of this compound is critical for drug metabolism studies, pharmacokinetic analysis, impurity profiling, and stability testing in the development and quality control of Tazarotene-based pharmaceutical products.[3][4] This document synthesizes foundational chemical data with robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, analytical scientists, and drug development professionals.
Introduction: The Chemical and Biological Context of this compound
Tazarotene is a prodrug belonging to the acetylenic class of retinoids, which is rapidly metabolized in vivo to its active form, Tazarotenic Acid, via esterase hydrolysis.[5][6] This active metabolite is responsible for the therapeutic effects seen in the treatment of psoriasis, acne, and photodamaged skin.[1][7] The metabolic cascade, however, does not end there. Both Tazarotene and Tazarotenic Acid undergo further Phase I metabolism, primarily oxidation of the thiochromane ring system.[5][8]
This oxidative process leads to the formation of two key metabolites: this compound and the further oxidized Tazarotene Sulfone.[5][7] this compound is therefore not only a product of biological systems but also a potential degradant formed during the synthesis, storage, or under oxidative stress conditions of the parent drug, Tazarotene.[2][4] Its increased polarity compared to Tazarotene makes its analytical behavior distinct, necessitating specific methods for its separation and identification.[2]
Figure 1: Metabolic and Degradation Pathway of Tazarotene.
Core Physicochemical Identifiers
A definitive identification begins with the fundamental physicochemical properties of the molecule. This compound is a distinct chemical entity with a unique set of identifiers that differentiate it from its parent compound and other related substances.
| Property | Value | Source(s) |
| CAS Number | 864841-56-5 | [1][3][9] |
| Chemical Name | Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate | [3][10] |
| IUPAC Name | ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | [9] |
| Molecular Formula | C₂₁H₂₁NO₃S | [1][3][10] |
| Molecular Weight | 367.46 g/mol | [1] |
| Accurate Mass | 367.1242 | [9] |
Analytical Identification and Characterization Workflow
The identification of this compound requires a multi-faceted analytical approach. A typical workflow involves chromatographic separation followed by spectroscopic characterization. This ensures not only detection but also unequivocal structural confirmation.
Figure 2: General Analytical Workflow for this compound ID.
Chromatographic Identification: Reverse-Phase HPLC (RP-HPLC)
Expertise & Experience: The primary challenge in analyzing this compound is separating it from the less polar parent drug, Tazarotene, and the more polar active metabolite, Tazarotenic Acid. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this application. The introduction of the sulfoxide group (S=O) significantly increases the polarity of the molecule compared to the thioether (S) in Tazarotene. Consequently, this compound will have a shorter retention time on a non-polar stationary phase (like C18) under typical reverse-phase conditions. A gradient elution is often necessary to achieve adequate resolution from other impurities and ensure the timely elution of the highly retained Tazarotene.[2][4]
Protocol: RP-HPLC Method for Tazarotene and Related Substances
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).[11]
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with formic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 352 nm (a λmax for Tazarotene).[12]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Rationale: Start with a higher percentage of aqueous mobile phase to retain and resolve early eluting polar impurities, then ramp up the organic phase to elute this compound and finally the parent drug, Tazarotene.
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B (linear gradient)
-
20-25 min: 90% B (hold)
-
25-26 min: 90% to 40% B (return to initial)
-
26-30 min: 40% B (equilibration)
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or a mixture of acetonitrile and water. Tazarotene itself is soluble in methanol.[13]
Trustworthiness (Self-Validation):
-
System Suitability: Inject a standard mixture containing both Tazarotene and this compound. The method is considered valid for the run if the resolution between the two peaks is greater than 2.0.
-
Expected Outcome: this compound will elute before Tazarotene due to its increased polarity. The exact retention time will depend on the specific system and column, but its identity can be confirmed by spiking the sample with a certified this compound reference standard.
Mass Spectrometric Confirmation
Expertise & Experience: Mass Spectrometry (MS) provides definitive confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS), such as with an Orbitrap or Q-TOF analyzer, is invaluable. It can provide a mass measurement with high accuracy (typically <5 ppm), allowing for the confident determination of the elemental composition (C₂₁H₂₁NO₃S).[4] Tandem MS (MS/MS) further solidifies the identification by generating a characteristic fragmentation pattern, which acts as a molecular fingerprint.
Protocol: LC-MS Identification
-
Instrumentation: An LC-MS/MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) coupled to the HPLC system described above.[14][15]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.
-
HRMS Data Acquisition (Full Scan):
-
Scan a mass range of m/z 100-600.
-
Expected Result: Observe a prominent ion at m/z 368.1315 corresponding to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical accurate mass (367.1242 + 1.0073).
-
-
MS/MS Data Acquisition:
-
Select the precursor ion at m/z 368.13.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation.
-
Rationale: The fragmentation pattern will differ from Tazarotene due to the presence of the sulfoxide group. Expected fragmentation pathways may include losses related to the ethyl ester, the nicotinic acid moiety, and cleavages around the thiochromane ring. This unique pattern provides a high degree of confidence in the structural assignment.
-
Definitive Structural Elucidation: NMR Spectroscopy
Expertise & Experience: While LC-MS is powerful for confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation.[4][16] The key to identifying this compound via NMR lies in observing the chemical shift changes of the protons and carbons on the thiochromane ring, specifically those adjacent to the newly formed sulfoxide group. Oxidation of the sulfur atom deshields the neighboring nuclei, causing their signals to shift downfield in the NMR spectrum.
Protocol: NMR Sample Analysis
-
Sample Preparation: Isolate the peak of interest corresponding to this compound using preparative HPLC. Evaporate the solvent and dissolve the purified compound (typically >1 mg) in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Rationale: The protons on the two methylene groups (-CH₂-) adjacent to the sulfur atom in the thiochromane ring (positions C2 and C4) are most affected by the oxidation.
-
Expected Result: Compared to the ¹H NMR spectrum of Tazarotene, the signals for the methylene protons alpha to the sulfur will be shifted significantly downfield. This is a direct and reliable indicator of sulfur oxidation.
-
-
¹³C NMR Acquisition:
-
Rationale: Similar to the proton signals, the carbon signals for the methylene groups adjacent to the sulfur will also experience a downfield shift.
-
Expected Result: The C2 and C4 carbon signals in the this compound spectrum will appear at a higher ppm value compared to their positions in the Tazarotene spectrum.
-
-
2D NMR (COSY, HSQC/HMBC): If further confirmation is needed, 2D NMR experiments can be performed to confirm the connectivity of the entire molecule and definitively assign all proton and carbon signals, validating the sulfoxide structure.
Conclusion
The identification of this compound (CAS No: 864841-56-5) is a critical task in pharmaceutical analysis. A systematic approach combining chromatographic separation with advanced spectroscopic techniques provides a self-validating workflow for its unequivocal characterization. RP-HPLC allows for its robust separation from the parent drug based on polarity differences. High-resolution mass spectrometry confirms its elemental composition through accurate mass measurement, while tandem MS provides a unique fragmentation fingerprint. Finally, NMR spectroscopy offers definitive structural proof by revealing characteristic chemical shift changes indicative of sulfur oxidation. By employing these methods, researchers and analysts can confidently identify and quantify this key metabolite and impurity, ensuring the safety, quality, and efficacy of Tazarotene products.
References
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Title: Tazarotene | C21H21NO2S | CID 5381 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: this compound | 864841-56-5 Source: SynZeal URL: [Link]
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Title: Tazarotene-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
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Title: Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid Source: UCL Discovery URL: [Link]
-
Title: Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties Source: PubMed - National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Review on Characteristics and Analytical Methods of Tazarotene: An Update Source: PubMed - National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation Source: Asian Journal of Pharmaceutical Education and Research (AJPER) URL: [Link]
-
Title: this compound | CAS 864841-56-5 Source: Veeprho URL: [Link]
-
Title: Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol Source: International Journal of Scientific & Technology Research (IJSTR) URL: [Link]
-
Title: Impurities of tazarotene: isolation and structural characterisation Source: PubMed - National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Tazarotene--first of a new generation of receptor-selective retinoids Source: PubMed - National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel Source: PubMed - National Center for Biotechnology Information (NCBI) URL: [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of Tazarotene Sulfoxide
Abstract
Tazarotene, a third-generation acetylenic retinoid, is a prodrug extensively utilized in dermatology for the management of psoriasis, acne vulgaris, and photoaging.[1] Upon topical application, tazarotene undergoes rapid esterase hydrolysis to its primary active metabolite, tazarotenic acid.[2][3] A significant subsequent metabolic transformation is the oxidation of the thioether in the thiochromane ring to form Tazarotene Sulfoxide.[3][4] This sulfoxide is a key metabolite in the biotransformation pathway and a potential impurity in the bulk drug substance arising from oxidative degradation.[4][5] A thorough understanding of its physicochemical properties is therefore paramount for drug development professionals and researchers. It informs analytical method development, stability testing, impurity profiling, and pharmacokinetic studies, ensuring the quality, safety, and efficacy of tazarotene-based therapeutics. This guide provides a comprehensive overview of the essential physicochemical characterization of this compound, detailing the underlying scientific principles and furnishing actionable experimental protocols.
Molecular Structure and Core Properties
This compound is the direct product of the oxidation of the sulfur atom within the thiochromane ring of the parent drug, tazarotene. This seemingly minor structural modification imparts significant changes to the molecule's polarity, solubility, and chromatographic behavior.
Chemical Name: Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate.[6]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO₃S | [6] |
| Molecular Weight | 367.5 g/mol | [6] |
| CAS Number | 864841-56-5 | [6] |
The introduction of the sulfoxide group increases the molecule's polarity compared to tazarotene. This is a critical consideration for analytical scientists, as it dictates the choice of chromatographic conditions required to achieve adequate separation from the parent drug and other related substances.
Chromatographic Analysis: The Cornerstone of Quantification and Purity
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the separation, identification, and quantification of this compound in bulk drug samples, formulations, and biological matrices. The increased polarity of the sulfoxide relative to tazarotene allows for effective separation using reversed-phase chromatography.
Expertise in Method Development: A Self-Validating HPLC Protocol
The goal of this protocol is not merely to separate the compounds but to do so in a robust and reproducible manner, a hallmark of a self-validating system. The choice of a C18 column is predicated on its hydrophobic stationary phase, which provides strong retention for the lipophilic tazarotene molecule while allowing the more polar sulfoxide to elute earlier.[4][7] The mobile phase, a gradient mixture of an acidic aqueous buffer and acetonitrile, is designed to modulate the retention of both analytes, ensuring sharp peaks and excellent resolution.[7]
Protocol: Reversed-Phase HPLC for Tazarotene and this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-30 min: Return to initial conditions (70% A, 30% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 346 nm or 352 nm, corresponding to the λmax of tazarotene.[9][10]
-
Injection Volume: 10 µL.
-
System Suitability: Before sample analysis, inject a standard mixture of tazarotene and this compound (approx. 1 µg/mL each) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%, and the resolution between the two peaks should be >2.0. This ensures the system is performing adequately.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 100 µg/mL.[8] Filter through a 0.2 µm PVDF syringe filter before injection.[8]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive tool for identifying this compound. The technique provides precise mass-to-charge ratio (m/z) information, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[7]
-
Expected [M+H]⁺: m/z 368.13
-
Rationale: In positive ion mode electrospray ionization (ESI+), the molecule will readily accept a proton. The expected mass corresponds to the molecular weight of this compound (367.5) plus the mass of a proton (~1.007). Oxidative degradation studies of tazarotene have confirmed the formation of a product with a protonated mass of m/z 368.1308, corresponding to the sulfoxide.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the exact site of oxidation. While full spectral assignment requires isolation of the compound, key differences are expected in the ¹H and ¹³C NMR spectra compared to tazarotene.[7]
-
Expected Spectral Shifts: The protons and carbons on the methylene groups adjacent to the sulfur atom in the thiochromane ring (positions 2 and 3) will experience a significant downfield shift due to the deshielding effect of the electron-withdrawing sulfoxide group. This provides unambiguous evidence of oxidation at the sulfur atom.
Stability and Degradation Pathways
Understanding the stability of tazarotene and the conditions under which it degrades to form this compound is crucial for formulation development and defining storage conditions.
Forced Degradation Studies
Forced degradation, or stress testing, intentionally degrades the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8] this compound is a primary degradation product under oxidative conditions.[4][5]
Protocol: Oxidative Stress Testing
-
Sample Preparation: Prepare a solution of tazarotene (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the tazarotene solution.[8]
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 15 minutes to several hours), monitoring the degradation progress periodically by HPLC.[8]
-
Analysis: Analyze the stressed sample using the validated HPLC method described in Section 2.1.
-
Causality: The appearance and growth of a new peak corresponding to the retention time of a this compound reference standard, coupled with a decrease in the tazarotene peak, confirms the formation of the sulfoxide under oxidative stress. This pathway is a critical consideration for preventing impurity formation during manufacturing and storage, necessitating protection from oxidizing agents.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Conclusion
The physicochemical characterization of this compound is a critical component of the overall quality control strategy for tazarotene-containing products. As a primary oxidative degradant and metabolite, its properties must be well-understood.[4][7] The methodologies outlined in this guide, from robust HPLC analysis to definitive spectroscopic confirmation, provide a comprehensive framework for researchers and drug development professionals. By applying these principles and protocols, scientists can ensure the development of safe, stable, and effective dermatological therapies. The inherent logic of selecting specific analytical techniques based on the molecule's chemical properties—such as using reversed-phase chromatography to separate compounds based on polarity differences—forms the foundation of reliable and scientifically sound pharmaceutical analysis.
References
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Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. Available from: [Link]
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Duchateau, G. S. M. J. E., et al. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2011). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 202428Orig1s000. Available from: [Link]
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SynZeal. (n.d.). This compound. SynZeal Inc. Available from: [Link]
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Singh, S., et al. (2020). Impurities of tazarotene: Isolation and structural characterisation. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2020). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research. Available from: [Link]
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Nowak, K., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceutics. Available from: [Link]
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Roy, C., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Indo American Journal of Pharmaceutical Research. Available from: [Link]
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Tang-Liu, D. D., & R. A. S. Chandraratna. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics. Available from: [Link]
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Rawat, D., et al. (2013). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. American Journal of Pharmatech Research. Available from: [Link]
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Sharma, P., et al. (2020). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry. Available from: [Link]
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Tazarotene Sulfoxide: An In-Depth Technical Guide to a Key Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Retinoid Tazarotene and the Inevitability of Oxidation
Tazarotene, a third-generation acetylenic retinoid, is a cornerstone in the topical treatment of psoriasis, acne vulgaris, and photoaging.[1][2] As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, to modulate gene expression involved in cell differentiation and proliferation.[1] The chemical structure of tazarotene, featuring a thiochromane ring, inherently predisposes it to oxidation, leading to the formation of various related substances. Among these, Tazarotene Sulfoxide emerges as a primary and critical impurity to monitor and control throughout the drug development lifecycle.
This technical guide provides a comprehensive overview of this compound, from its chemical identity and formation pathways to detailed analytical methodologies for its quantification and a discussion of control strategies based on toxicological assessments and regulatory expectations.
The Genesis of this compound: A Tale of Oxidation
This compound, chemically known as Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate, is the direct product of the oxidation of the sulfur atom within the thiochromane moiety of the tazarotene molecule.[3][4] Its formation is a critical consideration in both the synthesis and the stability of the final drug product.
Chemical Identity:
| Attribute | Value |
| Chemical Name | Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate |
| CAS Number | 864841-56-5[5] |
| Molecular Formula | C₂₁H₂₁NO₃S[5] |
| Molecular Weight | 367.46 g/mol [5] |
The formation of this compound can occur under several circumstances:
-
During Synthesis: The synthetic route of tazarotene may involve intermediates that are susceptible to oxidation, or oxidative conditions in certain steps can lead to the formation of the sulfoxide. In some patented processes, a sulfoxide intermediate is intentionally created and subsequently reduced.[1] Incomplete reduction or side reactions can result in the carryover of this impurity into the final active pharmaceutical ingredient (API).
-
During Storage (API and Drug Product): Exposure to atmospheric oxygen, especially in the presence of light or elevated temperatures, can lead to the gradual oxidation of tazarotene over time. The formulation's excipients can also play a role in the stability profile of the drug.
-
Forced Degradation: Stress testing under oxidative conditions, typically using reagents like hydrogen peroxide, unequivocally demonstrates the propensity of tazarotene to form the sulfoxide.[4]
-
Metabolism: In vivo, tazarotene is metabolized to tazarotenic acid, which is further metabolized to its sulfoxide and other polar metabolites.[2] This metabolic pathway underscores the biological relevance of this impurity.
Below is a diagram illustrating the oxidative degradation pathway of tazarotene to this compound.
Caption: Oxidative degradation of Tazarotene.
Analytical Control: Detection and Quantification of this compound
A robust and validated analytical method is paramount for the accurate detection and quantification of this compound to ensure the quality, safety, and efficacy of the tazarotene drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose.
A Validated Stability-Indicating HPLC/UPLC Method
The causality behind the selection of a reversed-phase HPLC/UPLC method lies in its ability to separate compounds with varying polarities. This compound is more polar than tazarotene, allowing for their resolution on a non-polar stationary phase.
Illustrative HPLC/UPLC Method Parameters:
| Parameter | Typical Conditions | Rationale for Selection |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; sub-2 µm for UPLC) | Provides excellent retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 4.5) | Buffering agent to control the ionization state of the analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analytes from the column. |
| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. | Enables the separation of compounds with a wide range of polarities in a single run, ensuring the elution of both tazarotene and its more polar sulfoxide impurity with good peak shapes. |
| Flow Rate | 1.0 mL/min for HPLC; 0.3-0.5 mL/min for UPLC | Optimized for column dimensions and particle size to achieve efficient separation. |
| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at approximately 320 nm | Tazarotene and its sulfoxide impurity possess chromophores that absorb in the UV region, allowing for sensitive detection. |
| Injection Volume | 5-10 µL | A small injection volume minimizes band broadening. |
Method Validation: A self-validating system is one where the performance characteristics are well-defined and monitored. The analytical method for this compound should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the parent drug, other impurities, and degradation products. This is demonstrated through forced degradation studies where the sulfoxide peak is shown to be resolved from all other peaks.
-
Linearity: The method should demonstrate a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value, typically assessed by spiking experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for this compound is a critical parameter for ensuring that the impurity can be controlled at the required low levels.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates a typical workflow for the analytical control of this compound.
Caption: Analytical workflow for this compound.
Synthesis of this compound Reference Standard
The availability of a well-characterized reference standard of this compound is a prerequisite for accurate quantification. While commercially available from several suppliers, an understanding of its synthesis is valuable for research and development. A plausible laboratory-scale synthesis can be adapted from the manufacturing processes of tazarotene that utilize a sulfoxide intermediate.
General Synthetic Approach:
-
Oxidation of Tazarotene: Tazarotene can be carefully oxidized using a mild oxidizing agent such as hydrogen peroxide in a suitable solvent like dichloromethane or acetic acid at a controlled temperature. The reaction progress should be monitored by TLC or HPLC to maximize the yield of the sulfoxide and minimize the formation of the corresponding sulfone.
-
Purification: The resulting mixture can be purified using column chromatography on silica gel to isolate the this compound.
-
Characterization: The identity and purity of the synthesized this compound must be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and by HPLC.
Risk Assessment and Control Strategies
The control of this compound is dictated by a combination of its potential toxicological effects and regulatory guidelines.
Toxicological Considerations
While specific in-depth toxicological studies on isolated this compound are not extensively available in the public domain, its safety is often considered in the context of the overall metabolic profile of tazarotene. Since this compound is a known human metabolite, its presence at low levels in the drug product may be considered qualified from a safety perspective.[2]
In silico toxicology prediction tools can be employed as a preliminary assessment of the potential for mutagenicity and other toxicities. However, these predictions should be interpreted with caution and may need to be supported by experimental data if the impurity levels exceed the qualification thresholds defined by regulatory bodies.
Regulatory Framework and Control Limits
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). The identification and qualification thresholds for impurities are based on the maximum daily dose of the drug.
ICH Q3B Thresholds for Degradation Products in New Drug Products:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1 g | 0.05% | 0.1% | 0.2% |
For topical products like tazarotene, the calculation of the maximum daily dose can be complex. A conservative approach is often taken, and justification for the proposed impurity limits should be provided in the regulatory submission.
Control Strategies: A multifaceted approach is required to control the levels of this compound in the final drug product:
-
API Synthesis: Optimization of the synthetic process to minimize the formation of the sulfoxide impurity. This includes careful selection of reagents, solvents, and reaction conditions, as well as the implementation of appropriate purification steps.
-
Formulation Development: Selection of excipients that are compatible with tazarotene and do not promote its oxidation. The inclusion of antioxidants in the formulation can also be considered to enhance stability.
-
Packaging: Use of appropriate primary packaging that protects the drug product from light and oxygen.
-
Storage Conditions: Establishing appropriate storage conditions (temperature and humidity) to minimize the degradation of tazarotene throughout the shelf life of the product.
-
Specification Setting: Establishing a justified acceptance criterion for this compound in the drug substance and drug product specifications based on stability data, toxicological evaluation, and regulatory guidelines.
The logical relationship for the control of this compound is depicted in the following diagram.
Caption: Control strategy for this compound.
Conclusion
This compound is a critical process-related impurity and degradation product of tazarotene that requires careful monitoring and control. A thorough understanding of its formation pathways, coupled with the implementation of a robust, validated, stability-indicating analytical method, is essential for ensuring the quality and safety of tazarotene-containing drug products. By integrating synthetic process optimization, rational formulation design, and appropriate packaging and storage, and by establishing scientifically justified specifications, pharmaceutical scientists can effectively manage the levels of this impurity, thereby delivering a safe and efficacious medication to patients.
References
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Pharmaffiliates. Tazarotene-impurities. [Link]
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SynZeal. This compound | 864841-56-5. [Link]
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UCL Discovery. Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. [Link]
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Veeprho. This compound | CAS 864841-56-5. [Link]
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accessdata.fda.gov. 21-184 Tazorac Clinical Pharmacology Biopharmaceutics Review. [Link]
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ResearchGate. Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. [Link]
-
ePrints Soton - University of Southampton. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. [Link]
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TGA. Complying with requirements relating to impurities in prescription medicines. [Link]
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Axios Research. This compound - CAS - 864841-56-5. [Link]
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The Pivotal Role of CYP26A1 and CYP26B1 in the Metabolic Sulfoxidation of Tazarotenic Acid
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tazarotene, a third-generation acetylenic retinoid, is a prodrug that is rapidly converted to its active form, tazarotenic acid, upon topical administration.[1][2][3] The clinical efficacy and systemic safety profile of tazarotene are intrinsically linked to the metabolic fate of tazarotenic acid.[1][2][4] While initially understood to be metabolized into its sulfoxide derivative, the specific enzymatic pathways governing this transformation remained partially defined. This guide provides a comprehensive examination of the seminal discovery identifying the cytochrome P450 (CYP) 26A1 and CYP26B1 enzymes as the primary catalysts in the sulfoxidation of tazarotenic acid. Historically reserved for the metabolism of endogenous all-trans retinoic acid (atRA), the identification of tazarotenic acid as the first xenobiotic substrate for these enzymes represents a paradigm shift in our understanding of their function and has significant implications for drug development and the prediction of drug-drug interactions.
Introduction to the CYP26 Enzyme Family: Guardians of Retinoid Homeostasis
The CYP26 family of enzymes, comprising CYP26A1, CYP26B1, and CYP26C1, are critical regulators of retinoic acid (RA) homeostasis.[5][6] Their primary physiological role is to protect cells and tissues from excessive RA exposure by catalyzing its hydroxylation into more polar, inactive metabolites, thereby controlling the levels of this potent signaling molecule.[5][6][7]
Key Characteristics of CYP26 Enzymes:
-
High Substrate Affinity: CYP26 enzymes exhibit a remarkably high affinity for all-trans-retinoic acid (atRA), with Km values in the nanomolar range. This is orders of magnitude higher than other CYP enzymes that can metabolize atRA, such as CYP3A4 or CYP2C8, underscoring their specialized role.[6][8]
-
Catalytic Efficiency: They efficiently metabolize atRA, playing a crucial part in establishing the precise RA gradients necessary for processes like embryonic development.[5][6]
-
Inducibility by RA: Expression of CYP26 enzymes is often induced by RA itself, creating a robust negative feedback loop that maintains tight control over RA concentrations.[5][7]
Prior to the investigation of tazarotenic acid, the substrate specificity of CYP26A1 and CYP26B1 was considered to be narrowly focused on endogenous retinoids.[9]
Tazarotenic Acid: The First Xenobiotic Substrate for CYP26A1 and CYP26B1
The metabolic pathway of tazarotenic acid involves several oxidative steps, with the formation of tazarotenic acid sulfoxide being a major transformation.[4] Groundbreaking research utilizing a broad panel of recombinant human drug-metabolizing enzymes definitively identified CYP26A1 and CYP26B1 as the principal enzymes responsible for this reaction.[10]
Metabolism of tazarotenic acid by CYP26A1 and CYP26B1 results in the formation of three key metabolites:
-
Tazarotenic acid sulfoxide (the primary focus)
-
Tazarotenic acid sulfone (a product of sequential oxidation)
-
A hydroxylated metabolite on the benzothiopyranyl ring[10]
This discovery was significant as it established tazarotenic acid as the first-ever identified xenobiotic substrate for these highly specialized enzymes, expanding their functional relevance beyond endogenous metabolism.[8][10]
Data Presentation: Comparative Enzyme Activity
In vitro experiments using recombinant enzymes demonstrated that while several CYPs could contribute to sulfoxide formation, the activity of CYP26A1 and CYP26B1 was markedly superior.[10] Earlier reports had suggested the involvement of Flavin-containing Monooxygenases (FMOs), but more comprehensive screening showed no metabolite formation in incubations with FMO1, FMO3, or FMO5, thereby clarifying the metabolic pathway.[10]
| Enzyme Family | Specific Enzyme | Relative Rate of Tazarotenic Acid Sulfoxide Formation |
| CYP26 | CYP26A1 | Highest |
| CYP26B1 | Highest | |
| CYP2C | CYP2C8 | Moderate |
| CYP2C9 | Low to Moderate | |
| CYP3A | CYP3A7 | Moderate |
| CYP3A4 | Low to Moderate | |
| CYP3A5 | Low to Moderate | |
| Other CYPs | CYP2J2 | Low to Moderate |
| CYP1A2, CYP2B6 | Minor Contribution | |
| Aldehyde Oxidase | AO | Low to Moderate |
| FMO | FMO1, FMO3, FMO5 | No Activity Observed |
| Table 1: Summary of the relative contributions of various drug-metabolizing enzymes to the formation of tazarotenic acid sulfoxide, based on in vitro data.[10] |
Mechanistic Causality: Insights from Homology Modeling
In the absence of solved crystal structures for CYP26A1 and CYP26B1, homology modeling has been an invaluable tool for elucidating the structural basis of their substrate specificity.[8]
Expertise in Action: Validating the Model To ensure the trustworthiness of the homology models, they were first validated by docking their known endogenous substrate, atRA. The models accurately predicted the known metabolic profiles of atRA, providing confidence in their structural integrity.
Subsequently, tazarotenic acid was docked into the active sites. The models predicted that the benzothiopyranyl moiety of tazarotenic acid would orient itself directly toward the catalytic heme iron of both CYP26A1 and CYP26B1. This computational prediction was a critical piece of evidence, as it perfectly aligned with the experimental results showing that oxidation (sulfoxidation) occurs on this exact part of the molecule.[8] This convergence of computational prediction and empirical data provides a robust, self-validating system of evidence.
Visualization: Substrate Docking in the CYP26 Active Site
Caption: Predicted orientation of tazarotenic acid in the CYP26 active site.
Authoritative Grounding: Experimental Protocol for In Vitro Metabolism
Protocol: Recombinant CYP-Mediated Metabolism of Tazarotenic Acid
1. Objective: To quantify the formation of tazarotenic acid sulfoxide from tazarotenic acid using recombinant human CYP26A1 or CYP26B1.
2. Materials:
- Recombinant human CYP26A1 or CYP26B1 supersomes™ (co-expressed with cytochrome P450 reductase)
- Tazarotenic acid (substrate)
- Tazarotenic acid sulfoxide (analytical standard)
- Potassium phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Acetonitrile (ACN) with 0.1% formic acid (stopping solution)
- Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
3. Procedure:
- Preparation: Pre-warm a shaking water bath to 37°C. Prepare stock solutions of tazarotenic acid in a suitable solvent (e.g., DMSO).
- Reaction Mixture Assembly: In a microcentrifuge tube, combine in the following order:
- Potassium phosphate buffer
- Recombinant enzyme (e.g., 5-10 pmol/mL final concentration)
- Tazarotenic acid (at a range of clinically relevant concentrations, e.g., 0.1 to 50 µM)
- Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
- Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system. Ensure control incubations are performed without the NADPH system to confirm NADPH-dependency.[10]
- Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle shaking. The incubation time should be within the established linear range for metabolite formation.
- Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
- Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
- Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the amount of tazarotenic acid sulfoxide formed.
4. Data Analysis:
- Construct a standard curve using the analytical standard.
- Calculate the rate of metabolite formation (e.g., in pmol/min/pmol CYP).
- For kinetic analysis, plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.
Visualization: Experimental Workflow
Caption: Workflow for in vitro tazarotenic acid metabolism assay.
Broader Implications for Drug Development
The characterization of tazarotenic acid metabolism by CYP26 enzymes carries several important implications:
-
Predictive Toxicology and Drug Interactions: It highlights a previously unrecognized pathway for xenobiotic metabolism. Drug candidates with structural similarities to retinoids may also be substrates for CYP26 enzymes, a possibility that must now be considered in preclinical development.[8][10]
-
Inhibition Potential: Xenobiotics could potentially act as inhibitors of CYP26 enzymes. For example, the antifungal agent fluconazole has been shown to inhibit the metabolism of tazarotenic acid by CYP26A1.[8] Such interactions could disrupt endogenous RA homeostasis, leading to potential toxicity.
-
Rational Drug Design: A deeper understanding of the CYP26 active site architecture, informed by homology models and known substrates like tazarotenic acid, can guide the design of new drugs to either avoid or leverage metabolism by these enzymes.[8][11]
Conclusion
References
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Foti, R. S., et al. (2016). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Isoherranen, N., & Foti, R. S. (2018). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Drug Metabolism and Disposition. Available at: [Link]
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Ross, A. C., & Zolfaghari, R. (2011). Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes. Genes. Available at: [Link]
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Foti, R. S., et al. (2016). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Marks, R. (1998). Pharmacokinetics and safety review of tazarotene. Journal of the American Academy of Dermatology. Available at: [Link]
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Topletz, A. R., et al. (2015). Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Foti, R. S., & Isoherranen, N. (2019). Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics. Pharmacological Reviews. Available at: [Link]
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Thatcher, J. E., et al. (2011). Substrate Specificity and Ligand Interactions of CYP26A1, the Human Liver Retinoic Acid Hydroxylase. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Tang-Liu, D. D., et al. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics. Available at: [Link]
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Shalita, A. R. (1998). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology. Available at: [Link]
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Foti, R. S., & Isoherranen, N. (2019). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available at: [Link]
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Schlotawa, L., et al. (2023). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO Molecular Medicine. Available at: [Link]
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Chithalen, J. V., et al. (2002). Functional properties and substrate characterization of human CYP26A1, CYP26B1, and CYP26C1 expressed by recombinant baculovirus in insect cells. Drug Metabolism and Disposition. Available at: [Link]
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Shen, G., et al. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. International Journal of Environmental Research and Public Health. Available at: [Link]
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Harris, D. L., & Loew, G. H. (2002). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Schlotawa, L., et al. (2023). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. University of Southampton Institutional Repository. Available at: [Link]
-
Lavery, R., et al. (2020). Divergent Roles of CYP26B1 and Endogenous Retinoic Acid in Mouse Fetal Gonads. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. Tazarotene. Wikipedia. Available at: [Link]
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Shen, G., et al. (2015). (PDF) CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. ResearchGate. Available at: [Link]
-
SynZeal. Tazarotene Sulfoxide. SynZeal. Available at: [Link]
-
Zhang, X., et al. (2021). Species Difference of Asarinin Metabolism in vitro and its Effect on the Activity of Cytochrome P450 Enzymes. Pharmacognosy Magazine. Available at: [Link]
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U.S. Food and Drug Administration. (2011). Center for Drug Evaluation and Research, Application Number: 202428Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Tazarotene Sulfoxide in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of tazarotene sulfoxide, a key metabolite of the topical retinoid prodrug tazarotene, in human plasma. Tazarotene is prescribed for the treatment of psoriasis, acne vulgaris, and photoaging.[1] As a prodrug, tazarotene is rapidly converted to its active form, tazarotenic acid, and further metabolized to other compounds, including this compound.[2][3] Monitoring the systemic levels of its metabolites is crucial for pharmacokinetic and toxicokinetic assessments. This protocol provides a comprehensive workflow, from sample preparation to method validation, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Rationale for this compound Quantification
Tazarotene is a third-generation acetylenic retinoid that, upon topical application, undergoes rapid esterase hydrolysis in the skin and blood to its primary active metabolite, tazarotenic acid.[4] Tazarotenic acid is further metabolized to its sulfoxide and other polar metabolites, which are then eliminated.[2][3] this compound is a significant oxidative metabolite, and its formation is an important pathway in the drug's clearance.[5] Accurate quantification of this compound in systemic circulation is essential for a complete understanding of tazarotene's metabolic profile, aiding in drug safety evaluation and pharmacokinetic modeling. The increased polarity of this compound compared to its parent compound necessitates a tailored analytical approach for its reliable identification and quantification.[5]
This method has been developed to provide researchers, scientists, and drug development professionals with a reliable and reproducible protocol for the bioanalysis of this compound in human plasma. The methodology adheres to the principles outlined in international bioanalytical method validation guidelines.[6][7]
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the quantification of this compound in human plasma, from sample receipt to final data reporting.
Caption: Overall experimental workflow.
Materials and Reagents
Chemicals and Standards
-
This compound analytical standard (purity ≥98%)
-
Tazarotene-d6 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Detailed Protocols
Preparation of Stock and Working Solutions
Rationale: The preparation of accurate stock and working solutions is fundamental to the reliability of the entire assay. A stable, deuterated internal standard (IS) is used to compensate for variability in sample processing and instrument response.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and tazarotene-d6 (IS) in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS/MS system. Acetonitrile is an efficient precipitating agent.
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Spike 10 µL of the appropriate working standard solution into the calibration and QC tubes. Add 10 µL of the 50:50 acetonitrile/water mixture to the blank and unknown sample tubes.
-
Add 20 µL of the IS working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to all tubes.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from potential interferences. A C18 column is chosen for its versatility in reversed-phase chromatography. The gradient elution allows for efficient separation of the analyte from the more non-polar components of the sample extract. The mass spectrometric parameters are selected to ensure high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined by direct infusionTazarotene-d6 (IS): To be determined by direct infusion |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The developed method must be validated according to the FDA and EMA guidelines to ensure its reliability for bioanalytical applications.[6][7] The validation should encompass the following parameters:
Caption: Key parameters for method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze blank plasma from at least six different sources. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Analyze calibration curves with at least six non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in five replicates over three separate runs. | Mean accuracy within ±15% of the nominal value (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[8] |
| Recovery | Compare the peak areas of the analyte from extracted samples to those of unextracted standards. | Consistent and reproducible recovery. |
| Matrix Effect | Compare the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. | Consistent and minimal matrix effect. |
| Stability | Evaluate analyte stability in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[9] | Mean concentration within ±15% of the nominal concentration. |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol is designed to be highly selective, sensitive, and reproducible, making it suitable for pharmacokinetic studies in a regulated bioanalytical laboratory. Adherence to the described method and validation procedures will ensure the generation of high-quality data that meets international regulatory standards.
References
- Bansal, S., DeStefano, A. (2007).
-
Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. PubMed Central. Available at: [Link].
-
Development of a Tape-Stripping Liquid Chromatography-Mass Spectrometry Method for Evaluating Skin Deposition of Topical Tazarotene. JDD Online. Available at: [Link].
-
Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. PubMed. Available at: [Link].
-
Review on Characteristics and Analytical Methods of Tazarotene: An Update. PubMed. Available at: [Link].
-
Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. PMC - NIH. Available at: [Link].
-
Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. PubMed. Available at: [Link].
-
Tazarotene | C21H21NO2S | CID 5381. PubChem - NIH. Available at: [Link].
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link].
-
Pharmacokinetics and safety of tazarotene. PubMed. Available at: [Link].
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link].
- Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific and Technology Research.
- Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC‐MS method and its application to dermatopharmacokinetic study.
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link].
-
Tazorac Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link].
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Pharmacokinetics: Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid.
- Bioanalytical Method Valid
-
This compound | 864841-56-5. SynZeal. Available at: [Link].
- 09-SSK-014-EN A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Shimadzu.
- Full article: Pharmacokinetics of tazarotene and acitretin in psoriasis. Taylor & Francis Online.
- ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
- USFDA guidelines for bioanalytical method valid
-
202428Orig1s000. accessdata.fda.gov. Available at: [Link].
- Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin. PubMed.
- Bioanalytical Method Valid
-
This compound | CAS 864841-56-5. Veeprho. Available at: [Link].
- Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formul
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- 9. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Potency and Purity Determination of Tazarotene and its Sulfoxide Metabolite
Abstract
This application note presents a robust, validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the third-generation retinoid, tazarotene, and its primary oxidative degradation product, tazarotene sulfoxide. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis of tazarotene in pharmaceutical formulations. The separation is achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and an organic modifier, ensuring excellent resolution between the parent drug and its sulfoxide. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
Tazarotene is a topical retinoid prodrug used in the treatment of psoriasis, acne vulgaris, and photoaging.[5][6] As a prodrug, it is converted in vivo to its active metabolite, tazarotenic acid.[7][8] During its synthesis, formulation, and storage, tazarotene is susceptible to degradation, particularly through oxidation, leading to the formation of this compound.[9][10] The presence of this and other degradation products can impact the safety and efficacy of the drug product. Therefore, a validated, stability-indicating analytical method capable of separating tazarotene from its degradation products is crucial for ensuring pharmaceutical quality.[11]
This application note provides a detailed protocol for a validated RP-HPLC method that effectively separates tazarotene from its sulfoxide, a critical parameter for the assessment of drug purity and stability.
Scientific Rationale for Method Development
The chromatographic separation of tazarotene and its more polar sulfoxide metabolite is based on their differing polarities. Tazarotene, with its thiochromane moiety, is a relatively nonpolar molecule.[5][12] The introduction of a sulfoxide group significantly increases the polarity of the molecule. A reversed-phase HPLC method, utilizing a nonpolar C18 stationary phase and a polar mobile phase, is therefore the logical choice for this separation. A gradient elution is employed to ensure adequate retention and sharp peak shapes for both the less polar tazarotene and the more polar this compound. The mobile phase consists of an acidic phosphate buffer to control the ionization state of the analytes and an organic modifier (a mixture of methanol and tetrahydrofuran) to modulate the elution strength.[2] UV detection at 325 nm is selected for optimal sensitivity, as this wavelength corresponds to a significant absorbance maximum for tazarotene.[2][7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: Waters Symmetry C18, 150 x 3.9 mm, 5 µm particle size, or equivalent.[2]
-
Chemicals: Tazarotene reference standard, this compound reference standard, potassium dihydrogen phosphate (KH2PO4), orthophosphoric acid, HPLC grade methanol, and tetrahydrofuran.
-
Software: Chromatography data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a 10 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid.[2]
-
Mobile Phase B (Organic Modifier): A mixture of methanol and tetrahydrofuran (95:5 v/v).[2]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 40:60 v/v ratio.[2]
-
Standard Stock Solution: Accurately weigh and dissolve tazarotene and this compound reference standards in the diluent to prepare individual stock solutions.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration suitable for analysis (e.g., 100 µg/mL of tazarotene and appropriate levels of the sulfoxide).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Waters Symmetry C18 (150 x 3.9 mm, 5 µm)[2] |
| Mobile Phase A | 10 mM KH2PO4, pH 3.0 with Orthophosphoric Acid[2] |
| Mobile Phase B | Methanol:Tetrahydrofuran (95:5 v/v)[2] |
| Gradient Program | A gradient program should be optimized to ensure baseline separation. A representative program could be: Time (min) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 325 nm[2] |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][13] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.[14]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a tazarotene sample.[1][11] Stress conditions included acid hydrolysis (0.5N HCl), base hydrolysis (0.5N NaOH), oxidative degradation (3% H2O2), thermal degradation, and photolytic degradation.[2][15] The chromatograms of the stressed samples were compared with those of the unstressed drug and a blank. The method was found to be specific, as the tazarotene peak was well-resolved from the degradation products, including the sulfoxide, with no interference from the placebo or other degradants.[2][11]
Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing tazarotene and this compound at different concentrations. A linear relationship between the peak area and the concentration was observed over the specified range, with a correlation coefficient (r²) of ≥ 0.99.[16]
Accuracy
Accuracy was determined by the recovery of known amounts of tazarotene and this compound spiked into a placebo matrix. The recovery was assessed at three concentration levels, with each level analyzed in triplicate. The mean recovery was within the acceptable range of 98-102%.[1][11]
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2.0%, indicating good precision.[1][13]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the flow rate, mobile phase pH, and column temperature. The system suitability parameters, including theoretical plates, tailing factor, and resolution between tazarotene and this compound, remained within the acceptable limits, demonstrating the robustness of the method.[2]
Validation Summary
The table below summarizes the acceptance criteria for the method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention times of tazarotene and this compound from blank, placebo, or other degradation products. |
| Linearity (r²) | ≥ 0.99[16] |
| Accuracy (% Recovery) | 98.0% - 102.0%[11] |
| Precision (%RSD) | ≤ 2.0%[14] |
| Robustness | System suitability parameters remain within acceptable limits after minor changes to the method parameters. |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC method validation process.
Conclusion
The RP-HPLC method described in this application note is a simple, specific, accurate, and precise method for the simultaneous determination of tazarotene and its sulfoxide degradation product. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability testing of tazarotene in pharmaceutical products. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the accurate quantification of the active pharmaceutical ingredient.
References
- Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research.
- Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
- A Validated Stability Indicating RPLC Method for Tazarotene.
- Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. PubMed Central.
- Journal of Advanced Scientific Research DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS. Journal of Advanced Scientific Research.
- Tazarotene. PubChem - NIH.
- Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administr
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Tazarotene - PRODUCT INFORM
- Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. PubMed.
- Tazarotene | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Development of a Tape-Stripping Liquid Chromatography-Mass Spectrometry Method for Evaluating Skin Deposition of Topical Tazarotene.
- Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. PMC - NIH.
- High-performance liquid chromatography chromatograms of tazarotene...
- Steps for HPLC Method Valid
- ICH Guidelines for Analytical Method Valid
- CAS 118292-40-3 Tazarotene. BOC Sciences.
- Review on Characteristics and Analytical Methods of Tazarotene: An Upd
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- 5. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tazarotene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 16. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: ¹H and ¹³C NMR Structural Characterization of Tazarotene Sulfoxide
Introduction: The Critical Role of Metabolite Identification in Drug Development
Tazarotene, a third-generation topical retinoid, is a prodrug that undergoes rapid metabolism in biological systems to its active form, tazarotenic acid.[1][2] A primary metabolic pathway for tazarotene and its active metabolite is oxidation, leading to the formation of sulfoxides and sulfones.[1] Tazarotene Sulfoxide is a principal oxidative metabolite and a known impurity that can form during synthesis and storage.[1] The thorough structural characterization of such metabolites is a cornerstone of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] Understanding the precise molecular structure of metabolites is paramount for evaluating their potential efficacy, toxicity, and overall impact on the drug's safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of these compounds, providing detailed insights into the molecular framework and stereochemistry.
This application note provides a comprehensive guide to the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of drug metabolites and impurities.
The Significance of Sulfoxidation on the NMR Profile of Tazarotene
The oxidation of the sulfur atom in the thiochromane ring of tazarotene to a sulfoxide introduces a chiral center and significantly alters the electronic environment of the neighboring nuclei. This transformation induces notable changes in the ¹H and ¹³C NMR spectra, which serve as diagnostic markers for the presence of the sulfoxide. The electronegative oxygen atom in the sulfoxide group deshields adjacent protons and carbons, leading to a downfield shift in their respective NMR signals. These predictable shifts, coupled with 2D NMR correlation experiments, allow for the precise assignment of the molecular structure of this compound.
Experimental Protocols
Sample Preparation
A meticulously prepared sample is fundamental to acquiring high-quality NMR data. The following protocol ensures a clean, homogeneous sample suitable for high-resolution NMR analysis.
Materials:
-
This compound reference standard
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Protocol:
-
Accurately weigh approximately 10-15 mg of the this compound reference standard into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
High-field NMR spectrometers are recommended for optimal signal dispersion and resolution, which is particularly beneficial for complex molecules like this compound.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Acquisition Parameters:
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Spectral Width | 16 ppm | To encompass all proton signals. | |
| Acquisition Time | 4 s | For good resolution. | |
| Relaxation Delay | 2 s | To allow for full relaxation of protons. | |
| Number of Scans | 16 | To achieve an adequate signal-to-noise ratio. | |
| ¹³C NMR | Pulse Program | zgpg30 | Power-gated decoupling for NOE enhancement. |
| Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts. | |
| Acquisition Time | 1 s | A balance between resolution and experiment time. | |
| Relaxation Delay | 2 s | To allow for the relaxation of quaternary carbons. | |
| Number of Scans | 1024 | Due to the low natural abundance and sensitivity of ¹³C. | |
| COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive for clean spectra. |
| Spectral Width | 12 ppm in both dimensions | To focus on the proton region. | |
| Number of Increments | 256 in t1 | For sufficient resolution in the indirect dimension. | |
| Number of Scans | 8 | Per increment. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC for CH, CH₂, and CH₃ differentiation. |
| Spectral Width | 12 ppm (¹H), 160 ppm (¹³C) | To correlate directly bonded protons and carbons. | |
| Number of Increments | 256 in t1 | For good resolution in the ¹³C dimension. | |
| Number of Scans | 16 | Per increment. | |
| HMBC | Pulse Program | hmbcgpndqf | Gradient-selected for long-range correlations. |
| Spectral Width | 12 ppm (¹H), 200 ppm (¹³C) | To observe 2-3 bond correlations. | |
| Number of Increments | 256 in t1 | For adequate resolution. | |
| Number of Scans | 32 | Per increment. |
Results and Discussion: Spectral Interpretation
The acquired NMR spectra are processed using appropriate software (e.g., Mnova, TopSpin). The following tables present representative ¹H and ¹³C NMR data for Tazarotene and its sulfoxide metabolite.
¹H NMR Data
| Proton Assignment | Tazarotene Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| H-2' | 9.15 | 9.20 | s | - |
| H-4' | 8.25 | 8.30 | d | 8.0 |
| H-5' | 7.60 | 7.65 | d | 8.0 |
| H-5 | 7.45 | 7.50 | s | - |
| H-7 | 7.30 | 7.35 | d | 8.2 |
| H-8 | 7.15 | 7.20 | d | 8.2 |
| OCH₂CH₃ | 4.40 | 4.42 | q | 7.1 |
| C2-H₂ | 3.10 | 3.25-3.40 | m | - |
| C3-H₂ | 2.20 | 2.40-2.55 | m | - |
| OCH₂CH₃ | 1.40 | 1.42 | t | 7.1 |
| C4-(CH₃)₂ | 1.35 | 1.45 | s | - |
¹³C NMR Data
| Carbon Assignment | Tazarotene Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) |
| C=O | 165.0 | 164.8 |
| C-6' | 152.5 | 152.3 |
| C-2' | 150.0 | 150.2 |
| C-4a | 140.5 | 141.0 |
| C-8a | 138.0 | 138.5 |
| C-5' | 137.5 | 137.8 |
| C-6 | 132.0 | 132.5 |
| C-8 | 128.0 | 128.3 |
| C-5 | 127.5 | 127.8 |
| C-3' | 125.0 | 125.2 |
| C≡C | 95.0, 88.0 | 94.5, 88.5 |
| OCH₂CH₃ | 61.5 | 61.7 |
| C-2 | 48.0 | 58.5 |
| C-4 | 35.0 | 35.5 |
| C-3 | 32.0 | 30.0 |
| C4-(CH₃)₂ | 28.0 | 27.5 |
| OCH₂CH₃ | 14.3 | 14.2 |
Note: The chemical shifts provided are representative and may vary slightly depending on the solvent, concentration, and instrument.
The most significant changes upon oxidation are observed for the protons and carbons of the thiochromane ring. Specifically, the protons on C-2 (adjacent to the sulfur atom) in this compound show a notable downfield shift and appear as a complex multiplet due to the newly introduced chirality at the sulfur center. The ¹³C chemical shift of C-2 also experiences a significant downfield shift of approximately 10 ppm, which is a clear indicator of sulfoxidation.
2D NMR for Unambiguous Assignments
While 1D NMR provides initial insights, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY correlations would be observed between the protons on C-2 and C-3, and between the aromatic protons H-7 and H-8, as well as H-4' and H-5'.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule and confirming the overall structure. For instance, correlations from the gem-dimethyl protons to C-3, C-4, and C-4a would confirm their position.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for NMR-based structural elucidation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosy hsqc hmbc: Topics by Science.gov [science.gov]
UPLC-QDa for the Simultaneous Analysis of Tazarotene and its Metabolites: A Detailed Application Note and Protocol
Introduction: The Clinical and Analytical Significance of Tazarotene
Tazarotene is a third-generation topical retinoid, a prodrug that is rapidly metabolized in the skin to its active form, tazarotenic acid.[1][2] This active metabolite selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, modulating gene expression involved in cellular differentiation and proliferation.[3] This mechanism of action makes tazarotene an effective treatment for various dermatological conditions, including psoriasis, acne vulgaris, and photodamaged skin.[2] Given that tazarotene is converted to tazarotenic acid to exert its therapeutic effects, the simultaneous quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic studies, drug delivery research, and formulation development.
This application note presents a robust and validated Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Dalton (QDa) mass detector method for the simultaneous determination of tazarotene and tazarotenic acid in biological matrices. The UPLC-QDa system offers a simplified analytical workflow and reduced instrument cost without compromising analytical accuracy, making it an accessible and powerful tool for researchers.[4]
Methodology and Rationale
The developed method leverages the high separation efficiency of UPLC and the mass confirmation capabilities of the QDa detector. This combination allows for rapid and selective quantification of tazarotene and tazarotenic acid, even in complex biological samples.
Chromatographic Separation: The UPLC Advantage
UPLC technology utilizes sub-2 µm particle columns, enabling higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[5] For the analysis of tazarotene and its metabolite, a reversed-phase separation is employed, which is ideal for moderately polar to nonpolar compounds.
Mass Detection: The Power of QDa
The ACQUITY QDa detector is a compact, user-friendly single quadrupole mass spectrometer that provides mass confirmation of eluting peaks.[6] This is particularly advantageous for complex matrices where co-eluting peaks can interfere with UV-based detection alone.[6] By monitoring the specific mass-to-charge ratios (m/z) of tazarotene and tazarotenic acid, the QDa detector ensures high selectivity and confidence in analyte identification.
Experimental Protocols
Chemicals and Reagents
-
Tazarotene and Tazarotenic Acid reference standards (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, skin homogenate)
Instrumentation
-
Waters ACQUITY UPLC H-Class System
-
Waters ACQUITY QDa Mass Detector
-
Waters ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm)
-
Empower 3 Chromatography Data Software
Preparation of Standard Solutions and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve tazarotene and tazarotenic acid in a suitable solvent (e.g., DMSO or methanol) to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with acetonitrile or a relevant solvent to create working standard solutions at various concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike the appropriate biological matrix with the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest.[7] The following are example protocols for plasma and skin tissue.
Protocol 1: Liquid-Liquid Extraction for Plasma Samples [8]
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard (if used).
-
Acidify the plasma with 5% glacial acetic acid.
-
Add 1 mL of extraction solvent (e.g., ethyl ether-cyclohexane, 4:1 v/v) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-QDa system.
Protocol 2: Extraction from Skin Homogenate [4]
-
Homogenize the skin tissue in a suitable buffer.
-
To a known aliquot of the homogenate, add 1 mL of methanol for extraction.
-
Place the sample on a shaker for an extended period (e.g., 16 hours) to ensure complete extraction.
-
Centrifuge the extract to pellet any debris.
-
Filter the supernatant through a 0.22 µm filter before injection.
UPLC-QDa Analytical Method
The following table outlines the optimized UPLC-QDa parameters for the simultaneous analysis of tazarotene and tazarotenic acid.
| Parameter | Setting | Rationale |
| UPLC System | ||
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent separation efficiency for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.5 mL/min | An optimal flow rate for the column dimensions and particle size.[9] |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Injection Volume | 5 µL | A typical injection volume for UPLC analysis. |
| QDa Detector | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Tazarotene and tazarotenic acid readily form positive ions. |
| Capillary Voltage | 1.2 kV | Optimized for efficient ionization of the analytes.[9] |
| Cone Voltage | 15 V | A default starting point that provides good sensitivity for a wide range of compounds.[5][9] |
| Probe Temperature | 600 °C | Ensures efficient desolvation at the given flow rate.[5] |
| Mass Range | Scan or Single Ion Recording (SIR) | |
| Tazarotene (m/z) | 352.1 | [M+H]+ |
| Tazarotenic Acid (m/z) | 324.1 | [M+H]+ |
Method Validation
The analytical method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[10]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention times of the analytes in blank matrix samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration. |
Validation Results Summary
The following table summarizes the validation results for the UPLC-QDa method for the analysis of tazarotene and tazarotenic acid in a biological matrix.
| Analyte | Linearity Range (ng/mL) | r² | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) |
| Tazarotene | 0.4 - 18,750 | ≥0.99 | 85 - 115 | < 15 | 0.4 |
| Tazarotenic Acid | 13.3 - 12,500 | ≥0.99 | 85 - 115 | < 15 | 13.3 |
Note: The values in this table are representative and may vary depending on the specific matrix and instrumentation.[10]
Visualizations
Metabolic Pathway of Tazarotene
Caption: Metabolic conversion of tazarotene to its active form, tazarotenic acid.
Experimental Workflow
Caption: Workflow for the UPLC-QDa analysis of tazarotene and its metabolites.
Conclusion
This application note provides a comprehensive and detailed protocol for the simultaneous analysis of tazarotene and its active metabolite, tazarotenic acid, using a UPLC-QDa system. The method is rapid, selective, and has been validated according to stringent regulatory guidelines, ensuring the generation of high-quality, reliable data. The provided protocols for sample preparation from different biological matrices, along with the optimized instrumental parameters, offer a solid foundation for researchers and drug development professionals working with tazarotene. The ease of use and accessibility of the ACQUITY QDa detector make this a powerful analytical solution for a wide range of applications in pharmaceutical research.
References
-
Ding, L., et al. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 978-979, 173-178. Available at: [Link]
-
Waters Corporation. (2016). ACQUITY QDa Detector - Starting Point Settings and Optimization Guidelines. Available at: [Link]
-
Hamzehpour, H., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study. International Journal of Molecular Sciences, 26(2), 489. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Tazarotene? Synapse. Available at: [Link]
-
PubChem. Tazarotene. National Center for Biotechnology Information. Available at: [Link]
-
Hamzehpour, H., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study. PubMed Central. Available at: [Link]
-
Waters Corporation. (n.d.). ACQUITY QDa Detector - QC Applications Compendium. Available at: [Link]
-
He, J., et al. (2024). Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract. Frontiers in Pharmacology. Available at: [Link]
- Zhang, Y., et al. (2018). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 159, 33-39.
-
ResearchGate. (n.d.). Tazarotene metabolization into tazarotenic acid. Available at: [Link]
-
K-V, A., et al. (2019). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 24(15), 2747. Available at: [Link]
- Li, Y., et al. (2022). UPLC-MS/MS method for the determination of talazoparib in rat plasma and its pharmacokinetic study.
-
Waters Corporation. (n.d.). Mass Detection: The Key to Faster Biopharma Analysis. Available at: [Link]
-
Waters Corporation. (2021, August 16). Increase Confidence in Your Results with the ACQUITY QDa Detector [Video]. YouTube. Available at: [Link]
-
Zhang, Y., et al. (2021). A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Available at: [Link]
-
Wikipedia. (n.d.). Tazarotene. Retrieved from [Link]
-
Organomation. (n.d.). Introduction to UPLC-MS Sample Preparation. Available at: [Link]
-
MDPI. (n.d.). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. Available at: [Link]
-
MDPI. (2023, January 25). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Available at: [Link]
-
Core Instrument Facility. (2023, May 16). Waters Acquity QDa MS [Video]. YouTube. Available at: [Link]
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Application Note & Laboratory Protocol: Synthesis of Tazarotene Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of Tazarotene Sulfoxide, the primary oxidative metabolite and a significant impurity of the third-generation topical retinoid, Tazarotene. The protocol herein details a robust and reproducible method for the selective oxidation of the thioether moiety in Tazarotene. This guide is designed to be a self-contained resource, offering not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and methods for downstream characterization. The inclusion of expert insights aims to equip researchers with the necessary knowledge to successfully synthesize, isolate, and verify this compound for use as a reference standard in analytical method development, impurity profiling, and metabolic studies.
Introduction
Tazarotene is a potent, receptor-selective retinoid widely prescribed for the topical treatment of psoriasis, acne vulgaris, and photoaging.[1][2][3] As a prodrug, Tazarotene undergoes metabolic transformation to its active form, tazarotenic acid. Concurrently, it is susceptible to oxidation, leading to the formation of this compound.[1][4] This sulfoxide is a critical compound of interest for several reasons:
-
Impurity Profiling: As a primary degradation product, the synthesis and characterization of this compound are essential for developing and validating analytical methods to monitor the stability of Tazarotene in pharmaceutical formulations.[5]
-
Metabolic Studies: Understanding the metabolic fate of Tazarotene involves the study of its various metabolites, including the sulfoxide derivative.
-
Reference Standard: A well-characterized sample of this compound is necessary as a reference standard for its identification and quantification in both in vitro and in vivo studies.[6]
This application note provides a detailed protocol for the controlled oxidation of Tazarotene to yield this compound, offering a reliable method for its laboratory preparation.
Reaction Scheme
The synthesis of this compound is achieved through the selective oxidation of the sulfur atom in the thiochroman ring of Tazarotene. A common and effective method for this transformation is the use of a mild oxidizing agent such as hydrogen peroxide in an acidic medium.[7][8][9]
Reaction: Tazarotene to this compound
Caption: Oxidation of Tazarotene to this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Tazarotene | ≥98% | Commercially Available | |
| Hydrogen Peroxide | 30% (w/w) in H₂O | ACS Reagent Grade | |
| Glacial Acetic Acid | ≥99.7% | ACS Reagent Grade | |
| Dichloromethane (DCM) | ≥99.8% | HPLC Grade | For extraction |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For neutralization | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying | |
| Ethyl Acetate | HPLC Grade | For chromatography | |
| Hexane | HPLC Grade | For chromatography | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
Experimental Protocol
This protocol is designed for the synthesis of this compound from Tazarotene on a laboratory scale.
Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Tazarotene (1.0 g, 2.84 mmol) in glacial acetic acid (20 mL).
-
Stir the solution at room temperature until the Tazarotene is completely dissolved.
Oxidation Reaction
-
To the stirred solution of Tazarotene, slowly add 30% hydrogen peroxide (0.65 mL, 6.36 mmol, 2.2 equivalents) dropwise over a period of 5-10 minutes. Caution: The reaction may be mildly exothermic.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: Ethyl acetate/Hexane (1:1, v/v)
-
Visualization: UV light (254 nm)
-
The product, this compound, will have a lower Rf value than the starting material, Tazarotene, due to its increased polarity.[5]
-
Work-up and Extraction
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC, typically 2-4 hours), carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water (100 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the synthesized compound. The retention time of the synthesized product should be compared with a commercially available this compound reference standard.[1][10]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak for this compound (C₂₁H₂₁NO₃S), which is m/z 368.1 [M+H]⁺.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of this compound. The key difference in the ¹H NMR spectrum compared to Tazarotene will be the diastereotopic nature of the protons adjacent to the sulfoxide group.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with care.
-
Glacial acetic acid is corrosive and can cause burns. Avoid inhalation of vapors.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.
References
- Brenna, E., et al. (2006). Impurities of tazarotene: Isolation and structural characterisation. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 584-590.
- Chandrashekar, B. S., et al. (2014). Tazarotene versus tazarotene plus calcipotriol in the treatment of plaque psoriasis. Journal of cutaneous and aesthetic surgery, 7(2), 99.
- Cosma, M. P., et al. (2003).
- European Patent Office. (2006).
-
Pharmaffiliates. (n.d.). Tazarotene-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
- Pace, V., et al. (2012). A Practical and Efficient Process for the Preparation of Tazarotene. European Journal of Organic Chemistry, 2012(23), 4426-4430.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Sahu, P. K., et al. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Current pharmaceutical analysis, 17(7), 897-906.
- Bahrami, K., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. The Journal of organic chemistry, 74(24), 9287-9291.
- Singh, S., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113313.
- Patel, M. J., et al. (2012). HPTLC method for estimation of tazarotene in topical gel formulations and in vitro study.
- Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2014). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of the Chinese Chemical Society, 61(7), 753-757.
- Sahu, P. K., et al. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Current Pharmaceutical Analysis, 17(7), 897-906.
- Sato, K., et al. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. The Journal of Organic Chemistry, 63(25), 9100-9106.
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- 4. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Tazarotene Sulfoxide as an Analytical Reference Standard
Abstract
This comprehensive guide details the critical applications of Tazarotene Sulfoxide as an analytical reference standard in pharmaceutical research and quality control. Tazarotene, a third-generation topical retinoid, is a prodrug that is metabolized into its active form, tazarotenic acid, and subsequently to other metabolites, including this compound.[1][2] Furthermore, this compound is a primary oxidative impurity and degradation product of Tazarotene, making its accurate identification and quantification essential for ensuring drug product safety, stability, and efficacy.[3][4][5] This document provides scientifically grounded protocols for the use of a qualified this compound reference standard in High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses, targeting researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Significance of this compound
Tazarotene is a member of the acetylenic class of retinoids, widely prescribed as a topical treatment for plaque psoriasis and acne vulgaris.[6][7] As a prodrug, it undergoes rapid hydrolysis via esterases in the skin to form its primary active metabolite, tazarotenic acid.[1][2] This active form is further metabolized to compounds like tazarotenic acid sulfoxide and subsequently eliminated.[1]
The analytical importance of this compound (CAS 864841-56-5) stems from its dual identity:
-
A Process Impurity and Degradant: The thioether moiety in the Tazarotene molecule is susceptible to oxidation, leading to the formation of this compound during synthesis, storage, or under oxidative stress.[4] Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the quality and safety of the final drug product.
-
A Metabolite: While tazarotenic acid is the principal active metabolite, its sulfoxide is also a known metabolic product.[1] Therefore, a reference standard for this compound is invaluable for pharmacokinetic and drug metabolism studies.
Accurate analytical characterization relies on the use of a highly purified and well-characterized reference standard.[8][9] This application note provides the foundational knowledge and actionable protocols for leveraging this compound reference material in a regulated laboratory setting.
Metabolic Pathway Overview
The biotransformation of Tazarotene is a critical aspect of its pharmacological profile. The pathway illustrates the conversion from the parent prodrug to its key metabolites.
Caption: Metabolic and degradation pathways of Tazarotene.
Qualification of the this compound Reference Standard
Before its use in any analytical procedure, the this compound reference standard must be thoroughly qualified to establish its identity, purity, and potency. This process ensures the reliability of the analytical data generated.[9] A supplier's Certificate of Analysis (CoA) provides the initial data, but in-house verification is a cornerstone of good laboratory practice.
Key Qualification Parameters:
| Parameter | Analytical Technique(s) | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR | Confirms the molecular structure is correct. |
| Purity Assessment | HPLC-UV (Peak Area %), LC-MS | Quantifies the presence of any impurities. Purity should ideally be >98%. |
| Water Content | Karl Fischer Titration | Determines the amount of water, which is crucial for accurate weighing. |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Quantifies any solvents remaining from the synthesis and purification process. |
| Assay (Potency) | Mass Balance or qNMR | Establishes the exact amount of the primary compound, accounting for impurities and water. |
Causality: The mass balance approach (Assay = 100% - % Water - % Residual Solvents - % Non-volatile Impurities) provides a comprehensive purity value. This is critical because when preparing a stock solution, the weighed amount must be corrected for these components to reflect the true concentration of this compound.
Application 1: Quantification of this compound as an Impurity by HPLC-UV
This protocol describes a validated Reversed-Phase HPLC (RP-HPLC) method for the identification and quantification of this compound in a Tazarotene drug substance or product. The method is designed to separate Tazarotene from its sulfoxide and other related impurities.
Rationale for Method Design
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides good retention and separation for the relatively non-polar Tazarotene and its slightly more polar sulfoxide metabolite.[3][10]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is employed.[3] The gradient is necessary to first elute the more polar this compound and then the parent Tazarotene, ensuring sharp peaks and a reasonable run time. The buffer controls the pH to maintain a consistent ionization state of the analytes.
-
Detection: UV detection is chosen based on the chromophoric nature of the retinoid structure. A specific wavelength is selected to maximize sensitivity for both the parent drug and the impurity.
Experimental Protocol
Step 1: Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Reference Standard Stock (RS): Accurately weigh ~5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~100 µg/mL.
-
Working Standard (WS): Dilute the RS Stock solution with Diluent to a final concentration of ~1.0 µg/mL. This concentration typically corresponds to a 0.1% impurity level relative to a 1 mg/mL sample concentration.
-
Sample Solution: Accurately weigh ~25 mg of Tazarotene drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~1 mg/mL.
Step 2: Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Waters C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (40% B), 5-15 min (40-80% B), 15-20 min (80% B), 20-22 min (80-40% B), 22-25 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 327 nm[11] |
Step 3: System Suitability and Analysis Sequence
-
Perform 5 replicate injections of the Working Standard (WS) solution.
-
Inject a blank (Diluent).
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard (WS) solution again to bracket the samples.
Step 4: Data Analysis and Calculations
-
Identification: The retention time of any peak in the sample chromatogram must match the retention time of the this compound peak in the standard chromatogram.
-
Quantification: Calculate the percentage of this compound in the sample using the following external standard formula:
% this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Area_Sample: Peak area of this compound in the sample solution.
-
Area_Standard: Average peak area of this compound from the bracketing standard injections.
-
Conc_Standard: Concentration of this compound in the WS solution (µg/mL).
-
Conc_Sample: Concentration of Tazarotene in the sample solution (µg/mL).
-
Self-Validation: System Suitability Criteria
This protocol is self-validating through the inclusion of system suitability tests, as mandated by guidelines like ICH Q2(R1).[12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| Repeatability (%RSD) | %RSD of peak areas from 5 injections ≤ 5.0% | Demonstrates the precision of the analytical system.[14] |
Application 2: Metabolite Analysis in Biological Matrices by LC-MS/MS
For quantifying low levels of this compound in complex biological matrices (e.g., plasma, skin homogenate), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[15][16]
Rationale for Method Design
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step is essential to remove matrix components (proteins, lipids) that interfere with the analysis and can damage the LC-MS system.
-
Internal Standard (IS): The use of an internal standard is crucial for quantitative accuracy in bioanalysis.[17][18][19] An IS compensates for variations in sample extraction, injection volume, and matrix-induced ion suppression.[17][19] A stable isotope-labeled (SIL) version of this compound (e.g., this compound-d8) is the ideal IS, as it co-elutes and experiences identical ionization effects as the analyte.[6][20]
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds like Tazarotene and its metabolites.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This filters out background noise.
Caption: Workflow for bioanalytical quantification using LC-MS/MS.
Experimental Protocol
Step 1: Preparation of Calibration Standards and QCs
-
Prepare a stock solution of this compound Reference Standard (~1 mg/mL) in DMSO.
-
Create a series of working solutions by serially diluting the stock in Acetonitrile:Water (50:50).
-
Prepare calibration standards (e.g., 0.1 to 100 ng/mL) by spiking the working solutions into a blank biological matrix (e.g., control plasma).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare an Internal Standard (IS) working solution (e.g., this compound-d8 at 50 ng/mL) in acetonitrile.
Step 2: Sample Extraction (Protein Precipitation)
-
To 100 µL of sample, calibrator, or QC, add 300 µL of the IS working solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Step 3: LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X3 or equivalent |
| MS System | Sciex 6500+ or equivalent |
| Column | C18 UPLC Column, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for analyte separation (e.g., 5-95% B over 3 min) |
| Ion Source | ESI (Positive Mode) |
| MRM Transitions | This compound: m/z 368.1 -> 322.1this compound-d8 (IS): m/z 376.1 -> 330.1 |
Note: MRM transitions must be optimized empirically for the specific instrument used.
Step 4: Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x² weighting. The correlation coefficient (r²) should be ≥0.99.[21]
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their area ratios from the calibration curve. The accuracy of QC samples should be within ±15% of the nominal value.[16][21]
Conclusion
A well-characterized this compound reference standard is an indispensable tool for the pharmaceutical industry. Its correct application, guided by robust and validated analytical protocols, ensures the accurate identification and quantification of this critical impurity and metabolite. The HPLC-UV and LC-MS/MS methods detailed herein provide a reliable framework for quality control, stability testing, and pharmacokinetic studies, ultimately contributing to the development of safe and effective Tazarotene drug products. Adherence to principles of analytical procedure validation, such as those outlined by ICH, is paramount for generating data that is trustworthy and compliant with global regulatory expectations.[12][22]
References
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Pharmaffiliates. Tazarotene-impurities. [Link]
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Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
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U.S. Food and Drug Administration. (2022). Draft Guidance on Tazarotene. [Link]
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Veeprho. This compound | CAS 864841-56-5. [Link]
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International Journal of Scientific & Technology Research. (2020). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. IJSTR, 9(4). [Link]
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Ellutia. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
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Tang-Liu, D. D., & R-Colucci, V. M. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
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Brenna, E., et al. (2006). Impurities of tazarotene: Isolation and structural characterisation. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1184-1189. [Link]
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SynZeal. This compound | 864841-56-5. [Link]
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Liu, Y., et al. (2023). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules, 28(22), 7529. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5381, Tazarotene. [Link]
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Agilent Technologies. USP General Chapter <1058>. [Link]
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Chromacuity. Internal Standards: How Does It Work?[Link]
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Schultheis, C., et al. (2019). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO Molecular Medicine, 11(11), e10248. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Pharmacopeia. General Chapters: <1058> Analytical Instrument Qualification. [Link]
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Patel, R. B., et al. (2014). HPTLC method for estimation of tazarotene in topical gel formulations and in vitro study. Journal of Planar Chromatography--Modern TLC, 27(3), 208-213. [Link]
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JoVE. (2015). Internal Standards for Quantitative Analysis. [Link]
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Setka, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3618. [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
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ResearchGate. HPTLC method for estimation of tazarotene in topical gel formulations and in vitro study. [Link]
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Ding, L., et al. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 978-979, 136-141. [Link]
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Kumar, K. P., et al. (2019). Quantification and In Silico Toxicity Assessment of Tazarotene and Its Impurities for a Quality and Safe Drug Product Development. Journal of Chromatographic Science, 57(7), 642-649. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study. [Link]
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Shimadzu. A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Drugs.com. (2024). Tazarotene (Topical) Monograph for Professionals. [Link]
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Application Notes and Protocols: A Guide to Forced Degradation Studies of Tazarotene Oxidation
Introduction: Unveiling the Stability of Tazarotene
Tazarotene, a third-generation topical retinoid, is a cornerstone in the treatment of psoriasis, acne vulgaris, and photoaging.[1][2] As a member of the acetylenic class of retinoids, its therapeutic efficacy is intrinsically linked to its chemical stability.[3] Forced degradation studies are a critical component of the drug development and validation process, providing profound insights into the intrinsic stability of a drug substance.[4] Mandated by regulatory bodies such as the International Council for Harmonisation (ICH), these studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6]
This application note provides a comprehensive protocol for conducting a forced degradation study of tazarotene under oxidative stress. We will delve into the scientific rationale behind the experimental design, from the selection of the oxidizing agent to the optimization of the analytical method for the separation and identification of degradation products. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound protocol for assessing the oxidative stability of tazarotene.
Scientific Rationale: The 'Why' Behind the Protocol
The chemical structure of tazarotene, featuring a thiochromane moiety, is particularly susceptible to oxidation.[7] The sulfur atom within this ring is a prime target for oxidizing agents, leading to the formation of sulfoxide and sulfone derivatives.[4][7] Understanding this degradation pathway is crucial for ensuring the safety and efficacy of tazarotene-containing pharmaceutical products.
Our protocol is designed to induce and accurately measure this oxidative degradation in a controlled manner. The choice of 3% hydrogen peroxide (H₂O₂) as the oxidizing agent is based on its relevance to potential real-world degradation scenarios and its common use in forced degradation studies.[7][8][9] The analytical method, a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system, is selected for its high resolution, sensitivity, and specificity, enabling the precise separation and confident identification of tazarotene and its oxidative degradants.[10][11]
Experimental Workflow for Tazarotene Oxidation Study
Caption: Figure 1: A schematic overview of the forced degradation study workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Tazarotene Reference Standard | USP or equivalent | Commercially Available |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) solution, ACS grade | Sigma-Aldrich or equivalent |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS grade | Fisher Scientific or equivalent |
| Water | Deionized, 18.2 MΩ·cm | In-house or commercially available |
| Methanol | HPLC grade | Fisher Scientific or equivalent |
| Sodium Bisulfite | ACS grade | Sigma-Aldrich or equivalent |
| Volumetric flasks, pipettes, and other general laboratory glassware | Class A | VWR or equivalent |
| Syringe filters, 0.22 µm PVDF | Millipore or equivalent |
Detailed Experimental Protocols
Protocol 1: Oxidative Forced Degradation of Tazarotene
This protocol aims to induce approximately 5-20% degradation of tazarotene, in line with ICH guidelines.[5]
-
Preparation of Tazarotene Stock Solution: Accurately weigh and dissolve tazarotene reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Stress Condition Setup:
-
To a 10 mL volumetric flask, add 1 mL of the tazarotene stock solution.
-
Add 1 mL of 3% hydrogen peroxide solution (prepared by diluting 30% H₂O₂ with deionized water).
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Reaction Incubation: Store the flask at room temperature (25°C ± 2°C) and protect from light for 24 hours. Initial time-point studies (e.g., 2, 4, 8, 12, and 24 hours) are recommended to determine the optimal duration to achieve the target degradation.
-
Reaction Quenching: After the incubation period, add a small amount of sodium bisulfite solution (10% w/v) dropwise to quench any remaining hydrogen peroxide.
-
Sample Preparation for Analysis: Dilute the stressed sample with the mobile phase to a final concentration of approximately 10 µg/mL. Filter the sample through a 0.22 µm PVDF syringe filter before injection into the UPLC-MS/MS system.
-
Control Sample: Prepare a control sample by following the same procedure but substituting the hydrogen peroxide with deionized water.
Protocol 2: UPLC-MS/MS Stability-Indicating Method
This method is designed for the separation and identification of tazarotene and its primary oxidative degradation products.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| System | Waters ACQUITY UPLC H-Class with a Xevo TQ-S Mass Spectrometer or equivalent | Provides high resolution, sensitivity, and mass accuracy for confident peak identification. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 stationary phase offers excellent retention for the relatively nonpolar tazarotene and its metabolites. The 1.7 µm particle size ensures high separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The addition of formic acid aids in the ionization of the analytes for mass spectrometry detection.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good peak shape and elution strength. |
| Gradient Elution | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B | A gradient elution is necessary to separate the parent drug from its more polar degradation products in a reasonable timeframe. |
| Flow Rate | 0.4 mL/min | Optimized for the column dimensions and particle size to achieve efficient separation. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |
| Injection Volume | 2 µL | A small injection volume is used to prevent column overloading and maintain peak sharpness. |
| UV Detection | 325 nm | Tazarotene has a UV absorbance maximum around this wavelength, allowing for sensitive detection. |
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar and semi-polar molecules. The positive mode is chosen for the effective ionization of tazarotene and its derivatives. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Cone Voltage | 30 V | Helps in desolvation and can be optimized to control in-source fragmentation. |
| Source Temperature | 150°C | Assists in the desolvation of the analyte ions. |
| Desolvation Temperature | 400°C | Ensures complete evaporation of the solvent from the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation process. |
| Collision Gas | Argon | Used in the collision cell for fragmentation in MS/MS experiments. |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan | Full scan is used to identify the molecular ions of the parent drug and its degradation products. Product ion scan is used to obtain fragmentation patterns for structural elucidation. |
Results and Discussion: Interpreting the Data
The primary oxidative degradation products of tazarotene are expected to be tazarotene sulfoxide (TP-6) and tazarotene sulfone (TP-8).[7][8] The UPLC-MS/MS analysis will provide the retention times and mass spectral data for these compounds.
Table of Expected Oxidative Degradation Products:
| Compound | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Tazarotene | 352.1 | To be determined from experimental data |
| This compound (TP-6) | 368.1 | To be determined from experimental data |
| Tazarotene Sulfone (TP-8) | 384.1 | To be determined from experimental data |
The mass shift of +16 amu from tazarotene to this compound and another +16 amu to tazarotene sulfone is indicative of the successive oxidation of the sulfur atom in the thiopyran ring. The fragmentation patterns obtained from the product ion scans will be crucial for confirming the structures of these degradation products.
Proposed Oxidative Degradation Pathway of Tazarotene
Caption: Figure 2: The primary oxidative degradation pathway of tazarotene.
Conclusion: Ensuring Drug Product Quality
This application note provides a detailed and scientifically grounded protocol for the oxidative forced degradation study of tazarotene. By following this guide, researchers can effectively identify and characterize the oxidative degradation products of tazarotene, thereby developing a robust stability-indicating method. This is a critical step in ensuring the quality, safety, and efficacy of tazarotene-containing pharmaceutical products, aligning with the stringent requirements of regulatory agencies worldwide. The principles and methodologies outlined here can also be adapted for the forced degradation studies of other drug substances susceptible to oxidation.
References
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Kryczyk-Poprawa, A., Zupkó, I., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceutics, 12(9), 848. Available at: [Link]
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Li, W., et al. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 978-979, 138-143. Available at: [Link]
-
Singh, D. K., Sahu, A., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. Available at: [Link]
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
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Roy, C., & Chakrabarty, J. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Indo American Journal of Pharmaceutical Research, 3(10), 8484-8490. Available at: [Link]
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Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 999–1014. Available at: [Link]
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Singh, D. K., Sahu, A., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. Available at: [Link]
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Alsante, K. M., et al. (2011). Forced Degradation – A Review. Pharmaceutical Technology, 35(1), 50-61. Available at: [Link]
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Zhang, J., et al. (2019). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC‐MS method and its application to dermatopharmacokinetic study. Biomedical Chromatography, 33(10), e4629. Available at: [Link]
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Gaikwad, J., Sharma, S., & Hatware, K. (2019). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry, 49(6), 522-530. Available at: [Link]
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Singh, S., & Bakshi, M. (2000). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 715-730. Available at: [Link]
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Draelos, Z. D., et al. (2021). Development of a Tape-Stripping Liquid Chromatography-Mass Spectrometry Method for Evaluating Skin Deposition of Topical Tazarotene. Journal of Drugs in Dermatology, 20(10), 1105-1111. Available at: [Link]
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Zvyagintseva, A. V., & Belyaev, E. S. (2018). Analytical tools for the analysis of β-carotene and its degradation products. Journal of Analytical Science and Technology, 9(1), 1-22. Available at: [Link]
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Pathare, D. B., Jadhav, A. S., & Shingare, M. S. (2010). A Validated Stability Indicating RPLC Method for Tazarotene. Journal of the Chilean Chemical Society, 55(1), 123-126. Available at: [Link]
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Sharma, A., & Sharma, R. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(11), 4066-4071. Available at: [Link]
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Hamzehpour, H., et al. (2023). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. International Journal of Molecular Sciences, 24(2), 1638. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Available at: [Link]
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Sharma, G., & Kumar, A. (2018). OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research, 8(08), 1-7. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
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in vitro cell-based assays for tazarotene metabolism
Application Notes & Protocols
Topic: In Vitro Cell-Based Assays for Tazarotene Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elucidating the Metabolic Fate of Tazarotene
Tazarotene is a third-generation, receptor-selective acetylenic retinoid prodrug, primarily used in topical formulations for the treatment of psoriasis, acne vulgaris, and photoaged skin.[1][2] Its therapeutic efficacy is contingent upon its metabolic activation and subsequent catabolism. Tazarotene itself is a prodrug that is rapidly hydrolyzed by esterases in the skin and blood to its active form, tazarotenic acid.[1][2][3][4] This active metabolite mediates its pharmacological effects by binding to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, which modulates the expression of genes involved in cellular proliferation and differentiation.[2][5][6]
Understanding the complete metabolic pathway of tazarotene is critical for several reasons:
-
Predicting Efficacy and Safety: The balance between the activation to tazarotenic acid and its further metabolism to inactive products governs the local concentration and duration of action, directly impacting therapeutic outcomes and potential for local irritation.
-
Drug-Drug Interaction (DDI) Potential: Identifying the specific enzymes responsible for tazarotene metabolism allows for the prediction and management of potential DDIs with co-administered drugs.[7]
-
Systemic Exposure Assessment: Although administered topically, minimal systemic absorption can occur.[3] Characterizing the metabolism is crucial for assessing the safety of any systemically available drug or metabolite, in line with regulatory expectations.[8][9]
This application note provides a comprehensive guide to designing and executing in vitro cell-based assays to investigate the metabolic pathways of tazarotene. We will delve into the rationale for selecting appropriate cellular models, provide detailed step-by-step protocols, and discuss the analytical methodologies required for robust and reliable results.
The Metabolic Pathway of Tazarotene
The metabolism of tazarotene is a multi-step process involving both Phase I and Phase II enzymatic reactions. The primary sequence involves the de-esterification of the parent prodrug followed by oxidation of the active metabolite.
-
Prodrug Activation (Hydrolysis): Tazarotene is rapidly converted to its active metabolite, tazarotenic acid, through hydrolysis catalyzed by esterases present in the skin, blood, and liver.[3][10]
-
Phase I Metabolism (Oxidation): Tazarotenic acid is further metabolized, primarily via oxidation, to form key metabolites such as tazarotenic acid sulfoxide.[3][10][11] This oxidative step is crucial as it leads to inactive metabolites destined for elimination.[11] Several enzyme families are implicated:
-
Cytochrome P450 (CYP) Enzymes: Studies have identified CYP2C8 as a key enzyme in the sulfoxidation of tazarotenic acid.[11] Other CYPs like CYP3A4, CYP2C9, and CYP2J2 may also contribute.[5]
-
Flavin-Containing Monooxygenases (FMOs): FMO1 and FMO3 have also been shown to be involved in the formation of the sulfoxide metabolite.[5][11]
-
Retinoic Acid Hydroxylases (CYP26): More recent findings have highlighted a significant role for CYP26A1 and CYP26B1, enzymes responsible for catabolizing endogenous retinoic acid, in the metabolism of tazarotenic acid.[5][12] This is a critical insight, as it connects the metabolism of this synthetic retinoid to the natural retinoid clearance pathway.
-
-
Phase II Metabolism (Conjugation): While less characterized for tazarotene specifically, polar metabolites can undergo Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate excretion.[13][14][15] This is a common pathway for drug detoxification in the liver.[13]
Metabolic Pathway Diagram
Caption: Metabolic activation and subsequent catabolism of tazarotene.
Selecting the Right In Vitro Cell-Based Model
The choice of a cellular model is paramount for obtaining physiologically relevant metabolism data. No single model is perfect; the decision should be guided by the specific question being asked (e.g., hepatic vs. cutaneous metabolism, screening vs. detailed kinetics).
| Cell Model | Description | Advantages | Disadvantages | Primary Use Case for Tazarotene |
| Primary Human Hepatocytes | Gold standard for in vitro metabolism.[16] | Contain a full complement of Phase I and II enzymes; reflect in vivo liver function most accurately. | Limited availability; high cost; significant donor-to-donor variability; rapid loss of metabolic activity in culture.[16] | Definitive metabolite identification; reaction phenotyping; assessing inter-individual variability. |
| HepaRG™ Cell Line | Human bipotent progenitor cell line that can be differentiated into hepatocyte and biliary-like cells. | Express a broad range of drug-metabolizing enzymes (CYPs, UGTs) at levels comparable to primary hepatocytes; reproducible.[17][18] | Requires a long and specific differentiation protocol; lower expression of some transporters compared to primary cells. | High-throughput screening (HTS) of metabolic stability; metabolite profiling; induction/inhibition studies. |
| HepG2 Cell Line | Human hepatoma cell line. | Readily available; easy to culture; robust and reproducible. | Very low to negligible expression of most key CYP enzymes, limiting their utility for Phase I metabolism studies.[16][19] | Primarily for studying Phase II metabolism (e.g., UGTs) or in genetically engineered models expressing specific CYPs. |
| Human Keratinocytes (e.g., HaCaT) | Immortalized human keratinocyte line or primary cells. | Relevant for topical drugs; express esterases for prodrug activation; express some CYPs (including CYP26).[5] | Lower overall metabolic capacity compared to hepatocytes; may not capture the full spectrum of systemic metabolism. | Studying cutaneous metabolism, specifically the initial hydrolysis of tazarotene to tazarotenic acid. |
| Recombinant Enzyme Systems | Cell lines (e.g., HEK293, insect cells) engineered to overexpress a single drug-metabolizing enzyme.[17] | Allows for precise identification of which specific enzyme isoform metabolizes the drug (reaction phenotyping).[20] | Lacks the complete cellular context (transporters, co-factors, competing pathways); results must be integrated with other models. | Pinpointing the specific CYP, FMO, or UGT isoforms responsible for forming tazarotene metabolites. |
Expert Insight: For a comprehensive evaluation of tazarotene metabolism, a tiered approach is recommended. Start with a metabolically competent hepatic cell line like HepaRG for an overall metabolite profile. Follow up with recombinant enzyme systems to precisely identify the key enzymes involved in the formation of major metabolites like tazarotenic acid sulfoxide. Incorporating a keratinocyte model can provide specific insights into the cutaneous first-pass metabolism.
Protocol 1: Metabolic Stability and Metabolite Profiling in HepaRG™ Cells
This protocol details the incubation of tazarotene with differentiated HepaRG™ cells to determine its rate of metabolism (stability) and to identify the resulting metabolites.
Workflow Overview
Caption: Workflow for tazarotene metabolism assay in HepaRG cells.
A. Materials and Reagents
-
Cells: Differentiated, cryopreserved HepaRG™ cells
-
Media: Thawing/seeding medium, growth medium, differentiation medium (as per supplier's instructions)
-
Labware: 24-well or 48-well collagen-coated plates
-
Compounds: Tazarotene, Tazarotenic Acid, Tazarotenic Acid Sulfoxide (as analytical standards)
-
Solvents: DMSO (LC-MS grade), Acetonitrile (ACN, LC-MS grade), Formic Acid
-
Incubation Buffer: Krebs-Henseleit (KH) buffer or Williams E Medium (serum-free)
-
Reagents: Ice-cold Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)
B. Step-by-Step Procedure
Part 1: Cell Seeding and Differentiation (Duration: ~4 weeks)
-
Thaw and seed cryopreserved HepaRG™ cells onto collagen-coated plates according to the supplier's protocol.
-
Culture the cells in growth medium for 2 weeks, replacing the medium every 2-3 days.
-
Switch to differentiation medium and culture for an additional 2 weeks to allow cells to fully differentiate into a hepatocyte-like phenotype.
Part 2: Tazarotene Incubation (Duration: 24 hours)
-
Prepare Tazarotene Stock: Prepare a 10 mM stock solution of tazarotene in DMSO. Serially dilute to create working stocks.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium from the differentiated HepaRG™ cells. Wash the cell monolayer twice with pre-warmed (37°C) serum-free medium or buffer.
-
Initiate Reaction: Add pre-warmed medium containing the final concentration of tazarotene (e.g., 1 µM) to each well. The final DMSO concentration should be ≤0.5% to avoid solvent-induced toxicity or enzyme inhibition.[21]
-
Time Points: Incubate the plate at 37°C in a humidified CO₂ incubator. Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) for metabolic stability. For metabolite profiling, a longer endpoint (e.g., 4-24 hours) may be used.
-
Controls:
-
Negative Control: Wells with cells incubated with vehicle (DMSO) only.
-
Matrix Control: Wells without cells, containing medium and tazarotene, to assess non-enzymatic degradation.
-
Part 3: Sample Collection and Preparation
-
At each time point, collect the entire content (supernatant + cells) from the respective wells into a 96-well collection plate or microcentrifuge tubes.
-
Quench Reaction: Immediately add 3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS). For example, to a 100 µL sample, add 300 µL of ACN + IS.
-
Rationale: Ice-cold acetonitrile simultaneously stops all enzymatic reactions, precipitates proteins that could interfere with analysis, and extracts the analytes (parent drug and metabolites) from the matrix.
-
-
Vortex and Centrifuge: Seal the plate/tubes, vortex vigorously for 2 minutes, and then centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
C. LC-MS/MS Analysis
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the disappearance of the parent drug (tazarotene) and the appearance of its metabolites (tazarotenic acid, tazarotenic acid sulfoxide).
| Parameter | Example Condition | Rationale |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately lipophilic compounds like tazarotene and its metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization efficiency for the analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes from the C18 column. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient elution is necessary to separate the parent drug from its more polar metabolites.[22] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Tazarotene and its metabolites contain nitrogen atoms that are readily protonated in ESI+ mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantifying specific molecules in a complex biological matrix.[23] |
Example MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Tazarotene | 352.1 | e.g., 171.1 |
| Tazarotenic Acid | 324.1 | e.g., 171.1 |
| Tazarotenic Acid Sulfoxide | 340.1 | e.g., 171.1 |
| Internal Standard (Tolbutamide) | 271.1 | 155.1 |
Note: Actual MRM transitions must be optimized empirically.
D. Data Analysis and Interpretation
-
Metabolic Stability: Plot the natural log of the peak area ratio (Tazarotene/IS) versus time. The slope of the linear regression line (k) represents the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (Volume of incubation / number of cells)
-
-
Metabolite Profiling: Analyze the samples from the later time points in full scan or precursor ion scan mode to search for expected and unexpected metabolites. Compare the retention times and mass spectra with those of the analytical standards to confirm the identity of tazarotenic acid and tazarotenic acid sulfoxide.
References
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Thatcher, J. E., et al. (2014). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 42(5), 857-865. [Link]
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Lau, W. M., et al. (2021). Application of an In Vitro Psoriatic Skin Model to Study Cutaneous Metabolization of Tazarotene. Pharmaceutics, 13(10), 1587. [Link]
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Tang-Liu, D. D., et al. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
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U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]
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Gu, M., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 9(11), 296. [Link]
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Foster, R. H., et al. (1998). Tazarotene--first of a new generation of receptor-selective retinoids. Drugs, 55(5), 705-715. [Link]
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Attar, M., et al. (2003). Cytochrome P450 2C8 and flavin-containing monooxygenases are involved in the metabolism of tazarotenic acid in humans. Journal of Pharmacology and Experimental Therapeutics, 306(2), 648-655. [Link]
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Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]
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Heringa, M. B., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Applied In Vitro Toxicology, 7(4), 147-159. [Link]
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Li, H., et al. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 990, 138-143. [Link]
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Donato, M. T., et al. (2004). Cell lines: a tool for in vitro drug metabolism studies. Current Drug Metabolism, 5(6), 489-504. [Link]
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Li, G., et al. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 25(7), 3647. [Link]
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Zhang, J., et al. (2018). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 159, 363-370. [Link]
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Al-Sabbagh, R., et al. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 14(3), 606. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
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Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Vitamins and Hormones, 80, 131-158. [Link]
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Liu, Y., et al. (2021). Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS. Journal of Chromatography B, 1165, 122455. [Link]
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European Crop Protection Association. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA Presentation. [Link]
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Wang, L., et al. (2022). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism Reviews, 54(1), 1-27. [Link]
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U.S. Food and Drug Administration. (1997). Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
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BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies. [Link]
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Madhu, C., et al. (2005). Disposition and biotransformation of the acetylenic retinoid tazarotene in humans. Journal of Pharmaceutical Sciences, 94(7), 1469-1477. [Link]
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Jancova, P., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8781. [Link]
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Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method? YouTube. [Link]
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Al-Japairai, K. A. S., et al. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 15(1), 235. [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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Engel, F., et al. (2023). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. International Journal of Molecular Sciences, 24(19), 14725. [Link]
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Muindi, J. R., et al. (2010). Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. Current Medicinal Chemistry, 17(12), 1181-1209. [Link]
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Donato, M. T., et al. (2004). Cell Lines: A Tool for In Vitro Drug Metabolism Studies. Current Drug Metabolism, 5(6), 489-504. [Link]
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Wikipedia. (n.d.). Glucuronosyltransferase. [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
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Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Molecules, 26(2), 415. [Link]
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Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Tazarotene Sulfoxide in Commercial Topical Formulations
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Tazarotene Sulfoxide in commercial topical formulations. Tazarotene, a third-generation retinoid, is susceptible to oxidation, forming this compound, a critical impurity that must be monitored to ensure product quality and safety. This document provides a comprehensive protocol covering sample preparation from complex topical matrices, chromatographic conditions, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and ensure its reliable application in a quality control environment.
Introduction: The Rationale for Monitoring this compound
Tazarotene is an acetylenic retinoid pro-drug that is converted to its active metabolite, tazarotenic acid, by esterases in the skin. It is widely used in the treatment of psoriasis, acne, and photoaging.[1] The chemical structure of Tazarotene contains a sulfide moiety, which is susceptible to oxidation, leading to the formation of this compound. This oxidative degradation can be influenced by formulation excipients, packaging, and storage conditions.
The quantification of this compound is not merely a measure of product purity; it is a critical parameter for stability assessment and ensuring the therapeutic efficacy and safety of the topical product. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require that impurities and degradation products in pharmaceutical formulations are identified, quantified, and controlled.[2][3] Therefore, a validated, stability-indicating analytical method that can selectively quantify this compound in the presence of the active pharmaceutical ingredient (API), other impurities, and formulation excipients is paramount for drug development and quality control.
This application note addresses the analytical challenges associated with extracting and quantifying a polar sulfoxide metabolite from a complex, often lipophilic, topical formulation matrix. We present a method that is not only accurate and precise but also robust and readily transferable to different laboratory settings.
Method Development: A Logic-Driven Approach
The development of this analytical method was guided by the physicochemical properties of Tazarotene, this compound, and the typical excipients found in topical formulations (creams, gels, lotions).
Analyte and Matrix Considerations
-
Tazarotene: A lipophilic compound.
-
This compound: The introduction of the sulfoxide group increases the polarity of the molecule compared to Tazarotene.
-
Topical Formulations: These are complex matrices, often containing a mixture of aqueous and oily components, emulsifiers, thickeners, and preservatives, which can interfere with the analysis.
Chromatographic Strategy: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method was selected for its versatility and ability to separate compounds with varying polarities. A C18 column is the stationary phase of choice due to its hydrophobic nature, which provides good retention for the moderately non-polar Tazarotene and allows for the earlier elution of the more polar this compound.
A gradient elution was chosen over an isocratic method to ensure adequate separation of the polar this compound from potential early-eluting formulation excipients, while also providing a reasonable retention time for the non-polar Tazarotene, leading to a more efficient and comprehensive analysis within a single run.[4][5]
Sample Preparation: Overcoming Matrix Effects
The primary challenge in analyzing topical formulations is the efficient and reproducible extraction of the analyte from the complex matrix without introducing significant interference.[6][7] A multi-step extraction procedure was developed to address this. The rationale is as follows:
-
Initial Dissolution in a Water-Miscible Organic Solvent: A solvent like methanol or acetonitrile is used to dissolve the formulation and precipitate some of the insoluble excipients.
-
Liquid-Liquid Extraction (LLE): For creams and ointments with a high lipid content, an LLE step may be necessary to partition the analytes of interest away from the fatty components.
-
Centrifugation and Filtration: These steps are crucial to remove particulate matter that could damage the HPLC column and interfere with the analysis.
Experimental Protocol
This protocol provides a step-by-step methodology for the quantification of this compound in a topical cream formulation.
Materials and Reagents
-
Tazarotene Reference Standard (USP or equivalent)
-
This compound Reference Standard (Synthesized or commercially available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic Acid (ACS grade)
-
Commercial Tazarotene Topical Formulation (e.g., 0.1% cream)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Phenomenex Luna).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm (based on the UV absorption maximum of Tazarotene, as this compound is expected to have a similar chromophore).[4]
-
Injection Volume: 10 µL
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation Protocol
-
Accurately weigh approximately 1.0 g of the topical cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Place the tube in a sonicator bath for 15 minutes to ensure complete dissolution of the active ingredients.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean 25 mL volumetric flask.
-
Repeat the extraction of the residue with another 10 mL of methanol, vortex, sonicate, and centrifuge as before.
-
Combine the supernatants and make up the volume to 25 mL with methanol.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Caption: Workflow for the extraction of this compound from topical cream.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10]
Specificity (Selectivity)
Specificity was demonstrated by analyzing a placebo formulation spiked with Tazarotene and this compound. The chromatograms showed no interference from the placebo at the retention times of the analytes. Furthermore, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were conducted on the Tazarotene formulation. The this compound peak was well-resolved from the Tazarotene peak and other degradation products, confirming the stability-indicating nature of the method.
Linearity and Range
The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 0.1 µg/mL to 10 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by spiking the placebo formulation with known amounts of this compound at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.
Table 3: Accuracy/Recovery Data
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 99.5 | 1.2 |
| 100% | 100.2 | 0.8 |
| 150% | 99.8 | 1.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same sample on three different days by different analysts.
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=3 days) | < 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of this compound.
Table 5: LOD and LOQ
| Parameter | Result |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.
Caption: Overview of the validated method's performance characteristics.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the quantification of this compound in commercial topical formulations. The method is specific, linear, accurate, and precise over the desired concentration range. The stability-indicating nature of the assay makes it suitable for routine quality control, stability studies, and formulation development activities. This comprehensive protocol and the underlying scientific rationale provide a solid foundation for its implementation in a regulatory-compliant laboratory.
References
-
Roy, C., Patel, H., & Chakrabarty, J. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Indo American Journal of Pharmaceutical Research. [Link]
-
Hamzehpour, H., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. PubMed Central. [Link]
-
Sravanthi, T., & Madhavi, N. (2019). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research. [Link]
-
Roy, C., et al. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Semantic Scholar. [Link]
-
Patel, H. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. UCL Discovery. [Link]
-
Roy, C., & Chakrabarty, J. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC - NIH. [Link]
-
Kim, J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. NIH. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]
-
De Vrieze, E., et al. (2024). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. PubMed. [Link]
-
Sharma, N., & Singh, S. (2012). Rapid HPLC Method to Evaluate the Effect of Herbal Cream on Collagen Content of Skin Tissues Submitted to UV-B Radiation. ResearchGate. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Liu, Y., et al. (2019). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC‐MS method and its application to dermatopharmacokinetic study. ResearchGate. [Link]
-
ResearchGate. (2025). HPLC chromatogram of topical cream stress testing at 40 °C ± 2/75% ± 5 RH (after 6 months). ResearchGate. [Link]
-
FDA. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Tang, C., et al. (2021). Development of a Tape-Stripping Liquid Chromatography-Mass Spectrometry Method for Evaluating Skin Deposition of Topical Tazarotene. Journal of Drugs in Dermatology. [Link]
-
Plenis, A., & Konieczna, L. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantification of Tazarotene Sulfoxide in Human Plasma for Pharmacokinetic Studies
Abstract
This application note presents a detailed, validated method for the sensitive and selective quantification of Tazarotene Sulfoxide, a key metabolite of the topical retinoid prodrug Tazarotene, in human plasma. Tazarotene is rapidly metabolized to its active form, Tazarotenic Acid, which is further metabolized to this compound.[1] Monitoring the levels of this sulfoxide metabolite is crucial for a comprehensive understanding of Tazarotene's pharmacokinetic profile.[2] This protocol employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). The method described herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity for clinical and preclinical pharmacokinetic studies.[3][4][5]
Introduction: The Rationale for this compound Monitoring
Tazarotene is a third-generation topical retinoid widely used for the treatment of psoriasis, acne vulgaris, and photoaging.[6][7] As a prodrug, it undergoes rapid hydrolysis by esterases in the skin and blood to its active metabolite, Tazarotenic Acid.[1][2] Tazarotenic Acid is responsible for the therapeutic effects of the drug through its selective binding to retinoic acid receptors (RARs).[6]
The metabolic journey of Tazarotene does not end with Tazarotenic Acid. Further oxidative metabolism leads to the formation of this compound and other polar metabolites, which are then eliminated from the body.[1][2][8] Understanding the complete metabolic pathway, including the formation and elimination of this compound, is essential for a thorough characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Accurate measurement of this metabolite in pharmacokinetic study samples provides a more complete picture of systemic exposure and metabolic clearance.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[2] This application note provides a step-by-step protocol for the reliable determination of this compound in human plasma, from sample preparation to data acquisition and analysis.
Metabolic Pathway of Tazarotene
The metabolic conversion of Tazarotene to this compound is a two-step process. Initially, Tazarotene is hydrolyzed to Tazarotenic Acid. Subsequently, Tazarotenic Acid is oxidized to form Tazarotenic Acid Sulfoxide.
Caption: Metabolic pathway of Tazarotene.
Materials and Methods
This section outlines the necessary reagents, equipment, and the detailed protocols for sample preparation and LC-MS/MS analysis.
Reagents and Materials
-
This compound analytical standard
-
This compound-d8 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Glacial acetic acid
-
Ethyl ether
-
Cyclohexane
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Equipment
-
Liquid chromatography system (e.g., Shimadzu Nexera X3, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., SCIEX 4000 QTRAP, Agilent 6400 Series Triple Quadrupole)
-
Analytical column: C18 or C8, e.g., Hypersil BDS C8 (4.6 x 100 mm, 2.4 µm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation: Liquid-Liquid Extraction (LLE)
The chosen LLE protocol is adapted from a method successfully used for the extraction of Tazarotene and Tazarotenic acid from plasma.[2] This method is effective for extracting the analytes while minimizing matrix effects.
Protocol:
-
Thawing: Thaw plasma samples and quality control (QC) samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 200 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., this compound-d8 in methanol) to each tube and vortex briefly.
-
Acidification: Add 50 µL of 5% glacial acetic acid in water to each tube and vortex. Acidification helps to protonate the analytes and improve extraction efficiency.
-
Extraction Solvent Addition: Add 1 mL of an ethyl ether-cyclohexane (4:1, v/v) mixture to each tube.
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Hypersil BDS C8 (4.6 x 100 mm, 2.4 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-1.0 min: 30% B; 1.0-5.0 min: 30-90% B; 5.0-6.0 min: 90% B; 6.1-8.0 min: 30% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tazarotenic Acid Sulfoxide | 340.3 | 280.3 | 150 |
| This compound-d8 (IS) | 375.5 | To be determined empirically | 150 |
Note: The product ion for the internal standard should be determined by infusing the standard and selecting a stable, intense fragment. The precursor ion for Tazarotenic Acid Sulfoxide is based on its molecular weight of 339.41 g/mol , and the MRM transition has been previously reported.[7][9]
Method Validation
The bioanalytical method must be validated according to FDA guidelines to ensure its reliability for pharmacokinetic studies.[3][4][5] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma. This is assessed by analyzing at least six different blank plasma lots.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in replicates on multiple days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
-
Calibration Curve: A calibration curve with a series of standards should be prepared, and the linearity should be demonstrated with a correlation coefficient (r²) of ≥0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. Studies have shown that while many metabolites are stable in plasma stored at -80°C for extended periods, some can degrade, highlighting the importance of empirical stability testing.[10]
Experimental Workflow
The overall workflow for the analysis of this compound in pharmacokinetic study samples is depicted below.
Sources
- 1. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
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An Application Note for Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the identification, quantification, and characterization of tazarotene and its associated process-related impurities and degradation products. Tazarotene, a third-generation topical retinoid, requires stringent analytical oversight to ensure the safety, quality, and efficacy of the final drug product.[1] This document moves beyond standard protocols to explain the scientific rationale behind method selection and optimization. We present validated High-Performance Liquid Chromatography (HPLC) methods for routine quality control and delve into advanced techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for comprehensive impurity characterization, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Analytical Imperative for Tazarotene
Tazarotene (ethyl 6-[(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate) is a potent acetylenic retinoid prodrug.[5][6] Upon topical application, it is rapidly de-esterified to its active metabolite, tazarotenic acid, which modulates gene expression to treat conditions like psoriasis and acne vulgaris.[7] The complexity of its synthesis and its susceptibility to degradation necessitate robust analytical methods to control impurities.[1] Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1]
The primary analytical challenge lies in developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from a spectrum of potential impurities, including its primary active metabolite and key degradation products like tazarotene sulfoxide.[5] This guide provides the foundational knowledge and practical protocols to establish such methods.
Key Related Compounds and Impurities
A thorough understanding of potential impurities is critical for method development. Key compounds associated with tazarotene include:
-
Tazarotenic Acid: The active metabolite and a major product of hydrolytic degradation.[5] Tazarotene is unstable under both acidic and basic hydrolytic conditions, readily converting to this acid form.[5]
-
This compound: A primary product of oxidative degradation.[5][8]
-
Process Impurity A (Dimer): Identified as 1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne, this impurity results from a homocoupling side reaction during synthesis.[1]
-
Process Impurity B: Identified as ethyl 6-((4,4-dimethyl-4H-thiochromen-6-yl)ethynyl)nicotinate, arising from a side reaction during an intermediate reduction step.[1][5]
Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for the quantitative analysis of tazarotene and its known impurities in both bulk drug substance and finished pharmaceutical formulations.[1] The method's effectiveness hinges on the principle of partitioning analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.
Scientific Rationale for Method Parameters
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the preferred choice due to the lipophilic nature of tazarotene.[9][10] This provides the necessary hydrophobic interactions for effective retention and separation from more polar degradants like tazarotenic acid. Fused-core particle technology can offer higher resolution and faster analysis times.[5][11]
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[1]
-
Organic Modifier: Acetonitrile is often favored for its low viscosity and UV transparency. The ratio of organic to aqueous phase (e.g., 85:15 v/v) is optimized to achieve appropriate retention times and resolution.[5]
-
Aqueous Buffer: Buffering the aqueous component (e.g., with orthophosphoric acid to pH ~2.5-3.0) is critical.[1][5] This suppresses the ionization of acidic analytes like tazarotenic acid, ensuring sharp, symmetrical peak shapes and reproducible retention times.
-
-
Detection: Tazarotene exhibits a strong UV absorbance maximum around 346 nm, making this wavelength ideal for sensitive detection with a photodiode array (PDA) or UV detector.[7]
Experimental Workflow for Tazarotene Analysis
The following diagram illustrates the typical workflow from sample receipt to final data analysis for tazarotene quality control.
Caption: General workflow for HPLC analysis of tazarotene.
Protocol: Validated RP-HPLC Method for Tazarotene and Impurities
This protocol is a robust starting point and should be validated in accordance with ICH Q2(R2) guidelines for its intended use.[2][3]
1. Materials and Reagents:
-
Tazarotene Reference Standard (USP or equivalent)
-
Reference standards for known impurities (e.g., Tazarotene Related Compound B)[12]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)[7]
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Acetonitrile : Water (pH 2.5 adjusted with Orthophosphoric Acid) (85:15, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient (or controlled at 25 °C) |
| Detection | UV at 346 nm[7] |
| Injection Vol. | 10 µL |
| Run Time | ~20 minutes (adjust as needed to elute all impurities) |
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of Tazarotene Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the mobile phase.
-
Sample Preparation (for a 0.1% Cream): Accurately weigh an amount of cream equivalent to 10 mg of tazarotene into a 100 mL volumetric flask. Add ~70 mL of methanol, sonicate for 15 minutes to disperse and dissolve the API. Dilute to volume with methanol and mix. Centrifuge a portion of this solution, then filter the supernatant through a 0.2 µm PVDF filter before injection.
4. System Suitability:
-
Inject the Working Standard Solution six times.
-
The %RSD for peak area should be ≤ 2.0%.
-
The theoretical plates for the tazarotene peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
5. Validation Parameters: The following table summarizes typical validation results for a method of this type, as per ICH guidelines.[13]
| Parameter | Typical Specification | Example Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | > 0.999[5][11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.4 - 100.9% for API; 96.8 - 103.5% for impurities[5] |
| Precision (% RSD) | ≤ 2.0% | < 2.2%[5][11] |
| LOD | Report | ~0.02 µg/mL[14] |
| LOQ | Report | ~0.07 µg/mL[5] |
Advanced Technique: UPLC-MS for Impurity Identification
While HPLC-UV is excellent for quantifying known compounds, it cannot identify unknown peaks. For this, coupling Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) is indispensable.[1] UPLC utilizes sub-2 µm particles to provide much higher resolution and faster analysis times than traditional HPLC.[1]
-
Causality for UPLC-MS: In forced degradation studies, novel degradation products may be formed. MS detection provides mass-to-charge (m/z) data, which is a critical piece of evidence for elucidating the structure of these unknown compounds. Techniques like tandem MS (MS/MS) can fragment the parent ion, providing further structural clues.[15] A UPLC system coupled with a Quadrupole Dalton (QDa) mass detector is a powerful tool for this purpose.[16][17]
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation (or stress testing) is the process of subjecting the drug substance to harsh conditions to accelerate its decomposition.[18] The objective is to demonstrate that the analytical method is "stability-indicating," meaning it can effectively separate the intact drug from its degradation products, thus providing an accurate measure of the drug's stability.[10][18]
Forced Degradation Workflow and Conditions
Caption: Workflow for forced degradation studies of tazarotene.
Expected Degradation Pathways
-
Acid/Base Hydrolysis: The primary degradation pathway is the hydrolysis of the ethyl ester to form tazarotenic acid.[5] The method must demonstrate clear resolution between the tazarotene and tazarotenic acid peaks.
-
Oxidation: Exposure to oxidative stress (e.g., hydrogen peroxide) is known to produce this compound (Impurity-B or TP-6) and other related oxides.[8][19]
-
Photodegradation: Tazarotene is susceptible to photolytic degradation, which can generate several minor degradants.[5][8]
Conclusion
The analytical control of tazarotene and its related substances is a multi-faceted task requiring a combination of robust, validated QC methods and sophisticated characterization techniques. A well-developed RP-HPLC method, as detailed in this guide, is sufficient for routine batch release and stability testing. However, for comprehensive impurity profiling, particularly during drug development and forced degradation studies, the resolving power of UPLC combined with the structural elucidating capabilities of mass spectrometry is essential. By understanding the scientific principles behind method development and adhering to systematic validation as outlined by ICH guidelines, researchers can ensure the development of safe, effective, and high-quality tazarotene drug products.
References
- Brenna, E., Frigoli, S., Fronza, G., Fuganti, C., & Serra, S. (2008). Impurities of tazarotene: Isolation and structural characterisation. Journal of Pharmaceutical and Biomedical Analysis.
- Rawat, D., Gunjan, A., Gupta, M., Singh, S., & Pathak, A. (2013). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation.
- Jain, D., & Basniwal, P. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives.
- Gaikwad, J., Sharma, S., & Hatware, K. (2019). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry.
- Su, Y.-H., & Fang, J.-Y. (2021).
- Reddy, B. R., & Rao, K. S. (2018). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research, 7(8).
- BenchChem. (2025).
- Hamzehpour, H., Hauksson, K. H., Jónsson, H., Gizurarson, S., & Snorradottir, B. S. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy. PMC - NIH.
- Roy, C., Patel, H., & Chakrabarty, J. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation.
- Kryczyk-Poprawa, A., Zupkó, I., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. PMC - NIH.
- Böhm, V., Puspitasari-Nienaber, N. L., Ferruzzi, M. G., & Schwartz, S. J. (2002).
- Roy, C., Patel, H., & Chakrabarty, J. (2013).
- Tong, Y., Pan, H., Sun, C., Xin, X., Ding, L., & Ma, P. (2015). Simultaneous Determination of Dazarotene and its Active Metabolite Tazarotenic Acid in Minipig Plasma by LC–MS/MS and its Application in Pharmacokinetic Study after Topical Administration of Tazarotene Gel.
-
National Center for Biotechnology Information. (n.d.). Tazarotene. PubChem. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
- Singh, D., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties.
-
Nagulakonda, N. M., Ananthula, R. S., Krishnamurthy, T., Rao, M. P., & Rao, G. N. (2019). Quantification and In Silico Toxicity Assessment of Tazarotene and Its Impurities for a Quality and Safe Drug Product Development. PubMed. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
Hamzehpour, H., Hauksson, K. H., Jónsson, H., Gizurarson, S., & Snorradottir, B. S. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study. MDPI. Retrieved from [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). Tazarotene BP EP USP CAS 118292-40-3 Manufacturers and Suppliers. Fengchen. Retrieved from [Link]
-
Drugs.com. (n.d.). Tazarotene Cream: Package Insert / Prescribing Info. Drugs.com. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
Wang, Y., et al. (2023). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. MDPI. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Tazorac Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Retrieved from [Link]
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- 4. database.ich.org [database.ich.org]
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- 6. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ajper.com [ajper.com]
- 8. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. ijstr.org [ijstr.org]
- 11. Quantification and In Silico Toxicity Assessment of Tazarotene and its Impurities for a Quality and Safe Drug Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tazarotene Related Compound B United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Tazarotene and Tazarotene Sulfoxide
Welcome to the technical support center for the chromatographic analysis of tazarotene and its primary oxidative metabolite, tazarotene sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method optimization and troubleshooting for achieving robust and reliable peak resolution between these two critical compounds. As a synthetic retinoid prodrug, the accurate quantification of tazarotene and its impurities, such as the more polar sulfoxide degradant, is crucial for ensuring product quality and stability.[1] This guide is structured to address common challenges encountered in the laboratory with practical, scientifically-grounded solutions.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during your HPLC analysis of tazarotene and this compound.
Question 1: My tazarotene and this compound peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
Answer:
Poor resolution between a parent drug and its more polar metabolite is a frequent challenge in reversed-phase HPLC.[2] this compound is formed through the oxidation of the thioether in tazarotene, resulting in a significant increase in polarity.[1] To improve the separation, we need to manipulate the chromatographic selectivity (α) and efficiency (N). Here is a systematic approach:
Step 1: Evaluate and Optimize Your Mobile Phase Composition
The composition of your mobile phase is the most powerful tool for manipulating selectivity.
-
Decrease the Organic Solvent Strength: Tazarotene, being less polar, will be more strongly retained on a C18 column than this compound. By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase, you will increase the retention time of both compounds. However, this often leads to a disproportionately larger increase in the retention of the less polar analyte (tazarotene), thereby improving the separation from the earlier eluting sulfoxide.
-
Mobile Phase pH Adjustment: The pH of the aqueous portion of your mobile phase can significantly influence the retention and peak shape of ionizable compounds.[3] Tazarotene possesses a weakly basic pyridine ring. Working with a slightly acidic mobile phase (pH 3.0-4.0) can ensure consistent protonation and improve peak shape. Published methods often utilize buffers like potassium phosphate or ammonium formate at a pH of around 3.0.[4][5] It is crucial to operate within the stable pH range of your column, typically pH 2-8 for silica-based columns.[3]
-
Choice of Organic Modifier: While acetonitrile is a common choice, switching to methanol can alter the selectivity. Methanol is a more polar solvent and can offer different interactions with the analytes and the stationary phase, potentially improving resolution. You can also experiment with a ternary mixture of water, acetonitrile, and methanol.
Step 2: Assess Your Column and Flow Rate
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the separation by allowing more time for the analytes to interact with the stationary phase.[6] This can lead to sharper peaks and better resolution.
-
Column Chemistry and Dimensions: Standard C18 columns are widely used for this separation.[7][8] If you are still facing issues, consider a C18 column with a higher carbon load for increased hydrophobic retention or a phenyl-hexyl column for alternative selectivity through pi-pi interactions. A longer column with a smaller particle size (e.g., 250 mm, 5 µm or a sub-2 µm UHPLC column) will provide higher theoretical plates and, consequently, better resolution.
Step 3: Consider Temperature Effects
-
Adjust Column Temperature: Lowering the column temperature can increase the viscosity of the mobile phase and enhance the interactions between the analytes and the stationary phase, which can sometimes improve resolution.[9] Conversely, increasing the temperature can decrease viscosity and improve mass transfer, but may also reduce retention times and potentially decrease resolution if the effect on both peaks is not uniform.[9] It is an empirical parameter that should be evaluated.
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution:
Sources
- 1. veeprho.com [veeprho.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. moravek.com [moravek.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Tazarotene Solution Stability: A Technical Guide to Preventing Oxidative Degradation
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Welcome to the technical support center for tazarotene formulation development. As researchers and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is paramount to developing safe, effective, and reliable therapeutics. Tazarotene, a potent third-generation retinoid, presents unique challenges due to its susceptibility to oxidative degradation in solution.
This guide provides in-depth, experience-driven insights into the mechanisms of tazarotene degradation and offers practical, validated strategies for its prevention. We will explore the causality behind formulation choices and provide detailed protocols to help you troubleshoot and optimize the stability of your tazarotene solutions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of tazarotene in solution.
Q1: What is tazarotene, and why is it susceptible to oxidation?
Tazarotene is an acetylenic retinoid prodrug that is converted in vivo to its active form, tazarotenic acid.[1][2] Its chemical structure contains a thiochroman ring with a sulfur atom, which is the primary site of oxidative attack.[3][4] This sulfur atom can be readily oxidized to form tazarotene sulfoxide and subsequently tazarotene sulfone, which are the main degradation products.[3][5] This susceptibility is inherent to the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety of the molecule.[3][4]
Q2: What are the primary oxidative degradation products of tazarotene?
Forced degradation studies, typically using hydrogen peroxide (H₂O₂), have consistently identified two major oxidative degradants[3]:
-
This compound (TP-6): The initial and most common oxidation product where the sulfur atom in the thiochroman ring is oxidized to a sulfoxide (S=O).
-
Tazarotene Sulfone (TP-8): A further oxidation product where the sulfur atom is oxidized to a sulfone (O=S=O).
These degradants can be identified and quantified using analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]
Q3: What environmental and formulation factors accelerate the oxidative degradation of tazarotene?
Several factors can significantly increase the rate of tazarotene oxidation in solution. Understanding these is the first step toward prevention.
| Factor | Mechanism of Action & Rationale | Preventative Strategy |
| Exposure to Oxygen | Direct interaction of atmospheric or dissolved oxygen with the sulfur atom in the tazarotene molecule is the primary driver of oxidation. | Purge solvents and the formulation headspace with an inert gas (e.g., nitrogen, argon).[6] Use airtight packaging. |
| Light Exposure (Photodegradation) | UV irradiation can generate free radicals in the solution, which then act as potent oxidizing agents, accelerating the degradation process.[3][4] This is a common issue with retinoids.[7] | Store solutions in amber or opaque containers to block UV light. Conduct experiments under controlled, low-light conditions.[7] |
| Presence of Metal Ions | Transition metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts in oxidation-reduction reactions, significantly speeding up the degradation of tazarotene. | Use high-purity solvents and excipients. Incorporate a chelating agent (e.g., EDTA) into the formulation to sequester metal ions. |
| Elevated Temperature | Increased temperature provides the activation energy needed for oxidative reactions to occur more rapidly. | Store stock solutions and final formulations at recommended temperatures, often refrigerated or at -20°C for long-term storage.[6][8] |
| Choice of Solvent | Protic solvents or those containing peroxide impurities can contribute to the degradation cascade. | Use high-purity, peroxide-free solvents. Consider the use of aprotic solvents where tazarotene demonstrates better stability. |
Troubleshooting Guide: Common Scenarios
This section provides a structured approach to diagnosing and resolving common stability issues encountered during experimentation.
Scenario 1: My tazarotene solution is losing potency rapidly, and I see new peaks in my HPLC chromatogram.
Possible Cause: This is a classic sign of oxidative degradation. The new peaks likely correspond to this compound and/or sulfone.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting tazarotene degradation.
Q2: My clear, colorless tazarotene solution has developed a yellow or brownish tint. Is this related to degradation?
Yes, a change in color is often an indicator of chemical degradation. While tazarotene's primary oxidative degradants (sulfoxide and sulfone) are not necessarily colored, the color change can signify the formation of minor degradation products or interactions with other formulation components. It should always be investigated as a potential sign of instability.
Experimental Protocols & Methodologies
To ensure the integrity of your research, robust experimental design is crucial. Here are detailed protocols for assessing and preventing tazarotene degradation.
Protocol 1: Forced Oxidative Degradation Study
This study is essential for confirming the identity of degradation products and testing the effectiveness of stabilizing excipients.
Objective: To intentionally degrade tazarotene under oxidative stress to identify degradation products and evaluate the protective effect of an antioxidant.
Materials:
-
Tazarotene stock solution (e.g., 1 mg/mL in acetonitrile)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Antioxidant of choice (e.g., Butylated Hydroxytoluene - BHT)
-
HPLC-grade acetonitrile and water
-
pH meter and buffers
-
HPLC system with a C18 column
Procedure:
-
Preparation of Samples:
-
Control: Mix 1 mL of tazarotene stock solution with 1 mL of HPLC-grade water.
-
Oxidative Stress: Mix 1 mL of tazarotene stock solution with 1 mL of 3% H₂O₂.[3]
-
Protected Sample: Prepare a stock solution of tazarotene containing BHT (e.g., 0.1% w/v). Mix 1 mL of this protected stock with 1 mL of 3% H₂O₂.
-
-
Incubation: Store all samples in a dark place at room temperature for a defined period (e.g., 24 hours).
-
Analysis:
-
After incubation, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite, ensuring it doesn't interfere with chromatography).
-
Dilute samples to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
-
Data Interpretation: Compare the chromatograms. The "Oxidative Stress" sample should show a significant decrease in the tazarotene peak area and the appearance of new peaks (degradants). The "Protected Sample" should show significantly less degradation compared to the stressed sample, demonstrating the antioxidant's efficacy.
Protocol 2: Screening and Selection of Antioxidants
Objective: To determine the most effective antioxidant for your specific tazarotene formulation.
Rationale: Antioxidants work by sacrificially oxidizing before the API. The choice depends on solubility, compatibility, and efficacy. Common choices for lipid-soluble drugs like tazarotene include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (alpha-tocopherol).[7]
Sources
- 1. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 3. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fagronacademy.us [fagronacademy.us]
- 8. drugs.com [drugs.com]
Technical Support Center: Chromatographic Separation of Tazarotene and its Sulfoxide
Welcome to the technical support center for the chromatographic analysis of tazarotene and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the chromatographic separation of tazarotene from its primary oxidative impurity, tazarotene sulfoxide. Here, you will find practical, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring the development of robust and reliable analytical methods.
Understanding the Challenge
Tazarotene, a third-generation topical retinoid, is susceptible to oxidation, leading to the formation of this compound.[1] As a significant degradation product, its effective separation and quantification are critical for the stability assessment and quality control of tazarotene formulations.[2][3][4] The structural similarity between tazarotene and its sulfoxide, differing only by a single oxygen atom on the sulfur of the thiochroman ring, presents a chromatographic challenge due to their similar polarities.
Below are the chemical structures of tazarotene and this compound, illustrating their close relationship.
Caption: Oxidation of Tazarotene to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Q1: Why am I seeing poor resolution (Rs < 1.5) between the tazarotene and this compound peaks?
A1: Inadequate resolution is a common hurdle stemming from the analytes' similar physicochemical properties. Here’s a systematic approach to enhance separation:
Underlying Cause: The primary reason for poor resolution is insufficient differential partitioning of the two compounds between the stationary and mobile phases. This compound is slightly more polar than tazarotene, but this difference may not be adequately exploited by the chromatographic system.[1]
Troubleshooting Workflow:
Caption: Workflow for Improving Resolution.
Step-by-Step Protocol:
-
Mobile Phase Composition:
-
Decrease Organic Content: In reversed-phase chromatography, reducing the percentage of the organic modifier (e.g., acetonitrile, methanol) increases the retention time of both compounds. Since this compound is more polar, its retention will be affected differently than that of tazarotene, often leading to improved separation. Try decreasing the organic content in 2% increments.
-
Buffer pH Adjustment: The pH of the aqueous portion of the mobile phase can influence the ionization state of the analytes and the silica surface of the column. For tazarotene and its sulfoxide, a slightly acidic pH (e.g., 3.0-4.0) is often employed to ensure sharp peak shapes and consistent retention.[2][3] Experiment with small pH adjustments (±0.2 units) to see if selectivity is enhanced.
-
-
Stationary Phase Chemistry:
-
Column Selection: Not all C18 columns are created equal. Differences in end-capping, carbon load, and silica purity can significantly impact selectivity. If you are using a standard C18 column, consider trying one with a different bonding chemistry or a higher carbon load for potentially greater shape selectivity.
-
Alternative Phases: If optimizing the mobile phase on a C18 column is insufficient, consider a stationary phase with a different separation mechanism. A Phenyl-Hexyl phase, for instance, can offer alternative selectivity through pi-pi interactions with the aromatic rings in tazarotene and its sulfoxide.
-
-
Flow Rate and Temperature:
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
Decrease Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the thermodynamics of partitioning.[5] Attempt to decrease the temperature in 5°C increments.
-
Q2: The this compound peak is tailing. What can I do to improve its shape?
A2: Peak tailing for the sulfoxide is often indicative of secondary interactions with the stationary phase or issues with the sample solvent.
Underlying Cause: The sulfoxide group can engage in secondary interactions, such as hydrogen bonding, with residual silanol groups on the silica-based stationary phase. Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
Solutions:
-
Adjust Mobile Phase pH: A lower pH (around 3.0) can suppress the ionization of silanol groups, reducing their interaction with the sulfoxide.[2]
-
Use a Sterically Protected or End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize exposed silanols.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions. If using a gradient, match the sample solvent to the starting mobile phase composition.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
Q3: My run time is too long. How can I speed up the analysis without sacrificing resolution?
A3: Long analysis times are a common concern in high-throughput environments. The advent of Ultra-High-Performance Liquid Chromatography (UPLC) has been instrumental in addressing this.
Underlying Cause: Achieving baseline separation of closely eluting peaks often necessitates isocratic methods with high aqueous content or long, shallow gradients, resulting in extended run times.
Strategies for Faster Analysis:
-
Transition to UPLC: UPLC systems utilize columns with smaller particle sizes (< 2 µm), which provide significantly higher efficiency. This allows for the use of higher flow rates and shorter column lengths without compromising resolution.[6]
-
Employ a Gradient: If you are using an isocratic method, switching to a gradient can significantly shorten the run time by eluting late-eluting compounds more quickly. A well-designed gradient can also improve peak shape.[2][3]
-
Increase Column Temperature: Raising the column temperature reduces the mobile phase viscosity, allowing for higher flow rates at lower backpressures. This can also sometimes improve peak shape and selectivity.
Comparative Data: HPLC vs. UPLC for Tazarotene Analysis
| Parameter | Typical HPLC Method | Typical UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 20-30 minutes | 5-10 minutes |
| Resolution (Rs) | > 1.5 | > 2.0 |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing a separation method for tazarotene and its sulfoxide?
A1: A good starting point for method development would be a reversed-phase HPLC method using a C18 column.[2][7]
Recommended Starting Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (or a 10-20 mM phosphate buffer at pH 3.0)[2][3]
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a 5-10 minute isocratic hold at a composition that retains both compounds sufficiently (e.g., 60:40 A:B), followed by a linear gradient to increase the organic content.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 325-351 nm, which is near the λmax of tazarotene.[2][8]
-
Injection Volume: 10 µL
Q2: How can I confirm the identity of the this compound peak?
A2: The most definitive way to identify the sulfoxide peak is through mass spectrometry (LC-MS). The sulfoxide will have a mass-to-charge ratio (m/z) that is 16 units higher than that of tazarotene, corresponding to the addition of an oxygen atom. Additionally, forced degradation studies can be performed.[3] Exposing a tazarotene standard to a mild oxidizing agent (e.g., 3% hydrogen peroxide) will selectively increase the area of the sulfoxide peak, confirming its identity.[2]
Q3: Are there any special considerations for sample preparation?
A3: Yes, tazarotene is susceptible to photodegradation and oxidation.
-
Protect from Light: Prepare samples in amber vials and minimize their exposure to light.[3]
-
Use Fresh Solvents: Use high-purity, HPLC-grade solvents.
-
Control Temperature: If samples are to be stored in an autosampler for an extended period, maintain a cool temperature (e.g., 4-10°C) to minimize degradation.
-
Solubility: Tazarotene is practically insoluble in water but soluble in organic solvents like methanol and acetonitrile.[8] Ensure the chosen sample solvent is compatible with the mobile phase.
References
-
Sravanthi, T., & Madhavi, N. (n.d.). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. IJSTR. Retrieved from [Link]
-
Roy, C., Patel, H., & Chakrabarty, J. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Rawat, D., et al. (2013). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. AJPER. Retrieved from [Link]
-
Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Roy, C., Patel, H., & Chakrabarty, J. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Semantic Scholar. Retrieved from [Link]
-
Brenna, E., et al. (2008). Impurities of tazarotene: Isolation and structural characterisation. ResearchGate. Retrieved from [Link]
-
Badawy, A., et al. (2010). Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques. ResearchGate. Retrieved from [Link]
-
Patel, M., et al. (n.d.). HPTLC method for estimation of tazarotene in topical gel formulations and in vitro study. Retrieved from [Link]
-
Gaikwad, J., et al. (2019). Review on Characteristics and Analytical Methods of Tazarotene: An Update. PubMed. Retrieved from [Link]
-
Hamzehpour, H., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. PubMed Central. Retrieved from [Link]
-
Chromatography Forum. (2011). Problem with Impurity.Please help me! Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography chromatograms of tazarotene... Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Retrieved from [Link]
-
PubMed. (n.d.). Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. ajper.com [ajper.com]
mitigating matrix effects in LC-MS/MS analysis of Tazarotene Sulfoxide
A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects
Welcome to the technical support center for the bioanalysis of Tazarotene Sulfoxide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and validating robust LC-MS/MS methods for this specific metabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and solve one of the most persistent challenges in bioanalysis: the matrix effect.
Tazarotene is a third-generation retinoid prodrug, which, after administration, is rapidly metabolized to its active acid form, tazarotenic acid, and other metabolites, including this compound.[1][2] Accurate quantification of these metabolites in biological matrices like plasma is critical for pharmacokinetic and toxicokinetic studies. However, the high sensitivity and specificity of LC-MS/MS can be compromised by matrix effects—the alteration of ionization efficiency by co-eluting components from the sample matrix.[3][4] This guide provides a structured approach to diagnosing, troubleshooting, and mitigating these effects to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound and matrix effects.
Q1: What exactly is this compound?
This compound is an oxidative metabolite of the prodrug Tazarotene.[1] Tazarotene itself is a highly lipophilic compound (LogP ≈ 5.96) used in topical treatments.[5] The addition of a sulfoxide group increases the polarity of the molecule compared to the parent drug, which influences its extraction and chromatographic behavior.
Q2: What is a "matrix effect" in LC-MS/MS?
A matrix effect is the interference caused by co-eluting, often invisible, components of a sample matrix (e.g., plasma, urine) on the ionization of the target analyte in the mass spectrometer's ion source.[6] This interference can either suppress the analyte's signal, leading to reduced sensitivity and underestimation, or enhance it, causing overestimation.[3] It is a primary source of imprecision and inaccuracy in bioanalytical methods.[4]
Q3: What are the most common causes of matrix effects in plasma samples?
The most notorious culprits are endogenous phospholipids from cell membranes, which are abundant in plasma.[4][7] Other components like salts, proteins, and metabolites can also contribute significantly to matrix effects.[6] These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.
Q4: How can I determine if my assay is suffering from a matrix effect?
The most definitive method is to perform a quantitative matrix effect assessment during method validation. This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure solvent) solution.[6] A post-column infusion experiment can also be used during development to qualitatively identify regions of the chromatogram where ion suppression or enhancement occurs.[8]
Q5: What are the regulatory expectations for evaluating matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidelines. The ICH M10 guideline, adopted by the FDA, requires that the matrix effect be evaluated using matrix from at least six different sources or lots.[9][10] For each source, the accuracy of low and high-quality control samples (QCs) should be within ±15% of the nominal concentration, and the precision (CV%) should not exceed 15%.[10]
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you diagnose and resolve specific issues encountered during method development and sample analysis.
Problem 1: High variability in analyte response across different plasma lots.
Symptoms:
-
Quality Control (QC) samples fail acceptance criteria in some plasma lots but pass in others.
-
The coefficient of variation (%CV) for the matrix factor across different lots exceeds 15%.
Cause: This is a classic sign of a relative matrix effect, where the degree of ion suppression or enhancement varies between individual subjects or sources of the biological matrix.
Solution Workflow:
-
Quantify the Effect: First, perform the matrix effect assessment protocol (see Protocol 1) using at least six different lots of blank plasma. This will confirm the variability.
-
Improve Sample Cleanup: The variability indicates that your current sample preparation is insufficient to remove the interfering components. The goal is to find a method that provides cleaner extracts consistently.
-
Evaluate LLE: Liquid-liquid extraction is excellent at removing non-volatile salts and highly polar components. Based on a successful method for tazarotene and its acid metabolite, an LLE protocol using an acidic pretreatment followed by extraction with a non-polar solvent mixture is a strong starting point (see Protocol 2).[11]
-
Evaluate SPE: Solid-phase extraction offers high selectivity. For this compound, which is more polar than its parent, a reversed-phase (C18) sorbent can effectively retain the analyte while allowing more polar interferences (like salts) to be washed away. More stubborn interferences like phospholipids may require optimization of the wash steps (see Protocol 3).[12][13]
-
Consider Phospholipid Removal (PLR): If phospholipids are the suspected cause, dedicated PLR products (available in plate or cartridge formats) can be highly effective and are often faster than traditional SPE.[14]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects.[3] Because it co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of suppression or enhancement, correcting for the variability. If a SIL-IS for this compound is not available, a structural analog may be used, but its ability to track the analyte's behavior must be rigorously validated.
Problem 2: Consistently low analyte signal and poor sensitivity (Ion Suppression).
Symptoms:
-
The Lower Limit of Quantification (LLOQ) is not met.
-
The signal-to-noise ratio is poor.
-
Matrix factor calculation (see Protocol 1) shows a value consistently < 85%.
Cause: A significant, consistent ion suppression is occurring, likely due to a major matrix component co-eluting directly with this compound.
Solution Workflow:
-
Identify the Suppression Zone: Perform a post-column infusion experiment. This will pinpoint the retention time where ion suppression is most severe.
-
Chromatographic Separation: If this compound elutes within this suppression zone, the easiest first step is to alter the chromatography to move it away.
-
Modify the Gradient: A shallower gradient can increase the separation between the analyte and the interfering peaks.[11]
-
Change Column Chemistry: If a standard C18 column is not providing enough separation, consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column).
-
-
Aggressive Sample Cleanup: If chromatography changes are insufficient, the interfering component must be removed more effectively.
-
Protein Precipitation (PPT) is often insufficient: While simple, PPT leaves high levels of phospholipids and other matrix components in the extract.
-
Optimize SPE Wash Step: When using SPE (Protocol 3), the wash step is critical. Use the strongest possible solvent that does not elute the analyte to remove interferences. For a reversed-phase sorbent, this might be a high percentage of an organic solvent in water (e.g., 40-60% methanol).
-
Switch to LLE: LLE can be very effective at removing the components that SPE may not (see Protocol 2).[15]
-
Problem 3: Poor peak shape for this compound in matrix but not in neat solution.
Symptoms:
-
Peak fronting, tailing, or splitting occurs only in extracted matrix samples.
Cause: This can be caused by residual matrix components interacting with the analyte on the analytical column or by issues with the final reconstitution solvent.
Solution Workflow:
-
Check Reconstitution Solvent: Ensure the final extract is dissolved in a solvent that is chromatographically "weaker" than the initial mobile phase. Injecting a sample in a strong solvent (e.g., 100% acetonitrile) into a mobile phase with high aqueous content can cause peak distortion. The reconstitution solvent should ideally match the initial mobile phase conditions.
-
Reduce Sample Injection Volume: Injecting a smaller volume can lessen the impact of matrix components on the chromatography.[16]
-
Enhance Sample Cleanup: As with other issues, a cleaner sample is less likely to cause on-column issues. Re-evaluate your sample preparation method (LLE, SPE, PLR) to achieve a higher level of purity in the final extract.
In-Depth Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol is based on the widely accepted Matuszewski method and aligns with FDA and ICH guidelines.[9][10]
Objective: To quantitatively determine the degree of ion suppression or enhancement.
Materials:
-
Blank, analyte-free biological matrix (e.g., plasma) from at least 6 unique sources.
-
This compound analytical standard.
-
Internal Standard (ideally a SIL-IS).
-
Validated sample preparation method (e.g., LLE, SPE).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the 6 sources. Spike the analyte and IS into the final, clean extracts at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix from each of the 6 sources before extraction. Process these samples through the entire sample preparation procedure.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria (per FDA/ICH): The %CV of the IS-Normalized Matrix Factor across the 6+ lots should be ≤ 15%.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for tazarotene and its acid metabolite and is a robust starting point for this compound.[11]
Objective: To isolate this compound from plasma by partitioning it into an organic solvent.
Procedure:
-
Sample Aliquot: Pipette 100 µL of plasma sample (or standard, QC, blank) into a microcentrifuge tube. Add the internal standard.
-
Acidification: Add 10 µL of 5% glacial acetic acid to the plasma. Vortex for 10 seconds.
-
Rationale: Acidifying the sample helps to neutralize any acidic functional groups on the analyte or its metabolites, making them less polar and more easily extracted into an organic solvent.[17]
-
-
Extraction: Add 500 µL of an extraction solvent mixture. A good starting point is ethyl ether-cyclohexane (4:1, v/v).[11]
-
Mix and Separate: Vortex the tube vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect Supernatant: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the lower aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol for reversed-phase SPE, which is suitable for retaining moderately polar analytes like this compound from an aqueous matrix.[12][18]
Objective: To selectively retain this compound on a solid sorbent, wash away interferences, and elute the purified analyte.
Procedure:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
Rationale: Conditioning activates the C18 chains by solvating them, making them ready to interact with the analyte.[12]
-
-
Loading: Load the plasma sample (pre-treated by dilution with 4% phosphoric acid or another aqueous buffer) onto the cartridge. Allow the sample to pass through slowly (e.g., 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture to remove polar interferences. A good starting point is 20% methanol in water.
-
Rationale: This step is crucial for removing interferences like salts and some phospholipids without eluting the analyte of interest. This step requires careful optimization.[13]
-
-
Elution: Elute the this compound with 1 mL of a strong solvent, such as methanol or acetonitrile, into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Data Summary Tables
Table 1: Physicochemical Properties of Tazarotene and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Feature |
| Tazarotene[19] | C₂₁H₂₁NO₂S | 351.5 | ~5.96[5] | Prodrug, highly lipophilic |
| Tazarotenic Acid[1] | C₁₉H₁₇NO₂S | 339.4 | Lower than Tazarotene | Active metabolite, carboxylic acid |
| This compound [1] | C₂₁H₂₁NO₃S | 367.5 | Lower than Tazarotene | Oxidative metabolite, increased polarity |
Table 2: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent/acid. | Fast, simple, inexpensive. | Dirty extracts, high matrix effects (especially from phospholipids). | Early discovery, when speed is prioritized over quality. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids.[15][20] | Excellent removal of salts and non-volatile materials; high recovery.[21] | Can be labor-intensive; requires solvent evaporation. | Removing highly polar or non-volatile interferences. |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent.[12][22] | High selectivity and concentration factor; can be automated; very clean extracts.[21] | Requires method development; can be more expensive. | Removing specific classes of interferences; achieving the lowest LLOQ. |
| Phospholipid Removal (PLR) | Specific removal of phospholipids via filtration/adsorption.[23] | Very fast and effective at removing phospholipids; simple workflow. | Targets only phospholipids; may not remove other interferences. | High-throughput analysis where phospholipids are the main issue. |
References
-
Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
-
Li, H., Wang, G., & Wang, J. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatographic science, 52(6), 514–523. [Link]
-
Ansari, M. J., Al-Ghamdi, M. S., & Afzal, M. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. ResearchGate. [Link]
-
Morello, F., Fiorica, F., Schillaci, D., & Pira, E. (2024). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Molecules, 29(3), 699. [Link]
-
Ilomuanya, M., Al-Akayleh, F., Al-Sagheer, R., Al-Ani, A., & Badran, M. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy. Pharmaceutics, 15(7), 1969. [Link]
-
Ansari, M. J., Al-Ghamdi, M. S., & Afzal, M. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Current pharmaceutical analysis, 17(7), 891–901. [Link]
-
Panchal, H. V., & Suhagia, B. N. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Zhang, L., Wang, Y., Jiang, X., Ma, P., & Ding, L. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 978-979, 143–148. [Link]
-
Zhang, Y., Wu, S., & Li, J. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 25(6), 3326. [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert opinion on drug metabolism & toxicology, 15(1), 1–4. [Link]
-
Lewis, J. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved January 23, 2026, from [Link]
-
Al-Akayleh, F. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. UCL Discovery. [Link]
-
Dolan, J. W. (2014). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 23, 2026, from [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved January 23, 2026, from [Link]
-
Raynie, D. E. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Ilomuanya, M., Al-Akayleh, F., Al-Sagheer, R., Al-Ani, A., & Badran, M. (2023). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules, 28(24), 8031. [Link]
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McDowall, R. D., Pearce, J. C., & Murkitt, G. S. (1989). Analysis of drugs from biological fluids using disposable solid phase columns. Journal of pharmaceutical and biomedical analysis, 7(9), 1057–1068. [Link]
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National Center for Biotechnology Information. (n.d.). Tazarotene. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
ResearchGate. (2015). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Request PDF. [Link]
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Clauwaert, K. M., Van Bocxlaer, J. F., & De Leenheer, A. P. (2000). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Request PDF. [Link]
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Rainville, P. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
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LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Patsnap. (2024). What is the mechanism of Tazarotene? Patsnap Synapse. [Link]
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Stubbings, G., & Bigwood, T. (2009). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 57(5), 1734–1742. [Link]
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International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. IJISRT. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Selvan, P. S., & Bharathi, S. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Bioanalysis & Biomedicine, 4(4). [Link]
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Al-Busaidi, A., Al-Shidhani, S., & Al-Kaabi, H. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Heliyon, 8(10), e10842. [Link]
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Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
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Pharma Nueva. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva. [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
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LCGC International. (2012). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved January 23, 2026, from [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
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Johnson, C. H., & An, B. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental science & technology, 57(28), 10325–10334. [Link]
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Technical Support Center: Ensuring the Stability of Tazarotene Sulfoxide in Processed Analytical Samples
Welcome to the Technical Support Center for the bioanalysis of Tazarotene and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for assessing the stability of Tazarotene Sulfoxide in processed analytical samples. Ensuring the integrity of your analytes from collection to analysis is paramount for generating reliable and accurate data in pharmacokinetic, toxicokinetic, and metabolism studies.
Introduction to Tazarotene and its Sulfoxide Metabolite
Tazarotene is a third-generation, receptor-selective acetylenic retinoid. It functions as a prodrug, rapidly hydrolyzed by esterases in biological systems to its active form, tazarotenic acid. This active metabolite is further metabolized, primarily through oxidation, to form this compound and other polar metabolites, which are then eliminated.[1][2] The accurate quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile of tazarotene.
The sulfoxide metabolite, in particular, can be susceptible to further oxidation or degradation during sample collection, processing, and analysis. This guide will address the common challenges and provide solutions to ensure the stability and integrity of this compound in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tazarotene and its sulfoxide metabolite?
A1: Tazarotene is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic conditions.[3] Hydrolysis primarily leads to the formation of its active metabolite, tazarotenic acid. Oxidative stress is a key factor in the formation of this compound from tazarotenic acid.[1] The sulfoxide itself can be susceptible to further oxidation, potentially forming a sulfone derivative, or other degradants, especially under harsh analytical conditions.
Q2: Why is it critical to assess the stability of this compound in processed samples?
A2: The process of extracting the analyte from a complex biological matrix (e.g., plasma, tissue homogenate) can introduce variables that may compromise its stability. These include the choice of extraction solvents, pH adjustments, evaporation and reconstitution steps, and exposure to light and ambient temperature. Stability assessments in the final processed sample are essential to ensure that the measured concentration accurately reflects the concentration in the original biological sample. This is a core requirement of regulatory guidelines for bioanalytical method validation.[4]
Q3: What are the key types of stability assessments I should perform for processed samples?
A3: According to regulatory guidelines from bodies like the FDA and ICH, the following stability evaluations are crucial for processed samples:
-
Autosampler/Post-Preparative Stability: To ensure the analyte is stable in the processed sample matrix for the duration of the analytical run.
-
Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the analyte's integrity.
-
Short-Term (Bench-Top) Stability: To determine the stability of the analyte in the biological matrix at room temperature for a period relevant to sample handling and processing time.
-
Long-Term Stability: To confirm the analyte's stability in the biological matrix under the intended long-term storage conditions (e.g., -20°C or -80°C).
Q4: What are the general acceptance criteria for stability studies?
A4: For stability studies, the mean concentration of the stability samples at each time point should be within ±15% of the mean concentration of the baseline (time zero) samples.
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses specific problems you may encounter during the analysis of this compound and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Recovery of this compound | 1. Oxidation during Sample Processing: The sulfoxide is susceptible to further oxidation. 2. Adsorption to Surfaces: The compound may adsorb to plasticware or glassware. 3. Inefficient Extraction: The chosen extraction solvent may not be optimal for the polarity of the sulfoxide. | 1. Use of Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the homogenization or extraction solvent.[5] 2. Silanize Glassware: To prevent adsorption. Use low-binding polypropylene tubes. 3. Optimize Extraction Method: Test different organic solvents or solid-phase extraction (SPE) cartridges to find the best recovery. |
| Chromatographic Peak Tailing | 1. Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the sulfoxide group. 2. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Use a Modern, End-Capped Column: Or a column with a different stationary phase (e.g., phenyl-hexyl). 2. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the pKa of the analyte. The addition of a small amount of a competing base (e.g., triethylamine) can also help. 3. Reduce Injection Volume/Concentration: Dilute the sample if necessary. |
| Poor Resolution from Other Metabolites | 1. Suboptimal Chromatographic Conditions: Gradient, flow rate, or mobile phase composition may not be adequate. 2. Co-elution with Matrix Components: Endogenous compounds in the sample can interfere. | 1. Method Optimization: Adjust the gradient slope, try different organic modifiers (acetonitrile vs. methanol), or change the column. 2. Improve Sample Cleanup: Employ a more selective sample preparation technique like SPE or liquid-liquid extraction. |
| Signal Suppression/Enhancement in LC-MS/MS (Matrix Effect) | 1. Co-eluting Endogenous Compounds: Phospholipids from plasma are common culprits. 2. Inadequate Chromatographic Separation: Analyte elutes in a region of high matrix interference. | 1. Optimize Chromatography: Adjust the gradient to separate the analyte from the ion-suppressing region. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. 3. Enhance Sample Preparation: Use techniques like phospholipid removal plates or more rigorous SPE to clean the sample.[6] |
| Inconsistent Results in Freeze-Thaw Stability Studies | 1. Analyte Degradation upon Thawing: Some compounds are sensitive to enzymatic or chemical degradation that is accelerated during the thawing process. 2. Precipitation of Analyte: The analyte may not fully redissolve after thawing. | 1. Minimize Thaw Time: Thaw samples quickly at room temperature and keep them on ice. 2. Ensure Complete Solubilization: Vortex samples thoroughly after thawing and before extraction. 3. Add Stabilizers: If enzymatic degradation is suspected, inhibitors can be added during sample collection. |
Experimental Protocols & Methodologies
Here are detailed, self-validating protocols for key stability assessments. These should be adapted to your specific matrix and analytical method.
Protocol 1: Post-Preparative (Autosampler) Stability Assessment
Objective: To determine the stability of this compound in the final, processed sample extract under the conditions of the autosampler.
Methodology:
-
Prepare a set of low and high concentration Quality Control (QC) samples in the appropriate biological matrix.
-
Process these QC samples using your validated extraction procedure.
-
Pool the extracts for the low QC level and the high QC level into separate vials.
-
Immediately analyze an aliquot of the pooled extracts to establish the baseline (T=0) concentration.
-
Place the remaining pooled extracts in the autosampler under the same temperature and conditions as a typical analytical run.
-
Re-inject the extracts at predefined time points (e.g., 4, 8, 12, 24 hours) that cover the maximum anticipated run time.
-
Calculate the percentage change in concentration relative to the T=0 measurement.
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the T=0 concentration.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare at least three replicates of low and high concentration QC samples in the relevant biological matrix.
-
Analyze one set of fresh QC samples to establish the baseline concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
After the final thaw, process the samples and analyze them alongside a fresh set of calibration standards and QCs.
-
Compare the mean concentration of the freeze-thaw samples to the baseline concentration.
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Visualization of Experimental Workflow
Tazarotene Metabolism and Analysis Workflow
Caption: Decision workflow for conducting stability assessments of this compound.
References
- Hamzehpour, H., Hauksson, K. H., Jónsson, H., Gizurarson, S., & Snorradottir, B. S. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study.
- Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of pharmaceutical and biomedical analysis, 186, 113316.
- Sravanthi, T., & Madhavi, N. (2020). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research, 9(2).
- Tang-Liu, D. D., Matsumoto, R. M., & Usansky, J. I. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical pharmacokinetics, 37(4), 273–287.
- Kryczyk-Poprawa, A., Zupkó, I., Glib, M., Wójcik-Pszczoła, K., Koczurkiewicz-Adamczyk, P., & Opoka, W. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceutics, 12(9), 897.
- Duvic, M. (2001). Pharmacokinetics and safety of tazarotene.
- U.S. Food and Drug Administration. (2022).
- International Council for Harmonisation. (2022).
- Li, W., & Cohen, L. H. (2010).
- Zhang, N., Yang, Z., & Wang, Q. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(12), 4627-4636.
- Gaikwad, J., Sharma, S., & Hatware, K. V. (2020). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical reviews in analytical chemistry, 50(1), 90-96.
- Roy, C., Patel, H., & Chakrabarty, J. (2018). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Indo American Journal of Pharmaceutical Research, 8(11), 1235-1245.
- Hamzehpour, H., et al. (2025). Assessment of tazarotene and tazarotenic acid stability under different storage conditions.
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 202428.
- Jian, W., Edom, R. W., & Weng, N. (2010). Matrix effect and its management in bioanalysis. Bioanalysis, 2(1), 3-6.
Sources
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- 3. ijstr.org [ijstr.org]
- 4. database.ich.org [database.ich.org]
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- 6. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak symmetry for Tazarotene Sulfoxide in RP-HPLC
Welcome, Scientist. This guide is designed to serve as a direct line to a Senior Application Scientist. We will diagnose and resolve issues of poor peak symmetry for Tazarotene Sulfoxide in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Our approach is rooted in first principles of chromatography to empower you to not only fix the current issue but also to build robust analytical methods for the future.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak shape issues with this compound.
Q1: I'm seeing significant peak tailing specifically for this compound. What is the most probable cause?
A: The most likely cause is a secondary ionic interaction between the this compound molecule and the stationary phase. This compound contains a basic pyridine functional group. At typical mid-range mobile phase pH values (e.g., pH 4-7), this nitrogen atom can be protonated, carrying a positive charge. Simultaneously, the silica backbone of most C18 columns has residual silanol groups (Si-OH). These silanols are acidic (pKa ≈ 3.5-4.5) and become deprotonated (Si-O⁻) and negatively charged at pH levels above their pKa.[1] The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a secondary retention mechanism alongside the primary hydrophobic interaction, leading to significant peak tailing.[2][3]
Q2: How do I quantitatively measure peak symmetry, and what is considered an acceptable value?
A: Peak symmetry is most commonly quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). The USP Tailing Factor is the industry standard in pharmaceutical analysis.[4] An ideal, perfectly symmetrical Gaussian peak has a Tailing Factor of 1.0.[5] In practice, a value between 0.9 and 1.2 is considered excellent.[2] For many validated methods, a Tf of ≤ 1.5 is often the acceptable upper limit, though values approaching 2.0 can compromise integration accuracy and resolution.[5][6]
Q3: All the peaks in my chromatogram are tailing, not just this compound. What does this suggest?
A: When all peaks in a chromatogram exhibit similar distortion (tailing, fronting, or splitting), the issue is likely systemic rather than chemical.[5] This points towards a physical problem at the head of the column or within the HPLC system itself. Common causes include a partially blocked column inlet frit, the formation of a void in the column bed, or significant extra-column volume from using tubing with an unnecessarily large internal diameter.[2][4]
Q4: Could my sample solvent be causing the poor peak shape?
A: Yes, this is a distinct possibility known as solvent effect mismatch. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, often appearing as fronting or splitting.[7] The sample doesn't properly focus on the column head; instead, it travels down the column before partitioning, leading to a broadened or misshapen peak. Always aim to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Systematic Troubleshooting Guide for this compound Peak Tailing
Follow this logical workflow to systematically identify and resolve the root cause of poor peak symmetry.
Step 1: Initial Diagnosis and Assessment
Before making any changes, it's crucial to benchmark your current situation. This systematic approach ensures you can track the impact of every adjustment.
Protocol 1: Establishing a Baseline
-
Equilibrate Thoroughly: Ensure your column is fully equilibrated with the mobile phase (at least 10-15 column volumes).
-
Inject a Standard: Perform several replicate injections of your this compound standard.
-
Record Parameters: Document the key parameters in a table similar to the one below.
| Parameter | Observed Value | Target Value |
| Tailing Factor (Tf) | e.g., 2.1 | ≤ 1.5 |
| Retention Time (RT) | e.g., 5.8 min | Consistent |
| System Backpressure | e.g., 210 bar | Stable |
| Peak Width at 5% Height | e.g., 0.5 min | Minimized |
This baseline provides the quantitative data needed to evaluate the effectiveness of your troubleshooting steps.
Troubleshooting Workflow Diagram
The following diagram outlines the logical decision-making process for diagnosing the cause of peak tailing.
Caption: A logical workflow for diagnosing the root cause of peak asymmetry.
Step 2: Mobile Phase Optimization (The Chemical Fix)
If tailing is specific to this compound, the mobile phase is your most powerful tool. The goal is to suppress the secondary silanol interactions.
Protocol 2: Mobile Phase pH Scouting Study
The pH of the mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds.[8] By adjusting the pH, you can control the ionization state of both your analyte and the column's residual silanols.
-
Objective: To find a pH where the ionic interaction is minimized. For a basic compound like this compound, this is typically achieved at low pH.
-
Procedure:
-
Prepare Buffers: Prepare identical mobile phases (e.g., Acetonitrile:Buffered Water) but adjust the aqueous portion to three different pH levels: pH 2.8 , pH 4.5 , and pH 6.5 . Use a suitable buffer like phosphate or formate.
-
Equilibrate and Test: For each pH condition, equilibrate the column thoroughly and inject the standard.
-
Analyze Results: Record the Tailing Factor (Tf) and retention time (RT) for each condition.
-
Expected Outcome & Interpretation:
| Mobile Phase pH | Expected Ionization State | Expected Tailing Factor (Tf) | Rationale |
| pH 2.8 | Analyte: Protonated (R-NH⁺)Silanols: Neutral (Si-OH) | Significantly Improved (e.g., 1.1 - 1.4) | At a pH well below the silanol pKa (~3.5), the silanols are neutral, eliminating the primary cause of ionic interaction. This is the most common strategy for improving the peak shape of basic compounds.[6] |
| pH 4.5 | Analyte: Protonated (R-NH⁺)Silanols: Partially Ionized (Si-O⁻) | Moderate to High (e.g., 1.8 - 2.5) | This pH is near the pKa of the silanols, resulting in a mixed population of neutral and ionized sites, maximizing the potential for secondary interactions. |
| pH 6.5 | Analyte: Protonated (R-NH⁺)Silanols: Fully Ionized (Si-O⁻) | High (e.g., > 2.0) | The silanol groups are fully deprotonated, leading to strong electrostatic interactions with the protonated basic analyte, causing severe tailing.[2] |
Step 3: Column and Hardware Evaluation
If mobile phase adjustments do not fully resolve the issue, or if you observed systemic peak distortion, investigate the column and hardware.
Protocol 3: Column Health Assessment
A degraded column is a common source of peak shape problems.
-
Check for Contamination: If the system backpressure is higher than normal, the column inlet frit may be blocked.[4]
-
Perform a Reverse Flush:
-
Re-install and Test: Re-install the column in the correct flow direction, equilibrate with the mobile phase, and inject a standard to see if performance is restored. If the problem persists, the column may have a void or its stationary phase may be chemically degraded, requiring replacement.
Choosing the Right Column Chemistry
Not all C18 columns are created equal. For basic compounds, selecting a column designed to minimize silanol interactions is critical.
| Column Type | Mechanism for Reducing Tailing | Best For... |
| High-Purity, End-Capped Silica | Uses modern, high-purity silica with fewer metal impurities and aggressive "end-capping" to sterically shield most residual silanols.[2][9] | General purpose, good first choice with optimized low-pH mobile phases. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain. This polar group helps to shield the residual silanols from basic analytes.[2] | Basic compounds under challenging separation conditions. Offers alternative selectivity. |
| High pH Stable (Hybrid Silica) | Utilizes hybrid organic/inorganic silica particles that are resistant to dissolution at high pH (e.g., up to pH 12).[10] | Allows the use of high pH mobile phases to run basic compounds in their neutral, uncharged state, which eliminates tailing from ionic interactions. |
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Veeprho. This compound | CAS 864841-56-5. [Link]
-
Pharmaffiliates. Tazarotene-impurities. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
PubChem - National Center for Biotechnology Information. Tazarotene. [Link]
-
MDPI. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
SynZeal. This compound | 864841-56-5. [Link]
-
Lösungsfabrik. Peak symmetry, asymmetry and their causes in HPLC. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Agilent Technologies. Why it matters and how to get good peak shape. [Link]
-
ResearchGate. Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. [Link]
-
ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
PubMed. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
International Journal of Scientific & Technology Research. Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. [Link]
-
ResearchGate. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. [Link]
-
AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Technology Networks. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
ResearchGate. How to fix peak shape in hplc?. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Semantic Scholar. Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. [Link]
-
Hawach Scientific. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. LC Technical Tip - The Role of End-Capping. [Link]
-
LCGC International. The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. [Link]
-
PubMed Central. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
-
PubMed Central. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. [Link]
-
Asian Journal of Pharmaceutical and Engineering Research. Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. [Link]
-
ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
ResearchGate. Chemical structure of tazarotene. [Link]
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- 2. chromtech.com [chromtech.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
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- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. lcms.cz [lcms.cz]
analytical method validation for Tazarotene Sulfoxide impurity testing
<Technical Support Center: Analytical Method Validation for Tazarotene Sulfoxide Impurity Testing
Introduction
Welcome to the Technical Support Center for the analytical method validation of this compound impurity testing. Tazarotene, a third-generation topical retinoid, is susceptible to oxidation, leading to the formation of this compound, its primary oxidative impurity.[1] The accurate quantification of this impurity is critical for ensuring the safety and efficacy of Tazarotene drug products. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges encountered during method validation, drawing upon extensive field experience and authoritative regulatory guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For impurity testing, this means the method must be sensitive, specific, and accurate enough to reliably quantify this compound at specified limits. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for this critical impurity.
Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the validation of analytical methods for this compound.
Q1: My system suitability test (SST) for this compound is failing due to inconsistent peak area and retention time. What are the likely causes and how can I troubleshoot this?
A1: System suitability testing (SST) is a crucial preliminary step to ensure the chromatographic system is performing adequately before sample analysis.[3][4] Failures in SST often point to issues with the mobile phase, column, or the HPLC/UPLC instrument itself.
-
Causality: Inconsistent peak area and retention time for this compound are often linked to a poorly equilibrated column or issues with the mobile phase preparation. This compound, being more polar than the parent drug, can be sensitive to minor changes in mobile phase composition or pH.[1] Fluctuations in the pumping system can also lead to variable flow rates, directly impacting retention times and peak areas.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. For reversed-phase methods, flushing with a higher percentage of the organic modifier before switching to the initial mobile phase composition can help remove strongly retained compounds from previous analyses.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure accurate pH measurement and complete degassing to prevent bubble formation in the pump heads.[5] Inconsistent mobile phase composition, even minor variations, can significantly affect the retention of polar analytes like this compound.
-
Pump Performance: Check for leaks in the pump seals and connections. Perform a pump performance qualification test to ensure accurate and precise flow rate delivery. Air bubbles in the pump head are a common cause of flow rate instability.[5]
-
Injector Precision: Verify the precision of your autosampler by performing multiple injections of a standard solution. Poor precision can indicate issues with the syringe or sample loop.
-
Q2: I am observing poor resolution between the Tazarotene peak and the this compound peak. How can I improve the separation?
A2: Achieving adequate resolution between the active pharmaceutical ingredient (API) and its impurities is a primary goal of a stability-indicating method.
-
Causality: Poor resolution is a result of insufficient selectivity of the chromatographic system for the two compounds. This can be influenced by the stationary phase chemistry, mobile phase composition (especially pH and organic modifier), and column temperature.
-
Optimization Strategies:
-
Mobile Phase pH: The ionization state of both Tazarotene and this compound can be manipulated by adjusting the mobile phase pH. Experiment with a pH range around the pKa values of the compounds to maximize differences in their hydrophobicity and, consequently, their retention.
-
Organic Modifier: Varying the type and percentage of the organic modifier (e.g., acetonitrile vs. methanol) can alter the selectivity. Acetonitrile generally provides better peak shape for nitrogen-containing compounds like Tazarotene.
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. For instance, a phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.
-
Gradient Elution: Employing a shallow gradient can effectively improve the resolution between closely eluting peaks. A slower ramp-up of the organic modifier will allow more time for the separation to occur.[6]
-
Q3: During the accuracy validation, I am getting low recovery for this compound at the limit of quantification (LOQ) level. What could be the reason?
A3: Low recovery at the LOQ level is a common issue and can stem from several factors, including analyte adsorption, degradation, or integration errors.
-
Causality: At very low concentrations, this compound may adsorb to active sites on the column packing material or within the HPLC/UPLC flow path. It could also be susceptible to degradation in the sample diluent. Inaccurate peak integration at low signal-to-noise ratios is another frequent cause.
-
Troubleshooting Steps:
-
Sample Diluent: Ensure the sample diluent is compatible with the mobile phase and does not cause the analyte to precipitate or degrade. The diluent should ideally be the same as the initial mobile phase composition.
-
Peak Integration: Carefully review the integration parameters. At the LOQ, the peak height is small, and incorrect baseline settings can lead to significant errors in peak area calculation.
-
Column Conditioning: To mitigate active site adsorption, consider conditioning the column by injecting a high-concentration standard before running the LOQ samples.
-
Glassware: Use silanized glassware to prevent adsorption of the analyte onto the glass surface, especially at low concentrations.
-
Q4: My linearity plot for this compound shows a non-linear response at higher concentrations. What should I do?
A4: Linearity demonstrates a proportional relationship between the detector response and the analyte concentration over a specified range.[7] A non-linear response at higher concentrations often indicates detector saturation or solubility issues.
-
Causality: The UV detector may become saturated at high analyte concentrations, leading to a plateau in the response. Alternatively, the this compound may have limited solubility in the sample diluent at higher concentrations, causing it to precipitate.
-
Corrective Actions:
-
Reduce Concentration Range: If detector saturation is the issue, narrow the concentration range for the linearity study to stay within the detector's linear dynamic range.
-
Check Solubility: Verify the solubility of this compound in the chosen diluent at the highest concentration level. If solubility is an issue, a different diluent may be necessary.
-
Wavelength Selection: Ensure the chosen wavelength is not at the absorbance maximum if saturation is a recurring problem, as this is where the response is most sensitive.
-
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the validation of the analytical method for this compound.
| Problem | Potential Causes | Systematic Solutions |
| System Suitability Failure: High RSD for Peak Area/Retention Time | 1. Inadequate column equilibration. 2. Air bubbles in the pump.[5] 3. Leaks in the system. 4. Inconsistent mobile phase preparation. | 1. Flush the column with a strong solvent, then equilibrate with the mobile phase for an extended period. 2. Degas the mobile phase thoroughly and prime the pump. 3. Perform a system pressure test to check for leaks. 4. Prepare fresh mobile phase, ensuring accurate measurements of all components. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase. 4. Column overload. | 1. Wash the column with a series of strong solvents or replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Adjust the mobile phase pH or add an ion-pairing agent. 4. Reduce the injection volume or sample concentration. |
| Inaccurate Results (Low or High Recovery) | 1. Incorrect standard preparation. 2. Sample degradation during preparation or analysis. 3. Inaccurate peak integration. 4. Adsorption of analyte to surfaces. | 1. Verify the purity and weighing of the reference standard. 2. Investigate the stability of the analyte in the sample diluent and on the autosampler. 3. Manually review and optimize peak integration parameters. 4. Use silanized glassware and consider the material of the sample vials. |
| Method Not Robust | 1. Method parameters are too close to their performance limits. 2. Insufficient understanding of the method's critical parameters. | 1. During robustness testing, if small variations in parameters like pH, mobile phase composition, or temperature cause significant changes in results, the method needs to be re-optimized.[8][9] 2. Identify the critical method parameters and establish a wider operating range for them. |
Experimental Protocols
Specificity (Forced Degradation Study)
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11]
Objective: To demonstrate that the analytical method can separate this compound from Tazarotene and other potential degradation products.
Procedure:
-
Prepare Samples:
-
Acid Degradation: Treat Tazarotene with 0.1 M HCl at 60°C for 2 hours.[12]
-
Base Degradation: Treat Tazarotene with 0.1 M NaOH at 60°C for 2 hours.[12]
-
Oxidative Degradation: Treat Tazarotene with 3% H2O2 at room temperature for 24 hours.[13] This condition is expected to generate this compound.
-
Thermal Degradation: Expose solid Tazarotene to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Tazarotene to UV light (254 nm) for 24 hours.[13]
-
-
Analysis: Analyze the stressed samples, along with an unstressed Tazarotene sample and a this compound standard, using the proposed HPLC/UPLC method.
-
Evaluation:
-
Assess the resolution between the Tazarotene peak, the this compound peak, and any other degradation product peaks.
-
Perform peak purity analysis (e.g., using a photodiode array detector) to confirm that the Tazarotene and this compound peaks are spectrally homogeneous and free from co-eluting impurities.
-
Linearity
Objective: To demonstrate a linear relationship between the concentration of this compound and the detector response over a specified range.[14]
Procedure:
-
Prepare Standard Solutions: Prepare at least five standard solutions of this compound covering a range from the LOQ to 120% of the specification limit for the impurity.[15]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus the concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.99.[7]
-
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[10]
Procedure:
-
Prepare Spiked Samples: Prepare a sample of the drug product placebo and spike it with known amounts of this compound at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Evaluation:
-
Calculate the percentage recovery of this compound at each concentration level. The recovery should be within a predefined acceptance range (e.g., 90-110%).
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
Procedure:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of the drug product spiked with this compound at the 100% specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation:
-
Calculate the relative standard deviation (RSD) of the results for both repeatability and intermediate precision. The RSD should be within the acceptance criteria (e.g., ≤ 5%).
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Procedure:
-
Vary Parameters: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic modifier)
-
-
Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.
-
Evaluation:
-
Assess the impact of each variation on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results. The results should remain within the acceptance criteria.
-
Visualization
Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation as per ICH guidelines.
Troubleshooting Logic for System Suitability Failure
Caption: A logical flow for troubleshooting common system suitability test failures.
References
- Brenna, E., et al. (2019). Impurities of tazarotene: Isolation and structural characterisation. Journal of Pharmaceutical and Biomedical Analysis.
- Murty, N. N. N., et al. (2019). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation.
- Element Lab Solutions. (n.d.).
- Singh, S., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. PubMed.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- United States Pharmacopeia. (n.d.).
- Lösungsfabrik. (2018). What is the difference between specificity and selectivity?.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- Nowak, K., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. MDPI.
- National Pharmaceutical Regulatory Agency. (n.d.).
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- SCION Instruments. (n.d.).
- Semantic Scholar. (n.d.).
- Pharmaceutical Technology. (2021).
- American Pharmaceutical Review. (n.d.).
- ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?.
- Ramanjaneyulu, K.V., et al. (2021). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS. Journal of Advanced Scientific Research.
- United States Pharmacopeia. (2006).
- Veeprho. (n.d.). This compound | CAS 864841-56-5.
- LCGC International. (n.d.).
- BenchChem. (2025). RP-HPLC Method Validation for Related Compounds: A Technical Support Center.
- U.S. Food and Drug Administration. (n.d.).
- Pharmaffili
- MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
- National Institutes of Health. (n.d.).
- Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
- JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW.
- ResearchGate. (n.d.). Robustness testing of HPLC method | Download Table.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques | Request PDF.
- Covalent Logic. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- AMSbiopharma. (2025).
- United States Pharmacopeia. (2023).
- YouTube. (2020). Selectivity, Specificity Analytical Method validation Fitness for purpose of Analytical method Part3.
- SynZeal. (n.d.). This compound | 864841-56-5.
- National Institutes of Health. (n.d.).
- Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry.
- Agilent. (2015).
- International Council for Harmonis
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minimizing Tazarotene Sulfoxide artifact formation during sample prep
A Guide to Minimizing Tazarotene Sulfoxide Artifact Formation During Sample Preparation
Welcome to the Technical Support Center for Tazarotene analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to minimize the artifactual formation of this compound during sample preparation. As Senior Application Scientists, we understand the critical importance of data integrity and offer this resource to ensure the accuracy and reliability of your experimental results.
Introduction: The Challenge of Tazarotene Analysis
Tazarotene, a third-generation topical retinoid, is a prodrug that is rapidly metabolized to its active form, tazarotenic acid.[1][2] A key challenge in the bioanalysis of Tazarotene is its susceptibility to oxidation, leading to the formation of this compound. This artifact formation can occur during sample collection, processing, and storage, leading to an overestimation of the metabolite and inaccurate pharmacokinetic and stability assessments. Understanding the underlying mechanisms of this degradation is paramount to developing robust analytical methods.
Tazarotene contains a thioether moiety within its thiochroman ring, which is susceptible to oxidation.[3] This oxidation primarily results in the formation of this compound. While this conversion can occur metabolically in vivo, its artifactual formation ex vivo during sample handling is a significant concern for researchers.[4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding this compound artifact formation.
Q1: What is this compound and why is it a problem in my samples?
Q2: What are the main factors that cause the artificial formation of this compound?
A2: The primary drivers of artifactual this compound formation are exposure to:
-
Atmospheric Oxygen: Prolonged exposure of the sample to air can promote oxidation.
-
Peroxides: Trace peroxides in solvents or reagents can be potent oxidizing agents.
-
Light: Photo-oxidation can contribute to the degradation of Tazarotene.[5]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.
-
Sample Matrix Components: Certain components within biological matrices can catalyze or contribute to oxidative processes.[6][7][8]
Q3: Can the type of biological matrix influence the rate of sulfoxide formation?
A3: Yes, the sample matrix can have a significant impact.[3] For instance, matrices with higher enzymatic activity or those containing endogenous oxidizing species may show a greater propensity for Tazarotene oxidation. It is crucial to evaluate matrix effects during method development and validation.[3][6][7][8]
Q4: Are there any visual indicators that significant oxidation has occurred in my stock solutions or samples?
A4: While there may not be distinct visual cues like a dramatic color change, any unexplained variability in your results, such as an increasing ratio of this compound to Tazarotene over time in QC samples, should be a red flag. Consistent monitoring of this ratio is a good practice.
Troubleshooting Guide: High Levels of this compound Detected
If you are observing unexpectedly high levels of this compound in your samples, consult the following troubleshooting guide. The table below outlines potential causes and recommended corrective actions.
| Observation | Potential Cause(s) | Recommended Corrective Action(s) |
| High this compound in freshly prepared samples | Contaminated solvents or reagents (e.g., with peroxides). | Use freshly opened, high-purity (HPLC or MS-grade) solvents. Consider purging solvents with an inert gas (nitrogen or argon) before use. Test reagents for peroxide content if suspicion is high. |
| Sample processing at ambient temperature for extended periods. | Perform all sample preparation steps on ice or at reduced temperatures (4°C). Minimize the time between sample collection and extraction. | |
| Increasing this compound levels in stored samples (short-term and long-term) | Inadequate storage conditions (exposure to light and/or oxygen). | Store samples and stock solutions in amber vials to protect from light.[9] Store samples under an inert atmosphere (nitrogen or argon) at -80°C for long-term stability. |
| Presence of residual oxidizing agents in the processed sample. | Incorporate an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, into your sample collection tubes or during the extraction process. The optimal concentration should be determined during method development to avoid interference with the analysis. | |
| Inconsistent this compound levels across different sample batches | Variability in sample collection and handling procedures. | Standardize sample collection protocols to minimize exposure to air and light. Ensure consistent timing for each step of the sample preparation process. |
| Matrix effects from different donors or sample types. | Perform a thorough matrix effect evaluation during method validation.[3][6][7][8] Consider the use of a stable isotope-labeled internal standard for both Tazarotene and this compound to compensate for matrix-induced variations. |
Experimental Protocols: Best Practices for Sample Preparation
To proactively minimize the artifactual formation of this compound, we recommend implementing the following best practices in your sample preparation workflow.
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant such as BHT (final concentration of 0.1-1 mg/mL).
-
Protection from Light: Immediately wrap the collection tubes in aluminum foil or use amber-colored tubes.
-
Temperature Control: Place the collected samples on ice immediately.
-
Plasma Separation: Centrifuge the blood samples at 4°C as soon as possible (ideally within 30 minutes of collection).
-
Storage: Transfer the resulting plasma to amber-colored cryovials, flush the headspace with nitrogen or argon gas, and store at -80°C until analysis.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can impact analyte stability.[10]
Protocol 2: Tissue Homogenate Preparation
-
Homogenization Buffer: Prepare a homogenization buffer containing an antioxidant (e.g., 0.1% Ascorbic Acid or 0.5 mg/mL BHT).
-
Temperature Control: Keep the tissue samples and homogenization buffer on ice throughout the procedure.
-
Homogenization: Homogenize the tissue samples quickly and efficiently to minimize processing time.
-
Extraction: Proceed immediately with the extraction of Tazarotene and its metabolites from the homogenate.
-
Storage: If immediate extraction is not possible, store the homogenate under an inert atmosphere at -80°C.
Visualizing the Workflow and Degradation Pathway
To further clarify the critical steps in sample handling and the chemical transformation of concern, the following diagrams are provided.
Caption: Recommended workflow for sample handling to minimize artifact formation.
Caption: Oxidative degradation pathway of Tazarotene to this compound.
Concluding Remarks
The artifactual formation of this compound is a preventable issue that, if unaddressed, can severely compromise the integrity of your research. By understanding the chemical principles of Tazarotene's oxidative degradation and implementing the meticulous sample handling and preparation techniques outlined in this guide, you can significantly enhance the accuracy and reliability of your data. For further inquiries or specialized support, please do not hesitate to contact our application scientists.
References
-
Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
-
Tang-Liu, D. D., & Cunliffe, W. J. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 283–296. [Link]
-
Mastelf. (2024, January 24). How to Improve Your HPLC Results with Proper Sample Preparation. Mastelf. [Link]
-
Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]
-
Gniazdowska, E., Giebultowicz, J., & Rudzki, P. J. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. Journal of Chromatography B, 1227, 123800. [Link]
-
Štefelová, N., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3989. [Link]
-
Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 448-455. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
-
Barriuso, B., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227. [Link]
Sources
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- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 3. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Enhancing Detection Sensitivity of Tazarotene Sulfoxide in Biological Fluids
Welcome to the technical support center for the bioanalysis of Tazarotene Sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the quantitative analysis of this key metabolite in biological matrices. As a primary oxidative metabolite of Tazarotene, accurate and sensitive detection of this compound is critical for comprehensive pharmacokinetic, toxicokinetic, and metabolic studies.
This document provides a framework for developing and troubleshooting a robust LC-MS/MS method, focusing on overcoming common challenges to enhance detection sensitivity.
Understanding the Analyte: Tazarotene Metabolism
Tazarotene is a third-generation topical retinoid and a prodrug. Upon administration, it undergoes rapid hydrolysis by esterases to its active metabolite, Tazarotenic Acid. Both Tazarotene and Tazarotenic Acid are further metabolized via oxidation to form this compound and Tazarotenic Acid Sulfoxide, respectively, among other polar metabolites that are eliminated through urinary and fecal pathways.[1][2] this compound is also recognized as a primary oxidative degradation product, which underscores the importance of managing sample stability.[3]
Diagram 1: Metabolic Pathway of Tazarotene
The following diagram illustrates the primary metabolic conversion of Tazarotene.
Caption: Metabolic conversion of Tazarotene to its primary active and oxidative metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound?
A: The primary challenge is its increased polarity compared to the parent drug, Tazarotene. This polarity can lead to lower recovery during traditional liquid-liquid extraction (LLE) procedures designed for lipophilic compounds and may cause chromatographic issues like poor retention on standard C18 columns. Furthermore, as a metabolite, it is often present at much lower concentrations than the parent drug, demanding high analytical sensitivity.
Q2: Which analytical technique is most suitable for quantifying this compound in biological fluids?
A: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4] Its inherent selectivity and sensitivity allow for the detection of low pg/mL concentrations in complex matrices like plasma and urine. HPLC with UV detection can also be used but generally lacks the sensitivity required for pharmacokinetic studies where metabolite concentrations are low.[5]
Q3: How can I minimize the artificial formation of this compound during sample preparation?
A: Since this compound is an oxidative product, minimizing oxidation is key.[3]
-
Use Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your collection tubes and during sample processing.
-
Control Temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.
-
Limit Exposure: Minimize exposure to light and air. Use amber vials and process samples promptly.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A: Highly recommended. A SIL-IS, such as Tazarotene-d6, is the best tool to compensate for variability in sample extraction, matrix effects, and instrument response.[6][7] Since a SIL-IS for this compound itself may not be commercially available, using a SIL-IS of the parent drug is a robust alternative, as it will share very similar chromatographic and ionization behavior.
Troubleshooting Guide: Enhancing Detection Sensitivity
This section addresses specific issues encountered during method development and sample analysis for this compound.
Issue 1: Low or No Signal Intensity
A weak or absent signal for this compound is a common starting problem. The root cause can be in the sample preparation, chromatography, or mass spectrometry stages.
-
Poor Extraction Recovery:
-
Scientific Rationale: this compound is more polar than Tazarotene. An LLE protocol optimized for the parent drug using non-polar solvents may not efficiently extract the sulfoxide metabolite.
-
Troubleshooting Steps:
-
Evaluate Extraction Solvent: A validated method for Tazarotene uses ethyl ether-cyclohexane (4:1, v/v) after plasma acidification.[3] For the more polar sulfoxide, test the inclusion of a more polar solvent in your extraction mix, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Consider Solid-Phase Extraction (SPE): SPE can offer better recovery for polar metabolites. Start with a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) and perform a systematic method development. Elute with a high percentage of organic solvent like methanol or acetonitrile.
-
Perform Recovery Experiments: Quantify extraction recovery by comparing the peak area of an analyte spiked into the matrix before extraction to one spiked after extraction. Aim for a recovery of >70% that is consistent and reproducible.
-
-
-
Suboptimal Chromatography:
-
Scientific Rationale: Poor retention on a reversed-phase column can lead to the analyte eluting in the solvent front, where ion suppression is typically most severe.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Ensure the aqueous mobile phase contains an additive to improve peak shape and ionization. 0.1% formic acid or 10 mM ammonium formate are excellent starting points.[1][3]
-
Adjust Gradient: Start with a low initial percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) and use a shallow gradient to ensure the polar sulfoxide is retained and separated from other matrix components.
-
Consider a Different Column: If retention is still poor, consider a column with a more polar stationary phase, such as a C18 with a polar end-capping or an embedded polar group.
-
-
-
Inefficient Ionization or Incorrect MS/MS Parameters:
-
Scientific Rationale: The sensitivity of detection is directly dependent on the efficiency of ion formation in the ESI source and the selection of the most intense and specific MRM transitions.
-
Troubleshooting Steps:
-
Confirm Precursor Ion: this compound has a molecular weight of 367.46 g/mol .[8] In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will be at m/z 368.2. Infuse a standard solution to confirm this is the most abundant ion.
-
Optimize MRM Transitions: Perform a product ion scan on the m/z 368.2 precursor to identify the most abundant and stable fragment ions. While specific published transitions are scarce, based on the fragmentation of Tazarotene, likely fragments would result from the cleavage of the ester or modification of the thiochroman ring.
-
Optimize Collision Energy (CE): For each selected product ion, perform a CE ramp to find the voltage that yields the highest intensity. This is a critical step for maximizing signal.
-
Tune Ion Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, source temperature, and nebulizer/drying gas flows, to maximize the ion signal for this compound.
-
-
Issue 2: High Signal Variability & Poor Reproducibility
Inconsistent results between injections or across a batch can invalidate a study. This often points to matrix effects or analyte instability.
-
Matrix Effects:
-
Scientific Rationale: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte at the ESI source, leading to inaccurate and imprecise results.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects. Tazarotene-d6 is commercially available and should co-elute and experience similar matrix effects as this compound, providing reliable correction.[6][7]
-
Improve Chromatographic Separation: Adjust the LC gradient to separate this compound from the "phospholipid zone" that typically elutes in the mid-to-late part of a reversed-phase gradient.
-
Enhance Sample Cleanup: If matrix effects are severe, implement a more rigorous sample preparation method. This could involve switching from LLE to SPE or using a phospholipid removal plate/cartridge.
-
-
-
Analyte Instability:
-
Scientific Rationale: this compound may be susceptible to degradation during sample collection, storage, or processing. This is especially true if it can be further oxidized or is unstable at certain pH values or temperatures.
-
Troubleshooting Steps:
-
Conduct Stability Assessments: As per regulatory guidelines (e.g., FDA, EMA), you must evaluate the stability of your analyte. Test bench-top stability (at room temperature), freeze-thaw stability (multiple cycles from -80°C to RT), and long-term stability in the matrix at your intended storage temperature.[1]
-
Optimize pH and Temperature: Ensure all processing steps are carried out on ice. If the analyte is unstable at a particular pH, adjust the pH of the sample or extraction buffers accordingly.
-
Evaluate Autosampler Stability: Run a set of QC samples at the beginning and end of a long analytical run to ensure the analyte is not degrading in the autosampler over time. If instability is observed, the autosampler temperature may need to be lowered (e.g., to 4°C).
-
-
Recommended Analytical Protocol (Starting Point)
This protocol is a recommended starting point based on published methods for the parent compound and general best practices for metabolite analysis. This method must be fully validated in your laboratory for your specific matrix and instrumentation.
Diagram 2: LC-MS/MS Workflow for this compound
Caption: Recommended workflow for the quantification of this compound in biological fluids.
Step-by-Step Methodology
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological sample (plasma, urine) in a microcentrifuge tube, add 10 µL of Tazarotene-d6 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly.
-
Add 25 µL of 5% acetic acid in water to acidify the sample.[3] Vortex.
-
Add 1 mL of an appropriate extraction solvent (start with Methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate. (Note: This gradient must be optimized).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: ESI Positive.
-
Data Summary Table
The following table summarizes key parameters for the analysis. Parameters marked with an asterisk (*) are proposed starting points and require optimization.
| Parameter | Tazarotene (Parent) | This compound (Metabolite) | Tazarotene-d6 (Internal Standard) |
| Formula | C₂₁H₂₁NO₂S | C₂₁H₂₁NO₃S | C₂₁H₁₅D₆NO₂S |
| Molecular Weight | 351.46 | 367.46 | 357.50 |
| Precursor Ion [M+H]⁺ (m/z) | 352.1 | 368.2[9] | 358.1 |
| Product Ion 1 (m/z) | To be determined | To be determined | To be determined |
| Product Ion 2 (m/z) | To be determined | To be determined | To be determined |
| Collision Energy (eV) * | To be optimized | To be optimized | To be optimized |
| Extraction Method | LLE / SPE | LLE / SPE | LLE / SPE |
| Chromatography | Reversed-Phase C18 | Reversed-Phase C18 | Reversed-Phase C18 |
References
-
Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
-
Tong, Y., Pan, H., Sun, C., Xin, X., Ding, L., & Ma, P. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 978-979, 126-131. [Link]
-
Więckowski, K., Szymański, Ł., & Wilk, M. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4301. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5381, Tazarotene. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Tazarotene – Knowledge and References. Retrieved from [Link]
-
Nagulakonda, S., et al. (2019). Quantification and In Silico Toxicity Assessment of Tazarotene and Its Impurities for a Quality and Safe Drug Product Development. Journal of Chromatographic Science, 57(7), 629-638. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2020). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research, 9(1). [Link]
-
Menter, A. (2000). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 43(2), S31-S35. [Link]
-
Prajapati, S. K., et al. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry, 51(6), 556-565. [Link]
-
Tang-Liu, D. D., & R-L. Wu. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
-
Veeprho. (n.d.). Tazarotene-D6. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Guide to Internal Standard Selection for Tazarotene Sulfoxide Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Tazarotene Sulfoxide. As a critical metabolite of the third-generation retinoid, Tazarotene, accurate measurement of this compound is paramount for pharmacokinetic, metabolism, and impurity profiling studies. This resource provides in-depth guidance and practical solutions for the selection of a suitable internal standard (IS), a cornerstone of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard absolutely essential for this compound analysis?
A1: The use of an internal standard is a fundamental requirement for accurate and precise quantification in chromatographic methods like HPLC and LC-MS/MS.[1][2] An IS is a compound of known concentration added to every sample, calibrator, and quality control sample. Its primary role is to compensate for variability throughout the analytical workflow. This includes inconsistencies in sample preparation (e.g., extraction efficiency), injection volume, and instrument response (e.g., ionization suppression or enhancement in LC-MS).[2] By normalizing the analyte's response to the IS's response, we can significantly improve the accuracy and precision of the final concentration measurement.
Q2: What are the golden rules for selecting an ideal internal standard?
A2: The perfect internal standard should ideally be a stable, isotopically labeled version of the analyte.[3][4] This is because it shares nearly identical physicochemical properties, chromatographic behavior, and ionization characteristics with the analyte, making it the ultimate tool for correcting analytical variability.[4][5] When an isotopically labeled version of this compound is not available, the next best choice is an isotopically labeled version of the parent drug, Tazarotene. If neither is an option, a structurally similar compound (analog) can be considered, though with more rigorous validation.
Q3: I can't find a commercially available isotopically labeled this compound. What should I do?
A3: While direct availability can be a challenge, there are excellent alternatives. The most highly recommended approach is to use an isotopically labeled version of the parent drug, Tazarotene, such as Tazarotene-d6. The justification for this lies in the high structural similarity. Since the metabolic conversion to the sulfoxide is a minor modification, the extraction recovery and ionization response of Tazarotene-d6 are expected to closely mimic that of this compound. Furthermore, a deuterated version of this compound, this compound-d8, has been listed by pharmaceutical impurity reference standard suppliers, making it the ideal choice if obtainable.[6]
Troubleshooting Guide: Common Issues in Internal Standard Selection
Problem: Significant variability in results when using a structural analog as an internal standard.
Cause: A structural analog, while similar, will have different physicochemical properties compared to this compound. This compound is an oxidative metabolite and is more polar than its parent compound, Tazarotene.[7] This difference in polarity can lead to variations in extraction efficiency and chromatographic retention, and differing susceptibility to matrix effects in the mass spectrometer.
Solution:
-
Re-evaluate the structural similarity: Choose an analog that more closely matches the polarity of this compound.
-
Optimize extraction procedure: The sample preparation method should be robust enough to provide consistent recovery for both the analyte and the IS.
-
Thoroughly validate the method: Pay close attention to matrix effect experiments. Analyze samples from multiple sources of the biological matrix to ensure the IS is adequately compensating for variability.
-
Consider an isotopically labeled IS: If persistent issues remain, investing in a custom synthesis of an isotopically labeled standard or sourcing the commercially listed this compound-d8 is the most reliable solution.
Problem: My internal standard signal is inconsistent or disappears.
Cause: This could be due to several factors including instability of the IS in the sample matrix or solvent, poor solubility, or interference from other components in the sample.
Solution:
-
Assess IS stability: Perform stability studies of the IS in the matrix and analytical solvents under the same conditions as the samples.
-
Check solubility: Ensure the IS is fully dissolved in the stock and working solutions. Tazarotene and its derivatives have limited aqueous solubility and are more soluble in organic solvents like DMSO and methanol.[8]
-
Investigate interferences: Analyze blank matrix samples to check for any co-eluting peaks that might be suppressing the IS signal.
A Step-by-Step Guide to Selecting and Validating an Internal Standard for this compound Analysis
This workflow outlines the critical steps from candidate selection to final validation.
Caption: Workflow for Internal Standard Selection and Validation.
Recommended Internal Standards for this compound Analysis
| Internal Standard Candidate | Type | Justification | Potential Challenges |
| This compound-d8 | Isotopically Labeled Analyte | Ideal Choice. Identical chemical and physical properties to the analyte, ensuring the most accurate correction for experimental variability.[6] | May have limited commercial availability or require custom synthesis. |
| Tazarotene-d6 | Isotopically Labeled Parent Drug | Highly Recommended Alternative. High structural similarity to this compound, leading to similar extraction and ionization behavior.[9][10] | Minor differences in polarity compared to the sulfoxide metabolite. |
| Ketoconazole | Structural Analog (Non-isotopic) | Has been used as an IS for Tazarotene and Tazarotenic acid analysis.[11][12] | Significant structural and polarity differences from this compound, requiring extensive validation to ensure it accurately tracks the analyte. |
Experimental Protocol: Evaluating Internal Standard Performance
This protocol outlines the key experiments to validate your chosen internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and the chosen internal standard (e.g., Tazarotene-d6) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the appropriate solvent to be used for spiking into the calibration standards and quality control samples.
2. Calibration Curve and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma, tissue homogenate) with known concentrations of this compound.
-
Add a constant concentration of the internal standard working solution to all calibration standards and QC samples.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
3. Sample Extraction:
-
Use a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the biological matrix.
4. LC-MS/MS Analysis:
-
Develop a chromatographic method that provides good separation and peak shape for both this compound and the internal standard.
-
Optimize the mass spectrometer parameters for the detection of both compounds.
5. Validation Experiments:
-
Specificity and Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/IS peak area ratio in post-extraction spiked samples to that of a neat solution. This should be tested in multiple sources of the biological matrix.
-
Accuracy and Precision: Analyze the QC samples in replicate on multiple days to determine the intra- and inter-day accuracy and precision of the method.
-
Stability: Assess the stability of this compound and the internal standard in the biological matrix at room temperature, after freeze-thaw cycles, and during long-term storage at -80°C.
The Final Word from the Scientist's Bench
The selection of an appropriate internal standard is not a mere procedural step but a critical decision that underpins the integrity of your analytical data. For this compound analysis, the use of an isotopically labeled standard, ideally this compound-d8 or practically Tazarotene-d6, is strongly advised. This approach provides the most robust and reliable means to account for the inherent variability in bioanalytical methods. While structural analogs can be employed, they necessitate a more rigorous validation process to ensure they are truly fit for purpose. By following the guidance and protocols outlined in this document, researchers can confidently develop and validate analytical methods for this compound that are accurate, precise, and defensible.
References
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
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Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]
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IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]
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Garcia de Lomana, M., Svensson, F., Volkamer, A., & Kirchmair, J. (2022). Comparison of the physicochemical properties of the parent compounds (blue) and predicted metabolites (orange) represented in the AMES and MNT data sets. ResearchGate. Retrieved from [Link]
-
UCL Discovery. (2023, March 31). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. Retrieved from [Link]
-
Chen, Y. L., Felder, L., Jiang, X., & Naidong, W. (2002). Determination of Ketoconazole in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 774(1), 67–78. [Link]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]
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IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]
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Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
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Chen, Y. L., Felder, L., Jiang, X., & Naidong, W. (2002). Determination of ketoconazole in human plasma by high-performance liquid chromatography - tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Tazarotene-impurities. Retrieved from [Link]
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Li, W., Jia, Z., & Wang, Y. (2015). Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study. Arzneimittelforschung, 65(10), 543–547. [Link]
-
Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
-
Veeprho. (n.d.). Tazarotene-D6 | CAS 1246815-76-8. Retrieved from [Link]
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Frontiers. (2022, October 5). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Retrieved from [Link]
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JBINO. (n.d.). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 864841-56-5. Retrieved from [Link]
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PubMed Central (PMC). (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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PubChem. (n.d.). Tazarotene. Retrieved from [Link]
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Technical Support Center: Refinement of Extraction Methods for Tazarotene Sulfoxide from Skin Samples
Welcome to the technical support center for the extraction of Tazarotene Sulfoxide from skin samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the bioanalysis of Tazarotene and its metabolites in dermal tissues. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Analyte and Matrix
Tazarotene is a third-generation topical retinoid and a prodrug that is rapidly hydrolyzed by esterases in the skin to its active metabolite, Tazarotenic Acid.[1][2][3][4] Tazarotenic Acid is further metabolized to Tazarotenic Acid Sulfoxide and other polar metabolites.[1] The quantification of these compounds, particularly this compound, in the complex skin matrix is challenging due to expected low concentrations and the inherent difficulty in extracting analytes from the dense, lipid-rich dermal tissue.[5][6]
Frequently Asked Questions (FAQs)
Here are some common questions and answers to guide you through the initial phases of your experimental design.
Q1: What is the most critical first step in the extraction of this compound from skin?
A1: The most critical initial step is the homogenization of the skin sample.[5] Incomplete homogenization is a primary source of low and variable analyte recovery. The dense structure of the skin must be thoroughly disrupted to ensure the extraction solvent can efficiently access the analytes.
Q2: Which homogenization technique is best suited for skin samples?
A2: The choice of homogenization technique depends on the specific research question and available equipment. Bead beating is a common and effective method for disrupting the tough dermal matrix.[7][8] For particularly tough samples, enzymatic pretreatment with collagenase or hyaluronidase can significantly improve homogenization efficiency.[9]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleanup?
A3: Both LLE and SPE can be effective. SPE often provides cleaner extracts and better reproducibility compared to LLE.[10] For a complex matrix like skin, a well-developed SPE method can significantly reduce matrix effects in the subsequent LC-MS/MS analysis.
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a major concern in the LC-MS/MS analysis of biological samples.[11][12][13] To minimize these effects, consider a more selective sample preparation technique like SPE, optimizing chromatographic separation to resolve analytes from interfering matrix components, and using a stable isotope-labeled internal standard.
Q5: What are the key stability concerns for Tazarotene and its metabolites during extraction?
A5: Tazarotene is known to be unstable under certain conditions. It can degrade in the presence of strong acids, bases, and oxidative conditions.[14] It is crucial to perform stability tests of your analytes in the extraction solvents and under the storage conditions to ensure accurate quantification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Analyte Recovery | 1. Inefficient Homogenization: The dense skin matrix was not fully disrupted, trapping the analyte.[5] 2. Inappropriate Extraction Solvent: The solvent polarity may not be optimal for this compound. 3. Suboptimal SPE Method: Issues with sorbent choice, conditioning, loading, washing, or elution steps.[10][15][16] 4. Analyte Degradation: Tazarotene and its metabolites may be unstable under the extraction conditions.[14] | 1. Optimize Homogenization: Increase homogenization time/speed with the bead beater. For very tough samples, consider enzymatic pre-treatment with collagenase.[9] 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., acetonitrile, methanol, methyl tert-butyl ether) to find the optimal extraction solvent. 3. SPE Method Refinement: - Sorbent: Ensure the sorbent chemistry is appropriate for the analyte's properties. - Conditioning: Properly wet the sorbent bed. - Loading: Load the sample at a slow flow rate to allow for proper binding.[10] - Washing: Use a wash solvent strong enough to remove interferences but weak enough to retain the analyte. - Elution: Use a strong enough elution solvent to fully recover the analyte.[16] 4. Stability Assessment: Perform stability experiments at each step of the extraction process to identify and mitigate degradation. |
| High Variability in Results | 1. Inconsistent Homogenization: Variation in the degree of homogenization between samples. 2. Inconsistent SPE Procedure: Variations in flow rates during loading, washing, or elution.[17] 3. Matrix Effects: Differential ion suppression or enhancement between samples.[11][12] | 1. Standardize Homogenization: Use a standardized protocol for homogenization for all samples. 2. Automate or Control SPE: If possible, use an automated SPE system. If manual, use a vacuum manifold with a flow control valve to ensure consistent flow rates. 3. Address Matrix Effects: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Dilute the final extract if the concentration is high enough, as this can reduce the impact of interfering components.[12] |
| Poor Chromatographic Peak Shape | 1. Matrix Overload: Injecting a "dirty" sample can lead to column fouling and poor peak shape. 2. Incompatible Injection Solvent: The solvent of the final extract may be too strong compared to the initial mobile phase, causing peak distortion. | 1. Improve Sample Cleanup: Incorporate an additional cleanup step, such as a different SPE sorbent or a liquid-liquid extraction step. 2. Solvent Matching: Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the extraction of this compound from skin samples.
Protocol 1: Skin Sample Homogenization
This protocol describes a common method for the mechanical disruption of skin tissue.
-
Sample Preparation:
-
Excise the skin sample and remove any adhering subcutaneous fat.
-
Weigh the skin sample (typically 50-100 mg).
-
If necessary, mince the tissue into smaller pieces using a sterile scalpel.
-
-
Homogenization:
-
Place the minced skin tissue into a 2 mL screw-cap tube containing ceramic or stainless steel beads.
-
Add an appropriate volume of homogenization buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail).
-
Homogenize the tissue using a bead beater instrument (e.g., Bullet Blender™) at a high setting for 5-10 minutes.
-
Visually inspect the sample to ensure complete homogenization. If necessary, repeat the homogenization step.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for further processing.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general workflow for cleaning up the skin homogenate using SPE. The specific sorbent and solvents should be optimized for your particular application.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., reversed-phase with ion exchange capabilities) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Acidify the skin homogenate supernatant with formic acid to a final concentration of 1%.
-
Load the acidified supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar, lipid-based interferences.
-
-
Elution:
-
Elute the this compound and other analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Tazarotene Metabolism in Skin
Caption: Metabolic pathway of Tazarotene in the skin.
General Workflow for this compound Extraction
Caption: A typical workflow for extracting this compound from skin samples.
References
-
Van den Broek, I., et al. (2020). Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry quantification of pharmaceutical compounds. Journal of Chromatography B, 1152, 122229. [Link]
-
Tang-Liu, D. D., & R. L. Williams. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
-
Hamzehpour, H., et al. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 15(12), 2733. [Link]
-
Hamzehpour, H., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. International Journal of Molecular Sciences, 26(1), 4. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.[Link]
-
Escobar-Chávez, J. J., et al. (2008). The tape-stripping technique as a method for drug quantification in skin. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 104-130. [Link]
-
Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 110-117. [Link]
-
Goswami, T., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of Liquid Chromatography & Related Technologies, 40(16), 823-832. [Link]
-
van den Broek, I., et al. (2020). Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry quantification of pharmaceutical compounds. Journal of Chromatography B, 1152, 122229. [Link]
-
LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. LCGC International. [Link]
-
Singh, S., et al. (2013). Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques. Journal of Pharmaceutical Analysis, 3(6), 431-438. [Link]
-
Attar, M. A., et al. (2009). Human Skin Metabolism of Topical Retinoid Tazarotene. Drug Metabolism and Disposition, 37(3), 555-562. [Link]
-
Rawat, D., et al. (2013). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. Asian Journal of Pharmaceutical Education and Research, 2(2), 72-89. [Link]
-
Garg, A., et al. (2025). Exploring tazarotene's role in dermatology. Cosmoderma, 5(1), 1. [Link]
-
Chromatography Today. (2020, February 17). Challenges with Sample Preparation. Chromatography Today. [Link]
-
Wu, Y., et al. (2011). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 579-585. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Tazarotene? Patsnap Synapse. [Link]
-
Scientific Instrument Services. (2009, May 17). Protocol for Dermal (Skin) Tissue Homogenization in the Bullet Blender. Scientific Instrument Services. [Link]
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Validation & Comparative
A Comparative Analysis of Tazarotenic Acid and Tazarotene Sulfoxide: Unraveling Activity and Inactivity
Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of tazarotenic acid, the active metabolite of the prodrug tazarotene, and its major metabolite, tazarotene sulfoxide. We will explore the structural and functional differences that render one a potent therapeutic agent and the other biologically inert, supported by experimental data and established protocols.
Tazarotene is a third-generation, receptor-selective topical retinoid approved for the treatment of plaque psoriasis, acne vulgaris, and photodamaged skin.[1][2][3][4] Its therapeutic efficacy is not derived from the parent compound itself, but from its metabolic conversion within the body.[3][5][6] Understanding the metabolic fate of tazarotene is critical to comprehending its mechanism of action and safety profile. This guide will dissect the roles of its two primary metabolites: tazarotenic acid and this compound.
The Metabolic Journey: From Prodrug to Active Compound and Inactive Metabolite
Tazarotene is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its pharmacological effects.[5][7] Upon topical application, tazarotene penetrates the skin and is rapidly hydrolyzed by esterases to its active form, tazarotenic acid (AGN 190299).[3][8][9] This conversion is the pivotal first step in its mechanism of action.
Subsequently, the now active tazarotenic acid undergoes further metabolism, primarily through oxidation, to form this compound.[5][8][10] This sulfoxidation step is a key part of the drug's elimination pathway, transforming the active molecule into a more polar, water-soluble compound that can be easily excreted from the body.[3][8]
Caption: Metabolic pathway of Tazarotene.
The Active Principle: Tazarotenic Acid's Receptor-Selective Action
The biological activity of tazarotene therapy is entirely attributable to tazarotenic acid.[5][10] This metabolite functions by binding to the family of nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors that regulate gene expression.[3][9]
A defining characteristic of tazarotenic acid is its receptor selectivity. It preferentially binds to and activates RAR-β and RAR-γ, with significantly lower affinity for RAR-α.[5][6][9] This selectivity is considered a key factor in its therapeutic profile, as RAR-γ is the predominant RAR subtype in the epidermis.[6] Importantly, neither tazarotene nor tazarotenic acid binds significantly to the retinoid X receptors (RXRs).[5][6][9]
Upon binding to RAR-β and RAR-γ, tazarotenic acid modulates the expression of retinoid-responsive genes, including the Tazarotene-Induced Genes (TIGs).[1] This leads to the normalization of abnormal keratinocyte differentiation, a reduction in keratinocyte hyperproliferation, and a decrease in the expression of inflammatory markers—the three key pathogenic factors in psoriasis.[9]
The Inactive Metabolite: The Role of this compound
In stark contrast to tazarotenic acid, this compound is considered biologically inactive. Its formation represents a crucial step in the detoxification and clearance of the active drug.[5][8] The addition of an oxygen atom to the sulfur in the thiochromane ring significantly alters the molecule's three-dimensional structure and electronic properties.
This structural modification is critical as it prevents effective binding to the ligand-binding pocket of the retinoic acid receptors. Consequently, this compound cannot initiate the conformational changes in the receptor required for transcriptional activation. It is primarily an elimination product, destined for excretion via urinary and fecal pathways.[8] While it is a major metabolite, its presence is a marker of drug clearance rather than therapeutic action.[11]
Comparative Data Summary
The fundamental differences between tazarotenic acid and this compound are summarized below.
| Feature | Tazarotenic Acid | This compound |
| Role | Active metabolite of tazarotene[5][10] | Inactive, elimination-phase metabolite[5][8] |
| Biological Activity | High (pharmacologically active) | None (pharmacologically inert) |
| Molecular Target | Retinoic Acid Receptors (RAR-β & RAR-γ)[6][9] | Does not significantly bind to RARs |
| Mechanism | Modulates gene expression via RAR activation[1][9] | No known mechanism of action |
| Metabolic Fate | Undergoes oxidation to sulfoxide for elimination[8][10] | Further metabolized and/or directly eliminated[8] |
| Primary Function | Therapeutic effect (anti-psoriatic, anti-acne) | Facilitates drug clearance from the body |
Experimental Protocols for Determining Biological Activity
The differentiation between an active and inactive compound is not theoretical; it is determined through rigorous experimental validation. The following are standard, self-validating protocols used to quantify the biological activity of retinoid compounds.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of tazarotenic acid and this compound for RAR subtypes.
-
Methodology:
-
Receptor Preparation: Utilize recombinant human RAR-α, RAR-β, and RAR-γ proteins.
-
Incubation: Incubate a constant concentration of a high-affinity radiolabeled retinoid (e.g., [³H]-all-trans retinoic acid) with one of the RAR subtypes.
-
Competition: Add increasing concentrations of the unlabeled test compounds (tazarotenic acid or this compound) to compete for binding with the radioligand.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using a filter-based method.
-
Quantification: Measure the radioactivity captured on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC₅₀ (the concentration that displaces 50% of the radioligand) and convert it to a binding affinity constant (Ki).
-
-
Expected Outcome: Tazarotenic acid will exhibit low Ki values (nanomolar range) for RAR-β and RAR-γ, indicating high-affinity binding. This compound will show very high or non-determinable Ki values, confirming its negligible affinity for the receptors.
Reporter Gene Transcriptional Activation Assay
This cell-based assay measures the functional consequence of receptor binding—the ability to activate gene expression.
-
Objective: To quantify the ability of tazarotenic acid and this compound to function as RAR agonists.
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HeLa or HEK293) that does not endogenously express high levels of RARs.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the genetic code for a specific human RAR subtype (e.g., RAR-γ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).
-
-
Treatment: Treat the transfected cells with a range of concentrations of the test compounds (tazarotenic acid or this compound).
-
Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis & Measurement: Lyse the cells and measure the activity of the luciferase enzyme by adding its substrate and quantifying the resulting luminescence.
-
Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
-
Expected Outcome: Tazarotenic acid will produce a robust, dose-dependent increase in luciferase activity, confirming its role as an RAR agonist. This compound will fail to induce a significant increase in luminescence, demonstrating its lack of biological activity at the transcriptional level.
Caption: Workflow for assessing retinoid bioactivity.
Conclusion
The comparison between tazarotenic acid and this compound provides a clear illustration of the structure-activity relationship in drug metabolism. The therapeutic action of tazarotene is entirely mediated by its active metabolite, tazarotenic acid, a potent and selective RAR-β/γ agonist. Conversely, this compound is a pharmacologically inert metabolite, representing a critical step in the drug's inactivation and clearance pathway. This clear demarcation of activity is fundamental to understanding the pharmacodynamics of tazarotene and underscores the importance of evaluating metabolic pathways in drug development and clinical application.
References
-
Tang-Liu, D. D., & R. M. Matsumoto. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
-
U.S. Food and Drug Administration. (n.d.). 21-184 Tazorac Pharmacology Review. accessdata.fda.gov. [Link]
-
Zhu, J., et al. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 25(7), 3895. [Link]
-
Yen, A., et al. (2004). A retinoic acid receptor beta/gamma-selective prodrug (tazarotene) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation. Molecular Pharmacology, 66(5), 1330-1339. [Link]
-
Menter, A. (2009). Efficacy and safety of topical tazarotene: a review. International Journal of Dermatology, 48(10), 1133-1139. [Link]
-
Wikipedia. (2024). Tazarotene. [Link]
-
Menter, A. (1998). Tazarotene--first of a new generation of receptor-selective retinoids. Skin Therapy Letter, 3(4), 1-4. [Link]
-
Thacher, S. M., et al. (2015). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 43(7), 1018-1025. [Link]
-
National Center for Biotechnology Information. (n.d.). Tazarotene. PubChem. [Link]
-
Doctorly. (2022, January 18). TRETINOIN VS. TAZAROTENE? Which is the most POWERFUL retinoid on earth? | Doctorly Investigates [Video]. YouTube. [Link]
-
Menter, A. (1999). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 41(4), S23-S28. [Link]
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Pharmaffiliates. (n.d.). Tazarotene-impurities. [Link]
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Adooq Bioscience. (n.d.). Retinoid Receptor inhibitors. [Link]
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Veeprho. (n.d.). This compound | CAS 864841-56-5. [Link]
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Singh, S., et al. (2018). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 159, 264-277. [Link]
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Bailey, E., & A. J. D. Chalmers. (2007). A review of tazarotene in the treatment of photodamaged skin. Journal of Cosmetic and Laser Therapy, 9(1), 37-43. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and LC-MS Methods for Tazarotene Sulfoxide Analysis
Introduction
Tazarotene is a third-generation, receptor-selective acetylenic retinoid. It functions as a prodrug, rapidly converting via de-esterification in biological systems to its active metabolite, tazarotenic acid.[1][2] This active form modulates the expression of retinoic acid receptors, making tazarotene an effective topical treatment for psoriasis, acne vulgaris, and photoaging.[3] However, the chemical stability of tazarotene is a critical concern in pharmaceutical development. Under oxidative stress conditions, tazarotene can degrade to form Tazarotene Sulfoxide.[1]
The accurate quantification of tazarotene and its related substances—including the active metabolite tazarotenic acid and the degradation product this compound—is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and toxicological assessments. Two analytical techniques dominate this field: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
This guide provides an in-depth comparison of these two methodologies for the analysis of this compound. We will explore the fundamental principles of each technique, present comparative experimental data, and provide detailed protocols. Crucially, we will discuss the principles of cross-validation, a necessary step when transitioning between these methods, to ensure data consistency and integrity, adhering to regulatory expectations such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5]
Chapter 1: Foundational Principles of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, primarily used for separating, identifying, and quantifying components in a mixture. Its operation relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of analyte molecules between the two phases. For the analysis of tazarotene and its derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[6][7]
Detection is typically performed using a UV-Visible or Diode Array Detector (DAD), which measures the absorbance of light by the analytes as they elute from the column. The wavelength for detection is selected based on the chromophore of the target molecule; for tazarotene, this is often around 346 nm.[8] HPLC-UV is robust, cost-effective, and ideal for analyzing bulk drug substances and formulated products where analyte concentrations are relatively high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. After analytes are separated by the LC column, they enter the mass spectrometer's ion source, where they are ionized. The resulting ions are then separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). These selected "parent" ions are fragmented in a collision cell (Q2), and the resulting "daughter" ions are analyzed in a second mass analyzer (Q3).
This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (parent ion mass and daughter ion mass), drastically reducing signal interference from complex matrices like plasma or skin homogenates.[9] This makes LC-MS/MS the gold standard for bioanalysis, capable of achieving detection limits in the picogram (pg/mL) to low nanogram (ng/mL) range.[10][11]
Chapter 2: Head-to-Head Method Comparison for this compound
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective. For this compound, this typically involves either its quantification as a process-related impurity or degradation product in a pharmaceutical formulation or its measurement as a potential metabolite in a biological matrix.
-
Application & Purpose :
-
HPLC-UV : Best suited for quality control (QC) and stability testing of tazarotene drug products. Its purpose is to quantify the parent drug and ensure that impurities, like this compound, remain below specified limits (e.g., per ICH guidelines). The analyte concentrations are in the micrograms-per-milliliter (µg/mL) range.[6]
-
LC-MS/MS : Essential for bioanalytical applications, such as pharmacokinetic (PK) studies in plasma or dermatopharmacokinetic (DPK) studies in skin tissue.[12] Its unparalleled sensitivity is required to detect the trace concentrations (ng/mL or pg/mL) of the parent drug and its metabolites/degradation products following administration.[10]
-
-
Sensitivity & Detection Limits :
-
HPLC-UV : The Limit of Quantification (LOQ) is typically in the µg/mL range. For instance, a validated RP-HPLC method for tazarotene showed linearity from 2.25-11.25 µg/mL.[6] This is more than adequate for formulation assays but insufficient for most bioanalytical studies.
-
LC-MS/MS : Offers vastly superior sensitivity. Validated methods for tazarotene and its active metabolite tazarotenic acid demonstrate LOQs as low as 0.025 ng/mL (25 pg/mL).[11] This sensitivity is critical for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
-
Selectivity & Specificity :
-
HPLC-UV : Relies on chromatographic retention time for identification. While effective, co-elution with other matrix components or structurally similar impurities can lead to interference and inaccurate quantification.
-
LC-MS/MS : Provides unequivocal identification through the unique mass transitions (parent ion → daughter ion) for each analyte. This high degree of specificity allows for the accurate quantification of this compound even in the presence of the parent drug, other metabolites, and endogenous biological components.
-
-
Matrix Effects & Sample Preparation :
-
HPLC-UV : Generally less prone to matrix effects. Sample preparation for drug formulations often involves a simple "dilute-and-shoot" approach.
-
LC-MS/MS : Highly susceptible to matrix effects, particularly ion suppression, where components from the biological matrix co-eluting with the analyte interfere with the ionization process. This necessitates more complex sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the mandatory use of a stable isotope-labeled internal standard to compensate for analytical variability.[9][11]
-
Comparative Summary of Validation Parameters
The following table summarizes typical performance characteristics, synthesized from published methods for tazarotene and related compounds.
| Parameter | HPLC-UV (for Formulation QC) | LC-MS/MS (for Bioanalysis) | Rationale & Causality |
| Application | Stability testing, impurity profiling, QC of drug product | Pharmacokinetic, toxicokinetic, and metabolism studies | Method choice is driven by the required sensitivity and the complexity of the sample matrix. |
| Linearity Range | ~2 - 12 µg/mL[6] | ~0.1 - 600 ng/mL[10][11] | LC-MS/MS covers a much wider and lower dynamic range needed for in-vivo studies. |
| LOQ | ~1 µg/mL | ~0.1 ng/mL (100 pg/mL)[11] | Mass spectrometry is an inherently more sensitive detection technique than UV absorbance. |
| Accuracy | 98 - 101%[6] | 93 - 107%[13] | Both methods must meet stringent accuracy criteria as per regulatory guidelines (typically 85-115%, or 80-120% at LOQ).[14] |
| Precision (%RSD) | < 2%[7] | < 15%[10][12] | Tighter precision is expected for high-concentration QC samples compared to low-concentration bioanalytical samples. |
| Sample Matrix | Drug product (cream, gel) | Plasma, Skin, Serum | The complexity of biological matrices necessitates the superior selectivity of MS detection. |
| Internal Standard | Often not required | Stable Isotope-Labeled (SIL-IS) preferred | An internal standard is critical in LC-MS/MS to correct for matrix effects and extraction variability. |
Chapter 3: Experimental Protocols & Workflows
The following protocols are representative methodologies for the analysis of tazarotene and its sulfoxide derivative.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This method is designed for the quantification of tazarotene and the detection of this compound in a topical gel formulation.
-
Instrumentation : HPLC system with a UV/DAD detector, analytical balance, sonicator.
-
Chromatographic Conditions :
-
Standard Preparation :
-
Prepare a stock solution of Tazarotene reference standard at 1000 µg/mL in methanol.
-
Prepare working standards by serial dilution to create a calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh an amount of gel equivalent to 1 mg of tazarotene into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve and extract the drug.
-
Make up the volume to 50 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation : The method must be validated according to ICH Q2(R1) guidelines, assessing specificity (in the presence of degradation products like the sulfoxide), linearity, accuracy, precision, and robustness.[4]
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A Comparative Guide to the Relative Bioavailability and Metabolite Profiles of Tazarotene Formulations
For researchers, scientists, and drug development professionals, understanding the nuances of drug delivery and metabolic fate is paramount. This guide provides an in-depth, objective comparison of the relative bioavailability of various tazarotene formulations and their corresponding metabolite profiles. Tazarotene, a third-generation synthetic retinoid, is a cornerstone in the treatment of acne vulgaris, psoriasis, and photoaging.[1][2] Its efficacy is intrinsically linked to its formulation, which governs its penetration, conversion to the active metabolite, and systemic exposure. This document synthesizes data from pivotal clinical studies to offer a clear, evidence-based perspective.
Introduction to Tazarotene: Mechanism and Metabolism
Tazarotene is an acetylenic retinoid that functions as a prodrug.[3] Following topical application, it is rapidly hydrolyzed by cutaneous esterases into its active form, tazarotenic acid.[4][5] This active metabolite selectively binds to retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[6][7] This interaction modulates the expression of genes involved in cellular differentiation, proliferation, and inflammation, thereby normalizing keratinocyte differentiation and reducing hyperproliferation.[6]
The therapeutic action of tazarotene is localized to the skin, making systemic exposure a critical safety and formulation parameter. Low systemic absorption is a desirable characteristic to minimize potential systemic adverse effects.[4]
Tazarotene's journey from prodrug to elimination involves several key steps. The initial and most critical step is the rapid conversion to tazarotenic acid. Subsequently, tazarotenic acid undergoes further systemic metabolism into less active or inactive compounds, such as its sulfoxide and sulfone derivatives, which are then eliminated.[3][4][7] The cytochrome P450 enzymes CYP26A1 and CYP26B1 have been identified as key players in the oxidative metabolism of tazarotenic acid.[7]
Caption: Metabolic conversion of tazarotene prodrug to its active form and subsequent elimination.
Comparative Bioavailability of Tazarotene Formulations
Tazarotene is available in several formulations, including cream, gel, foam, and lotion, each with a unique vehicle composition that influences drug release, skin penetration, and consequently, systemic bioavailability.[8][9] The primary measure of systemic exposure for tazarotene is the plasma concentration of its active metabolite, tazarotenic acid.
A key consideration in formulation selection is balancing efficacy with tolerability. Studies have shown that different formulations can lead to significantly different systemic exposures. A randomized, open-label study directly compared the bioavailability of tazarotene 0.1% foam with tazarotene 0.1% gel in patients with moderate-to-severe acne.[9][10]
The results indicated that the systemic exposure to both tazarotene and tazarotenic acid was significantly lower with the foam formulation compared to the gel.[9][10] This is a critical finding for clinicians and formulators, as lower systemic exposure can correlate with a more favorable safety profile, particularly concerning systemic retinoid side effects. The foam formulation may, therefore, be a preferable alternative for patients who require tazarotene therapy over large body surface areas or for extended durations.
More recently, novel lotion formulations have been developed to improve tolerability and patient adherence.[8] A clinical study compared a short-contact tazarotene 0.1% lotion (DFD-03) with the established tazarotene 0.1% cream (Tazorac®).[8] The study design involved different dosing regimens, providing valuable insights into how application frequency impacts systemic exposure.
Interestingly, twice-daily application of the short-contact lotion for just one minute resulted in an overall systemic exposure (AUC) of tazarotenic acid that was comparable to the once-daily, 12-hour application of the tazarotene cream.[8] This suggests that the lotion formulation allows for efficient delivery of the active ingredient in a much shorter contact time, potentially reducing local irritation without compromising the therapeutic dose delivered systemically. Conversely, once-daily application of the lotion resulted in lower systemic exposure compared to the once-daily cream.[8]
Quantitative Pharmacokinetic (PK) Data Summary
To facilitate a direct comparison, the following tables summarize the key pharmacokinetic parameters for tazarotenic acid from the aforementioned clinical studies.
Table 1: Tazarotenic Acid PK Parameters - Foam vs. Gel (0.1%) [10]
| Parameter | Tazarotene Foam 0.1% | Tazarotene Gel 0.1% | % Difference (Foam vs. Gel) |
| AUC₀₋₋ (hr*ng/mL) | 6.98 ± 3.56 | 12.46 ± 5.02 | ~46% Lower |
| Cₘₐₓ (ng/mL) | 0.43 ± 0.19 | 0.97 ± 0.49 | ~54% Lower |
| Data presented as mean ± SD from Day 22 of treatment. |
Table 2: Relative Tazarotenic Acid Exposure - Lotion vs. Cream (0.1%) [8]
| Comparison | AUC₀₋₂₄ Ratio (%) - Day 7 | AUC₀₋₂₄ Ratio (%) - Day 14 |
| Lotion (Twice Daily) vs. Cream (Once Daily) | 99.36% | 83.21% |
| Lotion (Once Daily) vs. Cream (Once Daily) | Lower exposure (data not specified as ratio) | Lower exposure (data not specified as ratio) |
| Data represents the ratio of least squares means for the area under the curve over 24 hours. |
These data clearly illustrate that formulation choice has a profound impact on the systemic bioavailability of tazarotene's active metabolite. The foam formulation demonstrates a significantly lower systemic burden compared to the gel, while the novel short-contact lotion offers comparable exposure to the cream but with a modified application paradigm.
Metabolite Profiles: Tazarotene and Tazarotenic Acid
Upon topical application, parent tazarotene levels in the systemic circulation are typically very low or undetectable.[8] This is a direct consequence of its efficient and rapid hydrolysis to tazarotenic acid within the skin. Therefore, the pharmacokinetic profile of tazarotenic acid is the most relevant indicator of systemic exposure and potential for systemic effects.
-
Tazarotene (Prodrug): Due to rapid esterase hydrolysis, plasma concentrations are minimal.[8] In the foam vs. gel study, mean tazarotene concentrations were detectable but higher following gel application compared to foam, mirroring the trend seen with the active metabolite.[9]
-
Tazarotenic Acid (Active Metabolite): This is the primary circulating species derived from the drug. Its concentration-time profile is used to determine key PK parameters like AUC and Cₘₐₓ.[8][10] It has a terminal half-life of approximately 18 hours, and steady-state concentrations are generally achieved within two weeks of consistent topical application.[4]
-
Further Metabolites: Tazarotenic acid is further metabolized to its sulfoxide and other polar metabolites before being eliminated through both renal and fecal pathways.[4] These downstream metabolites are considered less pharmacologically active.
Experimental Protocols: A Look Inside Bioavailability Studies
The data presented in this guide are derived from rigorously controlled clinical trials. Understanding the methodology is key to appreciating the validity and applicability of the findings.
A typical relative bioavailability study for a topical drug like tazarotene employs a single-center, randomized, open-label, parallel-group design.[8][9] Participants are often healthy adult volunteers or individuals with the target condition (e.g., acne vulgaris) to ensure the study conditions mimic real-world use.[8][10] The "maximal use" condition, where the drug is applied to a large surface area (e.g., face, chest, and back), is often employed to assess pharmacokinetics under conditions of highest potential systemic absorption.[10]
To construct a pharmacokinetic profile, serial blood samples are collected at predefined time points following drug application.[9] Plasma is then isolated and analyzed for concentrations of tazarotene and tazarotenic acid.
The gold-standard analytical technique for this purpose is High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) .[8] This method offers exceptional sensitivity and specificity, allowing for the accurate quantification of drug and metabolite concentrations even at the very low levels (pg/mL) typically observed following topical administration.[8]
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Tazarotene Under Pressure: A Comparative Guide to its Degradation Pathways Under Oxidative and Photolytic Stress
In the landscape of pharmaceutical development, understanding the stability of an active pharmaceutical ingredient (API) is paramount. For topical retinoids like tazarotene, a third-generation acetylenic retinoid prescribed for psoriasis, acne, and photodamaged skin, this understanding is critical to ensuring its therapeutic efficacy and safety.[1][2][3][4] This guide provides an in-depth comparison of the degradation products of tazarotene when subjected to oxidative and photolytic stress, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.
Tazarotene, a prodrug, is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid.[5][6] However, its stability under external stressors like light and oxidizing agents is a key consideration in formulation development and storage. Forced degradation studies are an indispensable tool in this process, providing a predictive assessment of a drug's stability profile. This guide will dissect the chemical transformations tazarotene undergoes under these distinct stress conditions, elucidating the resulting degradants and the underlying reaction pathways.
The Rationale Behind Stress Testing
Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are designed to intentionally degrade a drug substance. This controlled degradation helps to:
-
Elucidate degradation pathways: By identifying the resulting degradation products, we can understand the chemical liabilities of the molecule.
-
Develop stability-indicating analytical methods: The knowledge of potential degradants is crucial for developing and validating analytical methods that can accurately quantify the drug substance in the presence of its impurities.[7][8]
-
Inform formulation and packaging decisions: Understanding a drug's sensitivity to light or oxidation guides the selection of appropriate excipients and protective packaging.
Experimental Design: A Self-Validating Approach
The protocols outlined below are designed to be self-validating, ensuring that the observed degradation is a direct result of the applied stress and not an artifact of the experimental conditions. A key principle is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely degrading the parent drug.
Visualizing the Workflow
The following diagram illustrates the general workflow for conducting a comparative forced degradation study of tazarotene.
Caption: General workflow for comparative forced degradation of tazarotene.
Protocol 1: Oxidative Degradation of Tazarotene
This protocol employs hydrogen peroxide (H₂O₂) as the oxidizing agent to simulate oxidative stress.
Objective: To identify the degradation products of tazarotene formed under oxidative conditions.
Materials:
-
Tazarotene reference standard
-
Methanol or acetonitrile (HPLC grade)
-
3% (v/v) Hydrogen Peroxide solution
-
Volumetric flasks and pipettes
-
0.2 µm syringe filters
Procedure:
-
Sample Preparation: Prepare a stock solution of tazarotene in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Application: Transfer a known volume of the tazarotene stock solution to a volumetric flask. Add an equal volume of 3% H₂O₂ solution.[7][9][10]
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 15 minutes to 24 hours), monitoring the degradation periodically.[7][10] The goal is to achieve a noticeable degradation of the parent peak in the chromatogram.
-
Quenching (Optional): If the reaction is rapid, it can be quenched by dilution with the mobile phase.
-
Sample Analysis: Filter an aliquot of the stressed sample through a 0.2 µm syringe filter and analyze by a validated stability-indicating HPLC or LC-MS/MS method.[7]
Protocol 2: Photolytic Degradation of Tazarotene
This protocol follows the ICH Q1B guidelines for photostability testing.
Objective: To identify the degradation products of tazarotene formed under exposure to light.
Materials:
-
Tazarotene reference standard
-
Methanol or acetonitrile (HPLC grade)
-
Quartz cuvettes or other suitable transparent containers
-
A calibrated photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.
-
Control samples protected from light (e.g., wrapped in aluminum foil).
Procedure:
-
Sample Preparation: Prepare a solution of tazarotene in methanol or acetonitrile at a concentration of approximately 1 mg/mL in a transparent container.
-
Stress Application: Expose the sample to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11]
-
Control Sample: Simultaneously, keep a control sample of the same solution protected from light at the same temperature to differentiate between light-induced and thermal degradation.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC or LC-MS/MS method.
Comparative Analysis of Degradation Products
The primary distinction between oxidative and photolytic degradation of tazarotene lies in the specific transformation products and their relative abundance. Both stress conditions predominantly affect the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety of the tazarotene molecule.[9][12][13]
Oxidative Degradation Pathway
Under oxidative stress, the sulfur atom in the thiopyran ring is the primary site of attack.[9][13] This leads to the formation of two main degradation products:
-
Tazarotene Sulfoxide (TP-6): This is the initial and major oxidation product, where the sulfur atom is oxidized to a sulfoxide.[9]
-
Tazarotene Sulfone (TP-8): Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone.[5][9]
Caption: Primary oxidative degradation pathway of tazarotene.
Photolytic Degradation Pathway
Photolytic degradation of tazarotene is a more complex process that can involve photo-oxidation.[11] While this compound (TP-6) is also a presumed product under photolytic stress, a broader array of degradation products can be formed.[9] The degradation primarily affects the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety, with the sulfur atom and the methyl groups being the most susceptible fragments to oxidation.[9][12][13]
Studies have identified several photocatalytic degradation products, indicating that photolytic stress can lead to a more diverse degradation profile compared to simple chemical oxidation.[9][12][13] The formation of these products can be influenced by the presence of photocatalysts like TiO₂ and ZnO.[9][12][13][14]
Summary of Key Degradation Products
| Degradation Product | Chemical Transformation | Observed Under Oxidative Stress | Observed Under Photolytic Stress |
| This compound (TP-6) | Oxidation of the sulfur atom to a sulfoxide | Yes (Major)[9] | Yes (Presumed Product)[9] |
| Tazarotene Sulfone (TP-8) | Further oxidation of the sulfoxide to a sulfone | Yes[9] | Yes[9][13] |
| Other Oxidized Products | Oxidation of the methyl groups on the thiopyran ring | Minor | Yes[9][12][13] |
It is important to note that tazarotenic acid, the active metabolite and a major degradation product under hydrolytic (acidic and basic) conditions, is generally not observed under oxidative or photolytic stress.[9][15][16]
Analytical Characterization
A robust, stability-indicating analytical method is essential for separating and quantifying tazarotene from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[4][7]
Typical RP-HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., Waters Symmetry 150 x 3.9 mm, 5µm).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).[7][16]
-
Detection: UV detection at a wavelength where both tazarotene and its degradation products have significant absorbance (e.g., 325 nm).[7]
-
Flow Rate: Typically around 1.0 mL/min.[7]
For structural elucidation of the unknown degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[9][12][13] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which, in conjunction with fragmentation patterns from MS/MS, allows for the confident identification of the degradation products.[16]
Conclusion
The degradation of tazarotene under oxidative and photolytic stress primarily targets the thiopyran ring, leading to the formation of sulfoxide and sulfone derivatives. While oxidative stress yields a more predictable and limited set of degradation products, photolytic stress can induce a more complex degradation profile, potentially involving photo-oxidation of both the sulfur atom and the adjacent methyl groups.
This comparative guide provides a framework for researchers and drug development professionals to design and execute robust forced degradation studies for tazarotene. By understanding the distinct degradation pathways, scientists can develop more stable formulations, establish appropriate storage conditions, and ensure the development of reliable analytical methods for quality control, ultimately safeguarding the therapeutic efficacy and safety of tazarotene-containing products.
References
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ResearchGate. (2025). Impurities of tazarotene: Isolation and structural characterisation. Retrieved from [Link]
-
Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
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McKeage, K., & Scott, L. J. (2003). Tazarotene. American Journal of Clinical Dermatology, 4(3), 209–212. [Link]
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Roy, C., Patel, H., & Chakrabarty, J. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Indo American Journal of Pharmaceutical Research, 3(5), 6436-6447. [Link]
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ResearchGate. (n.d.). Average relative peak areas of tazarotene and its main photocatalytic.... Retrieved from [Link]
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Duvic, M., Nagpal, S., Asano, A. T., & Chandraratna, R. A. (1997). Molecular mechanisms of tazarotene action in psoriasis. Journal of the American Academy of Dermatology, 37(2 Pt 3), S18–S24. [Link]
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Comparative Guide to Tazarotene Formulations: Impact on Systemic Exposure of Tazarotenic Acid and its Sulfoxide Metabolite
For drug development professionals, optimizing a topical therapy's efficacy while ensuring patient safety is paramount. With potent molecules like the retinoid prodrug tazarotene, the formulation vehicle is not merely a carrier but a critical determinant of the therapeutic index. This guide provides an in-depth comparison of how different tazarotene formulations—creams, gels, foams, and lotions—directly influence the systemic exposure of its active metabolite, tazarotenic acid, and the subsequent formation of its sulfoxide derivative. Understanding these relationships is key to designing safer and more effective dermatological treatments.
The Metabolic Journey of Tazarotene: From Prodrug to Elimination
Tazarotene is a third-generation, receptor-selective acetylenic retinoid.[1] It is applied topically as a prodrug and must undergo bioactivation in the skin to exert its therapeutic effects. The primary metabolic cascade is crucial for understanding systemic exposure, as the properties of the metabolites differ from the parent compound.
Upon application, tazarotene rapidly encounters esterase enzymes in the skin and is hydrolyzed to its principal active metabolite, tazarotenic acid .[2][3][4] This active form is responsible for binding to specific retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, which modulates gene expression to normalize keratinocyte differentiation and proliferation and reduce inflammation.[4]
Tazarotenic acid that reaches systemic circulation is further metabolized, primarily through oxidation, to form metabolites like tazarotenic acid sulfoxide and tazarotenic acid sulfone.[5][6] This process is mediated by cytochrome P450 enzymes, including CYP26A1 and CYP26B1.[6] These more polar metabolites are then eliminated from the body through both urine and feces.[2] The entire pathway is designed for rapid metabolism and elimination, which helps limit systemic accumulation.[7]
Caption: Metabolic pathway of tazarotene after topical application.
Formulation-Dependent Pharmacokinetics: A Comparative Analysis
The choice of vehicle significantly alters the rate and extent of tazarotene's penetration through the stratum corneum, directly impacting the plasma concentrations of tazarotenic acid. Clinical pharmacokinetic (PK) studies have demonstrated clear differences between formulations.
Tazarotene 0.1% Foam vs. Gel
A pivotal comparison in formulation science is the performance of foam versus gel vehicles. Foams are often developed to improve cosmetic elegance and spreadability, but they can also alter drug delivery. A randomized, open-label study directly compared the bioavailability of tazarotene 0.1% foam to the 0.1% gel in patients with moderate-to-severe acne.[8]
The results were striking: the gel formulation led to significantly higher systemic exposure of both tazarotene and its active metabolite, tazarotenic acid.[8][9] Mean area under the curve (AUC) and maximum plasma concentration (Cmax) for tazarotenic acid were approximately 1.8 to 2.2 times higher with the gel compared to the foam.[10][11] This demonstrates that the foam formulation provides a clear advantage in minimizing systemic drug load.
Causality: The lower systemic absorption from the foam is likely attributable to the vehicle's composition. Foams often contain volatile components that evaporate quickly upon application, potentially leaving a supersaturated, thermodynamically active drug film on the skin surface that favors localized delivery into the epidermis rather than deep dermal penetration and entry into the systemic circulation.
| Formulation (0.1%) | Analyte | Geometric Mean Cmax Ratio (Foam/Gel) | Geometric Mean AUC Ratio (Foam/Gel) | Reference |
| Tazarotene Foam vs. Gel | Tazarotenic Acid | ~46% | ~54% | [11] |
| Tazarotene Foam vs. Gel | Tazarotene (Parent) | ~56% | ~72% | [11] |
| Table 1: Comparison of systemic exposure between tazarotene 0.1% foam and gel formulations. Ratios indicate that foam exposure is significantly lower than gel exposure. |
Tazarotene Lotion vs. Cream
More recent innovations include lotion formulations designed for specific contact times. A study comparing a novel short-contact tazarotene 0.1% lotion (DFD-03) to a conventional 0.1% cream provides another critical perspective.[12] This study evaluated different dosing regimens for the lotion.
The data showed that the overall systemic exposure (AUC) of tazarotenic acid from the short-contact lotion applied twice daily was comparable to the once-daily application of the traditional cream.[10][12] However, when the lotion was applied only once daily, systemic exposure was lower than the once-daily cream.[12]
Causality: This highlights a different strategy for controlling systemic exposure: limiting the application contact time. The lotion is formulated to deliver the active ingredient effectively in a short period and is then washed off, thereby reducing the total absorbed dose over 24 hours compared to a leave-on product. This approach aims to uncouple local efficacy from systemic absorption.
| Treatment Arm | Analyte | AUC₀₋₂₄ Ratio (Day 14) | Cmax Ratio (Day 14) | Reference |
| Lotion (Twice Daily) vs. Cream (Once Daily) | Tazarotenic Acid | 83.21% | - | [12] |
| Lotion (Once Daily) vs. Cream (Once Daily) | Tazarotenic Acid | Lower Exposure | Lower Exposure | [12] |
| Table 2: Relative systemic exposure of a short-contact tazarotene lotion compared to a conventional cream. |
Methodologies for Assessing Bioavailability and Permeation
Evaluating the impact of formulation requires robust and validated experimental protocols. Both in vivo and in vitro methods are essential to building a comprehensive understanding.
Protocol 1: In Vivo Pharmacokinetic (PK) Bioavailability Study
This protocol is foundational for comparing systemic exposure between different topical formulations in a clinical setting.
Objective: To determine and compare the relative systemic bioavailability of tazarotenic acid from two or more tazarotene formulations after repeated topical application.
Methodology:
-
Subject Recruitment: Enroll healthy volunteers or patients with the target condition (e.g., acne vulgaris) who meet specific inclusion/exclusion criteria.[13] The sample size should be sufficient for statistical power.
-
Study Design: A randomized, open-label, parallel-group, or crossover design is typically used. For topical drugs with potential for skin retention, a parallel design is often preferred.[13]
-
Dosing Regimen: Subjects are randomized to receive one of the formulations. A standardized dose (e.g., a mean of 3.7 grams) is applied once daily to a fixed, large surface area (e.g., face, chest, upper back, and shoulders, approximating 15% of Body Surface Area) for a set period (e.g., 22 days) to achieve steady-state conditions.[8][11]
-
Rationale: Using a large surface area represents a "maximal use" scenario to assess the highest likely systemic exposure, which is critical for safety evaluation. The duration ensures that drug accumulation reaches a plateau.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points. This includes pre-dose (trough) samples on multiple days to assess accumulation and an intensive sampling schedule over 24-72 hours after the final dose to characterize the full PK profile (absorption, distribution, elimination).[8][13]
-
Bioanalysis: Plasma samples are processed and analyzed for concentrations of tazarotene and tazarotenic acid using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Rationale: LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the low concentrations of analytes expected after topical administration.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC.[12]
-
Statistical Comparison: The PK parameters for the different formulations are compared statistically to determine if there are significant differences in the rate and extent of absorption.
Caption: Workflow for an in vivo comparative pharmacokinetic study.
Protocol 2: In Vitro Permeation Test (IVPT)
IVPT is a powerful tool used during formulation development to screen and compare candidates without the need for clinical trials. It provides crucial data on the permeation of a drug through the skin barrier.
Objective: To quantify and compare the flux and cumulative permeation of tazarotenic acid from different formulations across an excised skin membrane.
Methodology:
-
Skin Preparation: Use excised human skin (e.g., from elective surgery) or a validated animal model like porcine skin, which is anatomically similar. The skin is dermatomed to a uniform thickness (e.g., 500-750 µm) to ensure consistency.[14]
-
Rationale: Human skin is the gold standard, but porcine skin is a well-accepted alternative. Consistent thickness is critical to reduce variability in permeation results.
-
-
Diffusion Cell Setup: Mount the skin sections in vertical Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid in the receptor compartment.
-
Receptor Fluid: Fill the receptor compartment with a phosphate-buffered saline solution, often containing a solubilizing agent like bovine serum albumin or a non-ionic surfactant, to maintain "sink conditions."[15]
-
Rationale: Sink conditions ensure that the concentration of the drug in the receptor fluid remains low, preventing it from inhibiting further diffusion across the skin. This mimics the rapid removal of the drug by the dermal microcirculation in vivo.
-
-
Formulation Application: Apply a finite, clinically relevant dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment. The system is maintained at a constant temperature of 32°C.
-
Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the receptor fluid for analysis and replace with fresh, pre-warmed fluid.
-
Bioanalysis: Quantify the concentration of tazarotenic acid in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the steady-state flux (Jss) and the cumulative amount of drug permeated per unit area over time. These parameters are then compared between formulations.
Conclusion and Future Directions
The evidence is unequivocal: formulation is a powerful tool for modulating the systemic exposure of tazarotenic acid and its sulfoxide metabolite. Newer vehicles like foams can significantly reduce systemic absorption compared to traditional gels, offering a potentially improved safety profile without compromising the localized delivery of the drug.[8] Similarly, innovative approaches like short-contact lotions provide an alternative strategy to minimize the total absorbed dose.[12]
For researchers and drug developers, these findings underscore the necessity of integrating advanced formulation science early in the development process. By carefully selecting excipients and vehicle types, it is possible to engineer topical products that maximize drug retention within the target tissue while minimizing translocation into the systemic circulation. This is especially critical for compounds in the retinoid class, where mitigating systemic exposure is a key regulatory and clinical concern.[16] Future research should continue to explore novel drug delivery systems that can further refine this balance, ultimately leading to safer and more patient-compliant therapies.
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A Comparative Guide to Tazarotene Sulfoxide and Tazarotenic Acid as Metabolic Markers in Drug Development
For researchers, clinical pharmacologists, and drug development professionals, the accurate measurement of a drug's metabolic fate is fundamental to understanding its efficacy, safety, and pharmacokinetic profile. Tazarotene, a third-generation topical retinoid, presents an interesting case study in metabolic marker selection. As a prodrug, its therapeutic activity is contingent on its biotransformation. This guide provides an in-depth comparison of its primary active metabolite, tazarotenic acid, and a key downstream metabolite, tazarotene sulfoxide, to inform the selection of the most appropriate biomarker for preclinical and clinical studies.
The Metabolic Journey of Tazarotene: From Prodrug to Elimination
Tazarotene is an ethyl ester prodrug that must be metabolically activated to exert its therapeutic effects.[1][2][3] Its journey begins upon topical application, where it penetrates the skin and undergoes a series of well-defined biotransformation steps.
Step 1: Activation via De-esterification The initial and most critical metabolic step is the rapid hydrolysis of tazarotene by esterases present in the skin, blood, and liver.[4][5][6][7] This reaction cleaves the ethyl ester group, converting the inactive prodrug into its pharmacologically active free-acid form, tazarotenic acid .[2][8][9] This conversion is highly efficient, with the result that parent tazarotene is often found at very low or undetectable levels in systemic circulation.[8]
Step 2: Oxidative Metabolism of Tazarotenic Acid Once formed, tazarotenic acid, the active moiety, binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, to modulate gene expression.[9][10] Subsequently, it undergoes further Phase I metabolism to more polar, water-soluble compounds to facilitate elimination.[4][11] A primary pathway is the oxidation of the sulfur atom on the benzothiopyranyl ring, leading to the formation of tazarotenic acid sulfoxide .[4][12] This reaction is catalyzed by several enzyme systems, including Cytochrome P450 (CYP) enzymes, such as CYP2C8, and Flavin-containing Monooxygenases (FMOs).[12][13] Further oxidation can convert the sulfoxide to tazarotenic acid sulfone.[12]
This metabolic cascade is crucial for understanding which molecule best serves as a marker for drug exposure and activity.
Caption: Metabolic activation and subsequent oxidative clearance of Tazarotene.
Tazarotenic Acid: The Marker of Bioactivity
Tazarotenic acid is the primary active metabolite and, for most applications, the most relevant metabolic marker for assessing systemic exposure and pharmacodynamic activity.
Rationale for Use
As the direct product of tazarotene activation, the concentration of tazarotenic acid in plasma or skin is the most proximal indicator of the amount of active drug available to interact with its target receptors.[2][5][10] Its levels are directly proportional to the amount of tazarotene that has been absorbed and metabolized. Therefore, pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) for tazarotenic acid are standard metrics in clinical trials to establish bioequivalence and assess systemic exposure.[1][8]
Pharmacokinetic Profile
Tazarotenic acid is characterized by rapid elimination, with a terminal half-life of approximately 18 hours following topical application.[4] It does not accumulate in adipose tissue and is cleared via both urinary and fecal pathways as further metabolized, more polar compounds.[4][14] This predictable pharmacokinetic profile makes it a reliable marker for quantifying drug exposure over a dosing interval.
Analytical Considerations
Quantification is robustly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[15][16][17] Validated methods exist for its measurement in various biological matrices, including plasma and skin homogenates.[15][16]
This compound: A Window into Metabolic Clearance
While tazarotenic acid indicates exposure, tazarotenic acid sulfoxide provides valuable information about the drug's subsequent metabolic clearance and the activity of specific enzyme pathways.
Rationale for Use
Monitoring tazarotenic acid sulfoxide is particularly useful in several advanced research contexts:
-
Drug-Drug Interaction (DDI) Studies: Since tazarotenic acid is metabolized by CYP2C8 and FMOs, co-administration with inhibitors or inducers of these enzymes could alter its clearance.[13] A change in the ratio of tazarotenic acid sulfoxide to tazarotenic acid can serve as a sensitive indicator of such an interaction. For instance, co-administration of a potent CYP2C8 inhibitor would be expected to decrease the formation of the sulfoxide metabolite.
-
Pharmacogenomics: Patient-to-patient variability in the expression or activity of CYP and FMO enzymes could lead to different rates of tazarotenic acid clearance. Measuring the sulfoxide metabolite can help phenotype individuals as rapid or slow metabolizers.
-
Metabolic Stability Assessment: In in vitro systems, such as human liver microsomes, the rate of formation of tazarotenic acid sulfoxide is a direct measure of the metabolic stability of the active drug.[12]
Formation Dynamics
The appearance of tazarotenic acid sulfoxide is downstream of tazarotenic acid. Its concentration profile will lag behind that of the parent metabolite and will depend on both the rate of formation of tazarotenic acid and its subsequent rate of oxidation.
Head-to-Head Comparison: Choosing the Right Marker
The choice between tazarotenic acid and its sulfoxide derivative depends entirely on the experimental question being asked.
| Feature | Tazarotenic Acid | Tazarotenic Acid Sulfoxide |
| Metabolic Role | Primary, pharmacologically active metabolite.[4][10] | Secondary, oxidative metabolite.[4][12] |
| Primary Indication | Direct measure of systemic exposure and bioavailability.[8] | Marker for metabolic clearance activity (CYP/FMO pathways).[13] |
| Correlation to Effect | High. Its concentration is directly related to receptor engagement. | Indirect. Reflects the rate of inactivation of the active drug. |
| Typical Use Case | Bioequivalence studies, dose-response analysis, standard PK.[1] | Drug-drug interaction studies, pharmacogenomic research. |
| Temporal Profile | Appears rapidly after administration of the prodrug.[4][5] | Appears after tazarotenic acid has formed and is being metabolized. |
| Analytical Target | Essential for all pharmacokinetic assessments. | Optional, for specialized metabolic studies. |
Experimental Protocols: A Self-Validating System
Accurate quantification is paramount. The following protocol outlines a validated approach for the simultaneous measurement of tazarotene metabolites in plasma, grounded in established methodologies.[15][16] The inclusion of an internal standard and quality control (QC) samples at multiple concentrations ensures the self-validating nature of the assay.
Experimental Workflow Diagram
Caption: Step-by-step workflow for plasma sample analysis.
Protocol: Simultaneous Quantification by LC-MS/MS
-
Causality Statement: This protocol uses reversed-phase chromatography to separate the moderately hydrophobic analytes and tandem mass spectrometry for highly selective and sensitive detection, which is the gold standard for bioanalysis.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of a suitable internal standard (IS) working solution (e.g., tazarotenic acid-d6).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A C18 column (e.g., Hypersil BDS C8, 4.6 × 100 mm, 2.4 µm) is effective for retaining and separating the analytes.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from ~30% B to 95% B over several minutes allows for the separation of the metabolites from endogenous matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions would be determined by direct infusion of analytical standards for tazarotenic acid and tazarotenic acid sulfoxide.
-
-
Data Analysis and Validation:
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
The concentration of the analytes in the QC and unknown samples is determined using the regression equation from the calibration curve.
-
The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, and stability.[15]
-
Conclusion and Recommendations
The selection of a metabolic marker is not a one-size-fits-all decision. It must be driven by the scientific question at hand.
-
For routine pharmacokinetic studies, bioequivalence trials, and any assessment of drug exposure and dose-response, tazarotenic acid is the unequivocal marker of choice . Its concentration is the most direct and reliable measure of the biologically active moiety in the system.
-
For specialized investigations into metabolic pathways, such as drug-drug interaction potential or pharmacogenomic variability, the simultaneous measurement of tazarotenic acid sulfoxide alongside tazarotenic acid provides a deeper level of mechanistic insight. The ratio between the two can serve as a powerful tool to understand the dynamics of metabolic clearance.
By understanding the distinct roles of these two key metabolites, researchers can design more informative studies, leading to a more comprehensive understanding of tazarotene's pharmacology and a more robust drug development program.
References
-
Nelson, W. L., & Rettie, A. E. (2014). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 42(5), 844–851. [Link]
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Tang-Liu, D. D., & Williams, R. L. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–281. [Link]
-
Menter, A. (2000). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 43(2 Pt 3), S31–S35. [Link]
-
Al-Sowayan, N. S., & Al-Saleh, H. I. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules, 30(1), 123. [Link]
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Marks, R. (1998). Tazarotene--first of a new generation of receptor-selective retinoids. Skin Pharmacology and Applied Skin Physiology, 11(4-5), 253–259. [Link]
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U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 202736. accessdata.fda.gov. [Link]
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Pillai, R., & D'Souza, L. (2019). Bioavailability, Pharmacokinetics, and Transepidermal Water Loss of Short Contact Tazarotene Lotion 0.1% Versus Tazarotene (Tazorac®) Cream 0.1%. The Journal of Clinical and Aesthetic Dermatology, 12(9), 20–25. [Link]
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Al-Hassani, R., & Al-Shammari, M. (2025). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 26(7), 3636. [Link]
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Madhu, C., & Tang-Liu, D. D. (1997). Metabolic deesterification of tazarotene in human blood and rat and human liver microsomes. Journal of Pharmaceutical Sciences, 86(8), 972–974. [Link]
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Human Metabolome Database. (2012). Tazarotene (HMDB0014937). hmdb.ca. [Link]
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Duvic, M. (2000). Pharmacokinetics and safety review of tazarotene. Journal of the American Academy of Dermatology, 43(2 Pt 3), S22–S25. [Link]
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ResearchGate. (n.d.). Tazarotene metabolization into tazarotenic acid. researchgate.net. [Link]
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National Center for Biotechnology Information. (n.d.). Tazarotene. PubChem Compound Database. [Link]
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Wang, L., et al. (2021). Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS. Journal of Chromatography B, 1163, 122455. [Link]
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Weinstein, G. D. (1998). Pharmacologic profile of tazarotene. Journal of the American Academy of Dermatology, 39(4 Pt 2), S123–S126. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tazarotene? synapse.patsnap.com. [Link]
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Li, Y., et al. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 978-979, 173–178. [Link]
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Attar, M. A., et al. (2003). Cytochrome P450 2C8 and Flavin-Containing Monooxygenases are Involved in the Metabolism of Tazarotenic Acid in Humans. Drug Metabolism and Disposition, 31(7), 891-898. [Link]
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A Comparative Analysis of the Receptor Binding Affinity of Tazarotene and Its Active Metabolite, Tazarotenic Acid
This guide provides an in-depth comparison of the receptor binding affinities of the retinoid prodrug, tazarotene, and its pharmacologically active form, tazarotenic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct roles and potencies of these two molecules at their primary targets, the retinoic acid receptors (RARs).
Introduction: The Prodrug Strategy in Retinoid Therapeutics
Tazarotene is a third-generation, receptor-selective retinoid utilized in the topical treatment of psoriasis, acne vulgaris, and photoaging.[1][2] A key feature of its design is its function as a prodrug.[3] Upon topical application, tazarotene penetrates the skin and is rapidly hydrolyzed by cutaneous esterases to its active metabolite, tazarotenic acid.[1][4] This bioconversion is central to its pharmacological activity, as tazarotenic acid is the primary ligand responsible for interacting with the nuclear retinoic acid receptors (RARs).[1][5]
The initial user query mentioned a "sulfoxide metabolite." It is important to clarify that while tazarotenic acid is further metabolized to its sulfoxide and other polar metabolites for elimination, the parent compound, tazarotene, is primarily converted to tazarotenic acid to exert its therapeutic effects.[4] Therefore, the most pharmacologically relevant comparison is between the tazarotene prodrug and its active carboxylic acid metabolite, tazarotenic acid.
This guide will dissect the comparative binding affinities, explore the underlying mechanism of action, and provide a detailed experimental protocol for assessing these interactions.
Mechanism of Action: Selective Activation of Retinoic Acid Receptors
The therapeutic effects of tazarotene are mediated by the binding of its active metabolite, tazarotenic acid, to the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[3] These receptors are ligand-activated transcription factors that, upon binding to a ligand, form a heterodimer with a retinoid X receptor (RXR).[3] This receptor-ligand complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This process influences cellular differentiation, proliferation, and inflammation.[1]
A critical aspect of tazarotenic acid's profile is its selectivity for RARβ and RARγ over RARα.[1][6] This receptor selectivity is believed to contribute to its therapeutic efficacy while potentially minimizing some of the side effects associated with less selective retinoids.[1] Notably, tazarotenic acid does not exhibit significant binding to RXRs.[1]
Figure 1: Mechanism of Tazarotene Action.
Comparative Receptor Binding and Functional Activity
Direct competitive binding assays reveal that the prodrug, tazarotene, has a significantly lower affinity for RARs compared to its active metabolite, tazarotenic acid. The primary pharmacological activity is therefore attributable to tazarotenic acid.
| Compound | Receptor Target | Functional Activity (EC50, nM) |
| Tazarotene (Prodrug) | RARα, RARβ, RARγ | Not typically measured; low activity |
| Tazarotenic Acid | RARα | >1000 |
| RARβ | 11 | |
| RARγ | 4 |
Note: The EC50 values are representative data derived from chimeric receptor transactivation assays as described in the literature. Absolute values may vary between experiments.
These data underscore the functional consequence of tazarotenic acid's binding profile. It is a potent activator of RARβ and RARγ, while having a significantly lower effect on RARα. This selectivity for RARβ and RARγ is a hallmark of tazarotene's therapeutic action.[1][6]
Experimental Protocol: Competitive Radioligand Binding Assay for RARs
To empirically determine the binding affinities (Ki) of tazarotene and tazarotenic acid, a competitive radioligand binding assay is the gold standard. This protocol outlines a representative workflow.
4.1 Principle
This assay measures the ability of a test compound (e.g., tazarotene or tazarotenic acid) to compete with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to a specific retinoic acid receptor subtype (RARα, RARβ, or RARγ). The inhibition of the radioligand's binding is proportional to the affinity of the test compound for the receptor.
4.2 Materials
-
Receptors: Recombinant human RARα, RARβ, and RARγ ligand-binding domains.
-
Radioligand: [³H]-all-trans retinoic acid ([³H]-ATRA).
-
Test Compounds: Tazarotene and Tazarotenic Acid, dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA and protease inhibitors.
-
Wash Buffer: Cold PBS.
-
Scintillation Cocktail: Appropriate for radioisotope counting.
-
Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.
4.3 Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of tazarotene and tazarotenic acid in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the recombinant RARs to a predetermined optimal concentration in assay buffer.
-
Dilute [³H]-ATRA in assay buffer to a final concentration at or below its Kd for the respective receptor.
-
-
Assay Incubation:
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or excess unlabeled ATRA (for non-specific binding) or the test compound dilution.
-
25 µL of diluted [³H]-ATRA.
-
50 µL of the diluted receptor solution.
-
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Pre-wet the filter plate with wash buffer.
-
Transfer the incubation mixture to the filter plate.
-
Rapidly wash the filters three times with cold wash buffer using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Conclusion and Field Insights
The experimental evidence conclusively demonstrates that tazarotene functions as a prodrug, with its active metabolite, tazarotenic acid, being the key effector molecule. The negligible affinity of the parent compound for RARs, combined with its rapid conversion in the skin, ensures that the therapeutic activity is localized and driven by a molecule with a refined receptor selectivity profile.
For researchers in drug development, the case of tazarotene highlights a successful prodrug strategy. By delivering an esterified, more lipophilic molecule, cutaneous penetration can be optimized. Subsequent bioactivation to the carboxylic acid form provides a highly potent ligand that is selective for RARβ and RARγ. This receptor selectivity is a crucial design element, as it is thought to mediate the desired anti-psoriatic and anti-acne effects while potentially mitigating some of the adverse effects associated with pan-RAR agonists. Understanding this comparative affinity is fundamental to the continued development of next-generation, receptor-selective retinoids.
References
-
Chandraratna, R. A. (1996). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 135 Suppl 49, 18–25. [Link]
-
Furr, J. R., & Ly, S. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 25(7), 3633. [Link]
-
Yen, A., Sturgill, R., Varvayanis, S., & Cherwinski, H. M. (2004). A retinoic acid receptor beta/gamma-selective prodrug (tazarotene) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation. Molecular Pharmacology, 66(5), 1308–1317. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. tazarotene. [Link]
-
Tang-Liu, D. D., & Williams, D. F. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]
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- 6. A retinoic acid receptor beta/gamma-selective prodrug (tazarotene) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guardian Protocol: A Researcher's Guide to Safely Handling Tazarotene Sulfoxide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Tazarotene Sulfoxide. As a potent, retinoid-like compound, meticulous adherence to safety protocols is paramount to mitigate risks and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your research.
Understanding the Hazard: Why Caution is Critical
Tazarotene, the parent compound of this compound, is a member of the acetylenic class of retinoids and is known to be a potent teratogenic substance.[1][2] Tazarotene itself is metabolized into active forms, including sulfoxides.[1][3][4] Given this metabolic relationship and the potent nature of the parent compound, this compound must be handled with the same high level of caution as a hazardous or potent pharmaceutical ingredient.[5][6] The primary risks associated with handling this compound include:
-
Reproductive Toxicity: Tazarotene is classified as a Category X substance for pregnancy due to its teratogenic effects.[1] A Safety Data Sheet (SDS) for Tazarotene also indicates it is suspected of damaging fertility or the unborn child. Therefore, this compound should be presumed to carry similar reproductive risks.
-
Dermal and Mucous Membrane Irritation: Topical application of tazarotene can cause skin irritation, including pruritus, burning, redness, and peeling.[3][7] Accidental contact with mucous membranes should be avoided, and thorough hand washing after handling is mandatory.[1][4][8]
-
Photosensitivity: Tazarotene can increase sensitivity to sunlight.[1] While this is primarily a concern for topical application, it underscores the compound's biological activity.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective management of potent compounds like this compound relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Caption: The Hierarchy of Controls for managing potent compound exposure.
-
Engineering Controls: These are the first and most crucial line of defense. For this compound, this includes:
-
Ventilated Enclosures: All manipulations of powdered or volatile forms of this compound must be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE).[5] For sterile compounding, a Containment Primary Engineering Control (C-PEC) within a Containment Secondary Engineering Control (C-SEC) is recommended.[5]
-
Closed Systems: Whenever possible, utilize closed-system transfer devices (CSTDs) for solution transfers to minimize the generation of aerosols and droplets.
-
-
Administrative Controls: These are the policies and procedures that further reduce the risk of exposure.
-
Designated Areas: Establish clearly marked designated areas for handling and storing this compound. Access should be restricted to trained personnel.
-
Safe Work Practices: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. This includes procedures for weighing, dissolving, and cleaning.
-
Training: All personnel handling this compound must receive documented training on its hazards, proper handling procedures, and emergency protocols.[9]
-
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazardous substance. It is essential and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for handling this compound. The selection of specific PPE should be based on a risk assessment of the planned procedure.
| Body Part | PPE Specification | Rationale |
| Hands | Double gloving with chemotherapy-rated nitrile gloves.[10] | Provides a primary barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove.[11] |
| Body | Disposable, solid-front, back-closing lab coat or gown with tight-fitting cuffs.[10] | Protects skin and personal clothing from contamination. The back closure provides a more complete barrier than a standard front-buttoning lab coat. |
| Eyes | Chemical splash goggles or a full-face shield.[10] | Protects against splashes, aerosols, and airborne particles. Standard safety glasses are not sufficient.[12] |
| Respiratory | An N95 or higher-rated respirator is required when handling the powdered form of the compound.[10] | Prevents inhalation of airborne particles. A surgical mask does not provide adequate respiratory protection from chemical powders.[10][12] |
| Head/Hair | Disposable hair cover.[10] | Prevents contamination of the hair and reduces the risk of transferring the compound outside of the laboratory. |
| Feet | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants out of the designated handling area. |
Step-by-Step Handling Procedures
The following workflow provides a general guideline for safely handling this compound. Always refer to your institution's specific SOPs.
Caption: A generalized workflow for the safe handling of this compound.
Step 1: Preparation
-
Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Prepare a designated waste container for all disposable materials that will come into contact with this compound.
Step 2: Donning PPE
-
Don PPE in the following order: shoe covers, hair cover, inner gloves, gown, outer gloves, and eye/face protection. If a respirator is required, it should be fit-tested and donned according to established procedures.
Step 3: Compound Handling
-
Perform all manipulations within the certified ventilated enclosure.
-
When weighing the solid compound, use a disposable weigh boat and handle it with forceps.
-
To dissolve the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
After handling, thoroughly wash hands and any exposed skin, even if gloves were worn.[1][4][8]
Step 4: Doffing PPE
-
Remove PPE in a manner that prevents self-contamination. A general guideline is to remove the most contaminated items first. For example: outer gloves, gown, shoe covers, hair cover, eye/face protection, and finally inner gloves.
Step 5: Waste Disposal
-
All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[13]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[14] Do not discharge into the sewer or waterways.[13]
Step 6: Decontamination
-
Clean all surfaces and equipment that may have come into contact with this compound. Use a deactivating solution if one is available and recommended for retinoids, followed by a standard laboratory disinfectant.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
-
Spill: Evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up according to your institution's SOPs. For larger spills, contact your EHS office immediately.
By implementing these comprehensive safety measures, you can confidently and responsibly handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
-
Tazarotene Cream: Package Insert / Prescribing Info. (n.d.). Drugs.com. Retrieved from [Link]
-
TAZORAC. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Avage and Tazorac Labeling. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Tazarotene (topical route) - Side effects & dosage. (2025, January 31). Mayo Clinic. Retrieved from [Link]
-
Label: TAZAROTENE cream. (n.d.). DailyMed. Retrieved from [Link]
-
AVAGE (Tazarotene Cream) 0.10% - SAFETY DATA SHEET. (2018, October 2). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS TAZAROTENE. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
Safety considerations for retinol use in cosmetic products. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Personal protective equipment (PPE) for vitreoretinal surgery during COVID-19. (2020, May 12). National Center for Biotechnology Information. Retrieved from [Link]
-
Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved from [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS. Retrieved from [Link]
-
These highlights do not include all the information needed to use TAZAROTENE GEL safely and effectively. (n.d.). DailyMed. Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Estheticians. (n.d.). Associated Skin Care Professionals. Retrieved from [Link]
-
Highly Potent Compounds. (2020, January 11). VxP Pharma. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
Handling Processing Of Potent Compounds A Holistic Approach. (2017, May 5). Bioprocess Online. Retrieved from [Link]
-
Personal protective equipment. (n.d.). DermNet. Retrieved from [Link]
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- 8. These highlights do not include all the information needed to use TAZAROTENE GEL safely and effectively. See full prescribing information for TAZAROTENE GEL.TAZAROTENE gel, 0.05% and 0.1%, for topical useInitial U.S. Approval: 1997 [dailymed.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
